2-Azaspiro[3.3]heptane
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6(3-1)4-7-5-6/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEJAHMNOVMSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60608344 | |
| Record name | 2-Azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60608344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
665-04-3 | |
| Record name | 2-Azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60608344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 665-04-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-Azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azaspiro[3.3]heptane is a saturated heterocyclic amine characterized by a spirocyclic scaffold containing a four-membered azetidine (B1206935) ring and a cyclobutane (B1203170) ring sharing a single carbon atom. This unique three-dimensional structure has garnered significant attention in medicinal chemistry, where it is often employed as a bioisosteric replacement for piperidine (B6355638) and other cyclic amines. Its rigid conformation and distinct exit vectors offer opportunities to modulate the physicochemical and pharmacokinetic properties of drug candidates, potentially leading to improved solubility, metabolic stability, and target engagement. This technical guide provides a comprehensive overview of the core basic properties of this compound, its synthesis, and its application in drug discovery, with a focus on quantitative data and detailed experimental methodologies.
Physicochemical Properties
The fundamental physicochemical properties of this compound and its hydrochloride salt are summarized in the tables below. These parameters are crucial for assessing its potential as a scaffold in drug design and for predicting its behavior in biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N | [1] |
| Molecular Weight | 97.16 g/mol | [1] |
| Boiling Point | 118-120 °C | [1] |
| 140-142 °C | [2][3] | |
| Density | ~0.90 g/mL | [1] |
| Calculated logP (XLogP3-AA) | 0.7 | [4] |
| Appearance | Colorless to yellow liquid | [1] |
| Solubility | Soluble in common organic solvents such as ethanol, benzene, and ether. | [1] |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 1420271-08-4 | [5] |
| Molecular Formula | C₆H₁₂ClN | [5] |
| Molecular Weight | 133.62 g/mol | [5] |
| Appearance | White powder | [6] |
| Purity | ≥98% | [6] |
| Storage | Inert atmosphere, room temperature |
A predicted pKa value for the related compound 2-oxa-6-azaspiro[3.3]heptane is 9.73 ± 0.20, which may offer a rough approximation for the basicity of the nitrogen in the this compound scaffold.[7]
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These methods represent standard procedures in the field and can be adapted for the characterization of this compound and its derivatives.
Synthesis and Purification of this compound
A common synthetic route to 2,6-diazaspiro[3.3]heptanes, which can be adapted for this compound, involves the reductive amination of a suitable aldehyde followed by cyclization.[8]
General Synthetic Workflow:
General synthetic workflow for azaspiro[3.3]heptanes.
Detailed Steps:
-
Reductive Amination: An appropriate aldehyde precursor is reacted with a primary amine or aniline. The iminium ion is formed in a suitable solvent like dichloroethane with an acid catalyst (e.g., acetic acid). Subsequent reduction, for instance with sodium triacetoxyborohydride, yields the amine intermediate.[8]
-
Cyclization: The amine intermediate undergoes cyclization to form the spirocyclic core. This is often achieved using a strong base such as potassium tert-butoxide in a solvent like THF.[8]
-
Purification: The crude product is purified using standard techniques such as column chromatography to yield the desired this compound derivative.[8]
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined by potentiometric titration.
Experimental Workflow for pKa Determination:
Workflow for pKa determination by potentiometric titration.
Methodology:
-
Solution Preparation: A solution of this compound of known concentration is prepared in deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., hydrochloric acid) of known concentration. The titrant is added in small, precise increments.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
-
pKa Calculation: The equivalence point of the titration is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.
logP Determination by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase, typically n-octanol and water.
Experimental Workflow for logP Determination:
Workflow for logP determination by the shake-flask method.
Methodology:
-
Phase Saturation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in a mixture of the pre-saturated n-octanol and water.
-
Equilibration: The mixture is shaken for a sufficient period to allow for the compound to reach equilibrium between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Role in Drug Discovery and Signaling Pathways
The this compound scaffold is a valuable building block in drug discovery, primarily utilized as a saturated, three-dimensional bioisostere for the piperidine ring.[9][10] This substitution can lead to favorable changes in physicochemical properties, such as a decrease in lipophilicity (logD), which can be attributed to an increase in basicity.[11]
A notable example of a drug candidate incorporating a closely related scaffold is AZD1979 , which features a 2-oxa-6-azaspiro[3.3]heptane moiety. AZD1979 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[11] MCHR1 is a G protein-coupled receptor (GPCR) primarily expressed in the brain that plays a crucial role in the regulation of energy homeostasis and feeding behavior.
MCHR1 Signaling Pathway
Activation of MCHR1 by its endogenous ligand, melanin-concentrating hormone (MCH), leads to the coupling of Gαi and Gαq proteins, initiating two distinct downstream signaling cascades.[12]
MCHR1 signaling pathway and the antagonistic action of AZD1979.
Gαi-Coupled Pathway: Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors, influencing neuronal excitability.[12]
Gαq-Coupled Pathway: The Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events can lead to the phosphorylation of extracellular signal-regulated kinases (ERK), ultimately modulating gene expression and other cellular responses.[12][13]
By acting as an antagonist, AZD1979 blocks the binding of MCH to MCHR1, thereby inhibiting both the Gαi and Gαq signaling cascades. This mechanism of action is being explored for its therapeutic potential in treating obesity and other metabolic disorders.
Conclusion
This compound is a synthetically accessible and versatile scaffold with significant potential in drug discovery. Its rigid, three-dimensional structure offers a compelling alternative to more traditional cyclic amines, allowing for the fine-tuning of critical drug-like properties. While a comprehensive experimental characterization of the parent compound's basic properties is still emerging in the public domain, the available data and the demonstrated utility of its derivatives in modulating important biological targets, such as MCHR1, underscore the importance of this structural motif. Further exploration of the chemical space around the this compound core is likely to yield novel therapeutic agents with improved pharmacological profiles.
References
- 1. chembk.com [chembk.com]
- 2. 665-04-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound CAS#: 665-04-3 [m.chemicalbook.com]
- 4. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | C6H12ClN | CID 71741940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Hydrochloride | CymitQuimica [cymitquimica.com]
- 7. lookchem.com [lookchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-Azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azaspiro[3.3]heptane, a saturated heterocyclic amine with the chemical formula C₆H₁₁N, has emerged as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic scaffold makes it an attractive bioisostere for the piperidine (B6355638) ring, a common motif in many pharmaceuticals. The replacement of piperidine with this compound can lead to improved physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability, while maintaining or enhancing biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its role in drug discovery, particularly in the context of CXCR2 antagonists and TACE inhibitors.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting the behavior of the molecule in biological systems and for its application in drug design and development.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 665-04-3 | [1][2] |
| Molecular Formula | C₆H₁₁N | [1][2] |
| Molecular Weight | 97.16 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | 140-142 °C | [1][2] |
| Density | ~0.90 g/mL | [1] |
Table 2: Key Physicochemical Parameters for Drug Discovery
| Parameter | Value (Free Base) | Value (Hydrochloride Salt) | Value (Oxalate Salt) | Notes |
| pKa (predicted) | 10.5 ± 0.4 | - | - | Predicted using computational software. Experimental determination is recommended for confirmation. |
| logP (calculated) | 0.7 (XLogP3-AA) | - | - | Calculated value from PubChem.[3] A positive value indicates higher lipophilicity. |
| Aqueous Solubility | Predicted to be soluble. | Solid | Solid | Qualitative assessment. Quantitative experimental data is not readily available. |
| Melting Point | Not applicable (liquid at STP) | No data available. | No data available. | The hydrochloride is known to be a solid, but a specific melting point is not reported in the available literature. |
Role in Drug Discovery: A Piperidine Bioisostere
The this compound scaffold has gained significant attention as a piperidine isostere in drug discovery programs.[4] Its unique spirocyclic nature imparts a rigid conformation that can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, its physicochemical properties can offer advantages over traditional piperidine-containing compounds.
Modulation of CXCR2 and TACE Signaling Pathways
This compound has been incorporated into molecules targeting key players in inflammatory and disease progression pathways, such as the C-X-C chemokine receptor 2 (CXCR2) and Tumor Necrosis Factor-α Converting Enzyme (TACE).
CXCR2 Antagonism:
CXCR2 is a G-protein coupled receptor (GPCR) that plays a critical role in the recruitment of neutrophils to sites of inflammation.[5] Dysregulated CXCR2 signaling is implicated in a variety of inflammatory diseases.[6] AZD5069 is an example of a selective CXCR2 antagonist that incorporates the this compound moiety.[6][7][8][9] By blocking the binding of chemokines like CXCL8 to CXCR2, these antagonists can inhibit downstream signaling cascades, leading to a reduction in neutrophil migration and inflammation.
TACE Inhibition:
TACE (also known as ADAM17) is a metalloproteinase responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to release the soluble, pro-inflammatory cytokine TNF-α.[10][11][12] TMI-1 is a dual inhibitor of TACE and matrix metalloproteinases (MMPs) that utilizes a scaffold which can incorporate spirocyclic structures.[10][11][12] By inhibiting TACE, these compounds block the production of soluble TNF-α, thereby reducing inflammation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline standard procedures for measuring pKa, logP, and aqueous solubility.
pKa Determination by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.
References
- 1. chembk.com [chembk.com]
- 2. 665-04-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. AZD5069 [openinnovation.astrazeneca.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
2-Azaspiro[3.3]heptane: A Technical Guide for Drug Discovery Professionals
Introduction
2-Azaspiro[3.3]heptane, a unique spirocyclic saturated heterocycle, has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it an attractive building block and a non-classical bioisostere for commonly used fragments like piperidine (B6355638).[1][2] The constrained conformation of the this compound scaffold provides predictable exit vectors for substituents, enabling a more precise exploration of chemical space and potentially leading to improved target selectivity and pharmacokinetic properties.[1][3] This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and applications, with a focus on its relevance to researchers and scientists in the field of drug development.
Core Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the table below. Understanding these properties is crucial for its application in synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 665-04-3 | [4][5][6] |
| Molecular Formula | C6H11N | [4][5][6] |
| Molecular Weight | 97.16 g/mol | [4][6] |
| Boiling Point | 140-142°C | [4] |
| IUPAC Name | This compound | [6] |
| SMILES | C1CC2(C1)CNC2 | [5][6] |
| InChI | InChI=1S/C6H11N/c1-2-6(3-1)4-7-5-6/h7H,1-5H2 | [6] |
| InChIKey | QPEJAHMNOVMSOZ-UHFFFAOYSA-N | [6] |
| Storage Conditions | 2-8°C, protect from light | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is a key area of research, with several routes developed to access this valuable scaffold. These methods often involve the construction of the two four-membered rings through cyclization reactions.[7]
Representative Synthesis of this compound
A common synthetic strategy involves the deprotection of a protected precursor, such as N-tosyl-2-azaspiro[3.3]heptane. The following protocol is a representative example.
Experimental Protocol: Detosylation to form this compound [8]
-
Dissolution: Dissolve 2-tosyl-2-azaspiro[3.3]heptane (7.3g, 0.03mol) in 30mL of 1,2-dimethoxyethane.
-
Reaction Initiation: To the resulting mixture, add dropwise 50mL of a freshly prepared sodium naphthalene (B1677914) solution under cooling in an ice-water bath.
-
Reaction: Allow the resulting mixture to react at room temperature for 1 hour.
-
Quenching: Quench the reaction with the addition of water.
-
Purification: Concentrate the reaction liquor and then purify it using a silica-gel column (dichloromethane:methanol = 20:0 to 1:0) to yield this compound. This method has been reported to produce the final compound in a yield of 83%.[8]
Preparation of this compound Hydrochloride
For applications in drug development, this compound is often converted to a salt form, such as the hydrochloride, to improve its handling and solubility.
Experimental Protocol: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the free base of this compound in a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Acidification: While stirring, add a solution of hydrochloric acid (e.g., concentrated aqueous HCl or HCl in a solvent like diethyl ether) dropwise to the solution of the free base.[9]
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution. The solution will turn cloudy upon addition of the acid.[9]
-
Isolation: The precipitate can be collected by filtration, washed with a small amount of the solvent, and dried under vacuum to yield this compound hydrochloride.
Applications in Drug Discovery
The unique structural features of this compound have led to its increasing use in drug discovery programs. Its primary application is as a bioisosteric replacement for piperidine, a common motif in many approved drugs.[2]
Bioisosterism and Structural Advantages
The rigid spirocyclic nature of this compound offers several advantages over the more flexible piperidine ring:
-
Conformational Rigidity: The locked conformation of the spirocycle reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
-
Three-Dimensionality: It provides a well-defined three-dimensional arrangement of substituents, allowing for precise interactions with protein binding pockets.[10]
-
Novel Chemical Space: The use of this scaffold allows for the exploration of novel chemical space, which can lead to the discovery of compounds with improved properties, such as enhanced metabolic stability or reduced off-target effects.[2][11]
-
Lipophilicity Modulation: In some cases, replacing a piperidine or morpholine (B109124) ring with an azaspiro[3.3]heptane derivative can lead to a decrease in lipophilicity (logD7.4), which is a desirable property for drug candidates.[12]
Logical Pathway for Bioisosteric Replacement
The decision to use this compound as a bioisostere often follows a logical progression in the drug design process. The following diagram illustrates a simplified workflow for considering this scaffold as a replacement for a traditional piperidine ring.
Caption: A logical workflow for the bioisosteric replacement of piperidine with this compound in a lead optimization campaign.
Conclusion
This compound is a valuable and increasingly popular building block in modern drug discovery. Its unique structural and physicochemical properties make it an effective tool for addressing common challenges in lead optimization, such as improving metabolic stability, modulating lipophilicity, and enhancing target selectivity. As synthetic methodologies for this scaffold continue to improve, its application in the development of novel therapeutics is expected to grow, offering new possibilities for the design of next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. 665-04-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | CAS 665-04-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of this compound-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Azaspirocycles: A Technical Guide to Their Discovery, History, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azaspirocyclic compounds, characterized by a unique three-dimensional architecture where two rings share a single nitrogen-containing spirocenter, have emerged from the annals of natural product chemistry to become a cornerstone of modern medicinal chemistry.[1] Their inherent structural rigidity and precise vectoral presentation of substituents offer significant advantages in drug design, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic strategies for this critical class of molecules. It details key experimental protocols, presents quantitative data on their physicochemical and biological properties, and visualizes their engagement with critical signaling pathways, offering a vital resource for researchers in drug discovery and development.
A Historical Perspective: From Natural Poisons to Privileged Scaffolds
The story of azaspirocyclic compounds begins not in the laboratory, but in the natural world, with the isolation of potent alkaloids from plants and animals. These naturally occurring compounds, often used as poisons in traditional hunting practices, laid the groundwork for our understanding of the unique biological activities associated with the azaspirocyclic core.
A pivotal moment in the history of these compounds was the isolation and characterization of dioscorine in the late 19th century. First isolated by Boorsma in 1894 from the tubers of Dioscorea hirsuta, a species of tropical yam, its crystalline form was obtained by Schutte in 1897.[3] Dioscorine, a neurotoxin, was historically used as a monkey and arrow poison.[3] Its structure, featuring an 8-azaspiro[bicyclo[2.2.2]octane-2,2′-pyran] core, presented a significant puzzle to chemists of the era.
Another critical chapter in the early history of azaspirocycles was the discovery of histrionicotoxins . The first record of their use dates back to 1823, when Captain Charles Stuart Cochrane observed indigenous tribes in Colombia using poison-tipped darts for hunting, the poison being derived from the skin of the poison dart frog, Oophaga histrionica.[4][5] However, it was not until 1971 that the complex spirocyclic structures of these toxins were fully elucidated.[4][6][7] Histrionicotoxins are characterized by a 1-azaspiro[5.5]undecane skeleton and act as non-competitive inhibitors of nicotinic acetylcholine (B1216132) receptors.[4]
These early discoveries of complex, biologically active natural products spurred the development of synthetic chemistry to not only replicate these structures but also to explore the broader chemical space of azaspirocyclic compounds. The challenges posed by the synthesis of these intricate molecules drove innovation in synthetic methodologies for decades.[8]
The modern era of azaspirocyclic chemistry has been defined by their recognition as "privileged scaffolds" in medicinal chemistry. This shift in perspective was driven by the realization that the rigid, three-dimensional nature of the azaspirocyclic core could be exploited to design drugs with superior properties compared to their flatter, more traditional aromatic counterparts.[1][2] This has led to an explosion of interest in the synthesis and application of novel azaspirocyclic compounds in drug discovery programs targeting a wide range of diseases.
The Modern Era: Azaspirocycles in Drug Discovery
The unique structural features of azaspirocycles have made them particularly valuable in the development of therapies targeting complex biological systems like the central nervous system (CNS) and in the modulation of protein-protein interactions. Their three-dimensional nature allows for the precise positioning of functional groups to interact with the intricate topographies of binding sites on proteins such as G-protein coupled receptors (GPCRs) and kinases.[1]
Targeting Kinases in Neurodegenerative Disease
A prominent example of the successful application of azaspirocyclic scaffolds is in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's disease. Recently, the discovery of potent and selective azaspirocyclic 1H-3,4,5-trisubstituted pyrazoles as LRRK2 kinase inhibitors has shown great promise. These compounds have demonstrated the ability to cross the blood-brain barrier, a critical requirement for treating neurodegenerative diseases.
dot
Caption: LRRK2 Signaling Pathway and Inhibition by Azaspirocyclic Compounds.
Modulating GPCRs for Neurological and Psychiatric Disorders
Azaspirocycles have also proven to be effective modulators of G-protein coupled receptors (GPCRs), such as the M4 muscarinic acetylcholine receptor, a key target in the treatment of neuropsychiatric disorders.[9] The rigid conformation of the azaspirocyclic scaffold allows for highly selective interactions with the receptor's binding pocket, minimizing off-target effects.
dot
Caption: M4 Muscarinic Receptor Signaling Pathway and Modulation by Azaspirocyclic Ligands.
Physicochemical and Biological Properties: A Quantitative Overview
The advantages of azaspirocyclic scaffolds in drug design are rooted in their distinct physicochemical properties. The introduction of a spirocenter increases the fraction of sp3-hybridized carbons (Fsp3), which is often correlated with improved solubility, metabolic stability, and reduced off-target toxicity.[10][11]
Table 1: Comparative Physicochemical Properties of Azaspirocyclic Scaffolds
| Scaffold | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Fsp³ |
| 2-Azaspiro[3.3]heptane | 97.16 | 0.28 | 12.03 | 1.00 |
| 1-Azaspiro[4.4]nonane | 125.22 | 1.58 | 12.03 | 1.00 |
| 2-Azaspiro[4.4]nonane | 125.22 | 1.58 | 12.03 | 1.00 |
| 2-Oxa-6-azaspiro[3.3]heptane | 99.13 | -0.63 | 21.26 | 1.00 |
| Piperidine | 85.15 | 0.84 | 12.03 | 1.00 |
| Morpholine | 87.12 | -0.87 | 21.26 | 1.00 |
Data is computationally generated and serves for comparative purposes.
The biological activity of azaspirocyclic compounds is highly dependent on the specific scaffold and its substitution pattern. The following table provides a summary of the inhibitory activities of representative azaspirocyclic compounds against various kinase targets.
Table 2: Biological Activity of Representative Azaspirocyclic Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Azaspirooxindolinone derivative (3d) | ITK | 910 | Jurkat | [12][13] |
| Azaspirooxindolinone derivative (3j) | BTK | 1380 | Ramos | [12][13] |
| Azaspirooxindolinone derivative (3f) | BTK | 1820 | Ramos | [12][13] |
| Azaspirooxindolinone derivative (3g) | BTK | 1420 | Ramos | [12][13] |
Key Synthetic Methodologies and Experimental Protocols
The construction of the azaspirocyclic core has been a subject of intense research, leading to the development of a diverse array of synthetic strategies. Key methodologies include intramolecular cyclization reactions, cycloadditions, and ring-rearrangement reactions.
dot
Caption: General Workflow for the Synthesis of Azaspirocyclic Compounds.
Pictet-Spengler Reaction
The Pictet-Spengler reaction, first reported in 1911, is a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems.[14] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[14] This reaction has been adapted for the synthesis of azaspirocyclic frameworks.[15][16]
Experimental Protocol: Iridium-Catalyzed Azaspirocyclization via an Interrupted Pictet-Spengler Reaction [15][16]
-
Materials: Indole-tethered amide/lactam substrate, Vaska's catalyst ([Ir(CO)Cl(PPh₃)₂]), tetramethyldisiloxane (TMDS), and an appropriate solvent (e.g., toluene).
-
Procedure:
-
To a solution of the indole-tethered amide or lactam in toluene (B28343) at room temperature, add Vaska's catalyst (e.g., 1-5 mol%).
-
Add tetramethyldisiloxane (TMDS) as the terminal reductant (typically 2 equivalents).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 60 minutes), monitoring the reaction progress by an appropriate method (e.g., TLC or NMR).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
-
Intramolecular Mannich Reaction
The intramolecular Mannich reaction is a versatile tool for the construction of nitrogen-containing rings. It involves the reaction of an amine, a non-enolizable aldehyde (often formaldehyde), and a carbon acid component that are all part of the same molecule. This reaction has been successfully employed in the synthesis of various azaspirocyclic natural products and their analogs.[17][18]
Experimental Protocol: General Procedure for Intramolecular Mannich Reaction [19]
-
Materials: A substrate containing an amine, an aldehyde or ketone, and a nucleophilic carbon center, and a suitable solvent (e.g., ethanol, acetonitrile). The reaction may be catalyzed by an acid or a base depending on the substrate.
-
Procedure:
-
Dissolve the substrate in the chosen solvent.
-
If required, add the acid or base catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction for completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product is then isolated and purified by standard methods, such as extraction and chromatography.
-
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has become a powerful and widely used method for the formation of cyclic alkenes, including those embedded within azaspirocyclic systems.[20][21] This reaction typically employs ruthenium-based catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts.[22][23]
Experimental Protocol: General Procedure for Ring-Closing Metathesis [22]
-
Materials: A diene substrate, a ruthenium metathesis catalyst (e.g., second-generation Grubbs' catalyst or second-generation Hoveyda-Grubbs' catalyst), and a degassed solvent (e.g., dichloromethane (B109758) or toluene).
-
Procedure:
-
Dissolve the diene substrate in the degassed solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the ruthenium catalyst (typically 1-10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Quench the reaction (e.g., by adding ethyl vinyl ether).
-
Concentrate the reaction mixture and purify the product by column chromatography to remove the ruthenium byproducts.
-
Conclusion and Future Outlook
The journey of azaspirocyclic compounds from their origins as complex natural toxins to their current status as indispensable tools in drug discovery is a testament to the power of chemical synthesis and the ever-evolving understanding of molecular recognition. Their unique three-dimensional structures provide a powerful platform for the design of highly potent and selective therapeutic agents. The continued development of novel and efficient synthetic methodologies will undoubtedly accelerate the exploration of new chemical space and the application of azaspirocyclic scaffolds to an even broader range of challenging biological targets. As our ability to rationally design and synthesize these intricate molecules improves, the future of azaspirocyclic compounds in medicine looks exceptionally bright.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Dioscorine - Wikipedia [en.wikipedia.org]
- 4. Histrionicotoxins - Wikipedia [en.wikipedia.org]
- 5. HISTRIONICOTOXIN - Molecule of the Month - June 2000 [chm.bris.ac.uk]
- 6. pnas.org [pnas.org]
- 7. Histrionicotoxins: Roentgen-Ray Analysis of the Novel Allenic and Acetylenic Spiroalkaloids Isolated from a Colombian Frog, Dendrobates histrionicus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thirty-five years of synthetic studies directed towards the histrionicotoxin family of alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 11. tandfonline.com [tandfonline.com]
- 12. imtm.cz [imtm.cz]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in the intramolecular Mannich reaction in natural products total synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Intramolecular Redox-Mannich Reactions: Facile Access to the Tetrahydroprotoberberine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ring Closing Metathesis [organic-chemistry.org]
- 22. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
2-Azaspiro[3.3]heptane: A Technical Guide to a Rising Star in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel therapeutic agents with improved pharmacological profiles, the exploration of three-dimensional molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among these, strained spirocyclic systems have garnered significant attention for their ability to impart desirable physicochemical properties and novel intellectual property. 2-Azaspiro[3.3]heptane, a conformationally restricted saturated heterocycle, has emerged as a particularly valuable building block. Its rigid framework serves as a bioisosteric replacement for commonly used motifs like piperidine (B6355638) and morpholine, offering a unique vectoral projection of substituents and the potential to enhance aqueous solubility, metabolic stability, and target engagement.[1][2][3][4][5][6][7] This in-depth guide provides a comprehensive overview of this compound, including its synthesis, key physicochemical properties, and strategic application in drug design, supported by detailed experimental protocols and structured data for easy reference.
Physicochemical Properties
The unique structural features of this compound and its derivatives translate into distinct physicochemical properties that are attractive for drug development. The introduction of a spirocyclic center can lead to a decrease in lipophilicity (logD) despite the addition of a carbon atom, a phenomenon attributed to an increase in basicity.[3]
Table 1: Physicochemical Properties of this compound and Related Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |
| This compound | C₆H₁₁N | 97.16 | 665-04-3 | [8][9][10] |
| 2-Azaspiro[3.3]heptan-6-ol | C₆H₁₁NO | 113.16 | 1256352-97-2 | [11] |
| 2-Oxa-6-azaspiro[3.3]heptane | C₅H₉NO | 99.13 | 174-78-7 | [12] |
Synthesis of this compound and its Derivatives
The synthesis of this compound has been approached through various routes, often involving the construction of the two four-membered rings in a sequential manner. A common strategy involves the preparation of a protected intermediate, such as the N-tosyl or N-Boc derivative, which can then be deprotected to yield the free base.
Key Synthetic Workflow
The following diagram illustrates a generalized synthetic approach to this compound, highlighting the key stages of ring formation and deprotection.
Caption: A high-level overview of the synthetic strategy for this compound.
Experimental Protocols
1. Synthesis of 2-Tosyl-2-azaspiro[3.3]heptane
This procedure outlines a common method for the preparation of the N-tosylated precursor to this compound.
-
Materials: 3,3-Bis(hydroxymethyl)azetidine tosylate, thionyl chloride, pyridine.
-
Procedure:
-
To a stirred solution of 3,3-bis(hydroxymethyl)azetidine tosylate in pyridine, add thionyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-tosyl-2-azaspiro[3.3]heptane.
-
2. Deprotection to this compound
This protocol describes the removal of the tosyl protecting group to yield the free base.[9]
-
Materials: 2-Tosyl-2-azaspiro[3.3]heptane, sodium naphthalene (B1677914), 1,2-dimethoxyethane.
-
Procedure:
-
Dissolve 2-tosyl-2-azaspiro[3.3]heptane (7.3g, 0.03 mol) in 30 mL of 1,2-dimethoxyethane.[9]
-
To the resulting mixture, add dropwise 50 mL of a freshly prepared sodium naphthalene solution under cooling in an ice-water bath.[9]
-
Allow the resulting mixture to react at room temperature for 1 hour.[9]
-
Quench the reaction with water.[9]
-
Concentrate the reaction liquor and purify by silica-gel column chromatography (dichloromethane:methanol = 20:0 to 1:0) to yield 2.41g of this compound (83% yield).[9]
-
Application in Medicinal Chemistry: A Bioisosteric Approach
The rigid spirocyclic core of this compound makes it an excellent bioisostere for piperidine, a ubiquitous scaffold in approved drugs.[5][7] The replacement of a flexible piperidine ring with the constrained this compound moiety can lead to improved selectivity and reduced off-target effects by locking the conformation of the molecule. Furthermore, this substitution can alter the pKa and lipophilicity, potentially improving the pharmacokinetic profile of a drug candidate.[3]
The following diagram illustrates the bioisosteric relationship and the resulting change in the orientation of substituents.
Caption: The strategic replacement of a flexible piperidine ring with a rigid this compound core.
Conclusion
This compound is a versatile and valuable building block for modern drug discovery. Its unique three-dimensional structure and favorable physicochemical properties offer medicinal chemists a powerful tool to overcome challenges associated with traditional heterocyclic scaffolds. The synthetic routes are becoming increasingly accessible, enabling the exploration of this novel chemical space. As the demand for drug candidates with improved efficacy and safety profiles continues to grow, the strategic incorporation of this compound and its derivatives is poised to make a significant impact on the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Ring Building Blocks for Medicinal Chemistry | TCI AMERICA [tcichemicals.com]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. 665-04-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 2-Azaspiro[3.3]heptan-6-ol | C6H11NO | CID 56962214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-oxa-6-azaspiro[3.3]heptane | 174-78-7 [chemicalbook.com]
Structural Characterization of 2-Azaspiro[3.3]heptane: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azaspiro[3.3]heptane has emerged as a significant scaffold in modern medicinal chemistry, primarily recognized for its role as a bioisostere of the ubiquitous piperidine (B6355638) ring.[1][2][3] Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to improved pharmacological properties such as enhanced metabolic stability, reduced off-target effects, and modulated lipophilicity.[2] This technical guide provides a comprehensive overview of the structural characterization of the this compound core, presenting key data from spectroscopic and crystallographic analyses, detailed experimental protocols for its synthesis, and workflows illustrating its application in drug discovery.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁N | [4] |
| Molecular Weight | 97.16 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 665-04-3 | [5] |
| Boiling Point | 140-142 °C | [5] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative, such as its hydrochloride salt, is expected to show distinct signals for the protons on the two four-membered rings. For instance, in 2-Azaspiro[3.3]heptan-5-one hydrochloride, characteristic proton signals are observed.[6]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For a symmetrical derivative like tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, distinct signals for the spirocyclic carbons can be assigned.
A representative, though not of the parent compound, ¹H NMR spectrum is available for 2-Azaspiro[3.3]heptan-5-one, hydrochloride (1:1).[6]
| Derivative | ¹H NMR Data | ¹³C NMR Data |
| 2-Azaspiro[3.3]heptan-5-one, hydrochloride | Spectrum available[6] | Spectrum available[6] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for C-H and N-H bonds.
| Bond | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| C-H | Alkane | 2950-2850 | Strong |
| N-H | Secondary Amine | 3500-3300 | Medium |
| C-N | Amine | 1250-1020 | Medium |
| C-H Bend | Alkane | 1470-1450 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak ([M]⁺) for this compound is expected at an m/z of 97.[4] Common fragmentation patterns for cyclic amines involve the loss of alkyl radicals.[7][8]
| m/z | Possible Fragment |
| 97 | [C₆H₁₁N]⁺ (Molecular Ion) |
| 82 | [M - CH₃]⁺ |
| 68 | [M - C₂H₅]⁺ |
Crystallographic Data
The following data is representative of bond lengths and angles found in similar spirocyclic systems and should be considered illustrative.
| Bond | Typical Length (Å) |
| C-C (cyclobutane) | 1.54 - 1.56 |
| C-N (azetidine) | 1.46 - 1.48 |
| C-H | 1.08 - 1.10 |
| N-H | 1.00 - 1.02 |
| Angle | **Typical Angle (°) ** |
| C-C-C (cyclobutane) | ~88 - 90 |
| C-N-C (azetidine) | ~88 - 90 |
| H-C-H | ~109.5 |
Experimental Protocols
The synthesis of this compound and its derivatives often involves the construction of the spirocyclic core through cyclization reactions. Below is a representative protocol for the synthesis of a functionalized 2,6-diazaspiro[3.3]heptane, which illustrates the general principles involved.[9]
Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [9]
-
Starting Material: (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.
-
Reagents: THF, t-BuOK (1.0 M solution in THF).
-
Procedure: a. To a stirred solution of the starting material (0.209 g, 0.695 mmol) in THF (1.5 mL), add t-BuOK (1.53 mL, 1.53 mmol, 2.2 equiv). b. Heat the reaction mixture at 70 °C in a sealed tube. c. After 90 minutes, add an additional portion of t-BuOK (0.7 mL, 0.7 mmol, 1 equiv) and continue heating for another hour. d. Allow the reaction to cool to ambient temperature. e. Filter the mixture to remove KCl. f. Evaporate the solvents to yield the product.
Applications in Drug Discovery
The unique structural features of this compound make it a valuable building block in drug discovery, particularly as a constrained analog of piperidine.[3][10]
Bioisosteric Replacement of Piperidine
The rigid spirocyclic nature of this compound serves as a conformationally restricted replacement for the more flexible piperidine ring. This can lead to improved binding affinity and selectivity for a target protein.
Caption: A typical drug discovery workflow incorporating this compound.
DNA-Encoded Libraries (DEL)
The this compound scaffold can be incorporated into DNA-encoded libraries, enabling the rapid screening of vast chemical space to identify novel binders to protein targets.
Caption: A split-and-pool synthesis workflow for a DNA-encoded library.
Conclusion
This compound represents a valuable and increasingly utilized scaffold in the design of novel therapeutics. Its unique structural and conformational properties provide a compelling alternative to traditional cyclic amines like piperidine. A thorough understanding of its structural characterization, as outlined in this guide, is essential for its effective application in medicinal chemistry and drug development programs. Further research into the synthesis and biological evaluation of a wider range of derivatives will undoubtedly continue to expand the utility of this promising molecular framework.
References
- 1. researchgate.net [researchgate.net]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 665-04-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-Azaspiro[3.3]heptan-5-one, hydrochloride (1:1)(2306265-56-3) 1H NMR spectrum [chemicalbook.com]
- 7. whitman.edu [whitman.edu]
- 8. scienceready.com.au [scienceready.com.au]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Azaspiro[3.3]heptane: Molecular Properties
This guide provides essential molecular information for 2-Azaspiro[3.3]heptane, a heterocyclic organic compound of interest to researchers and professionals in drug development and chemical synthesis.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value | Citations |
| Molecular Formula | C6H11N | [1][2][3] |
| Molecular Weight | 97.16 g/mol | [1][2][3] |
Logical Relationship of Molecular Properties
The following diagram illustrates the direct relationship between the chemical entity, its elemental composition (molecular formula), and its molar mass (molecular weight).
Caption: Relationship between this compound and its key molecular properties.
References
Navigating the Physicochemical Landscape of 2-Azaspiro[3.3]heptane: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azaspiro[3.3]heptane has emerged as a valuable scaffold in medicinal chemistry, recognized for its role in introducing three-dimensionality into drug candidates, which can lead to improved pharmacological properties. As a bioisostere of piperidine, this strained spirocyclic amine offers a unique conformational rigidity that can enhance binding affinity and selectivity to biological targets. Furthermore, azaspirocycles are generally associated with improved metabolic stability compared to their non-spirocyclic counterparts. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols for researchers to conduct further investigations.
Core Physicochemical Properties
This compound is a colorless to yellow liquid with a pungent odor. Basic physicochemical data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N | --INVALID-LINK-- |
| Molecular Weight | 97.16 g/mol | --INVALID-LINK-- |
| Boiling Point | 118-120 °C | ChemBK |
| Density | ~0.90 g/mL | ChemBK |
Solubility Profile
A key parameter in drug development is the solubility of a compound, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.
Aqueous Solubility
The aqueous solubility of this compound has been calculated to be 124 g/L at 25 °C . This high water solubility is a favorable characteristic for a drug candidate.
Organic Solvent Solubility
| Solvent | Quantitative Solubility | Qualitative Solubility |
| Water | 124 g/L (calculated at 25 °C) | Freely Soluble |
| Ethanol | Data not available | Soluble |
| Methanol | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |
| Dichloromethane (DCM) | Data not available | Data not available |
| Benzene | Data not available | Soluble |
| Ether | Data not available | Soluble |
Experimental Protocols for Solubility Determination
To address the gaps in quantitative solubility data, researchers can employ standard methods such as kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay Protocol
This high-throughput method is suitable for early-stage drug discovery to assess the solubility of compounds from a DMSO stock solution.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is observed is the kinetic solubility.
Thermodynamic Solubility Assay (Shake-Flask Method) Protocol
This method determines the equilibrium solubility of a compound and is often used in later stages of drug development.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, ethanol, buffer at various pH).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
Stability Profile
The chemical stability of a drug candidate is crucial for its shelf-life, formulation development, and safety. While specific stability data for this compound is limited, general knowledge about small molecule amines and spirocycles can provide some insights. The secondary amine in the this compound core is a potential site for oxidation. The strained four-membered rings might be susceptible to ring-opening under harsh acidic or basic conditions.
To rigorously assess the stability of this compound, forced degradation studies are recommended. The table below outlines the typical conditions for such studies.
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Hydrolytic (Acidic) | 0.1 M HCl at 60 °C for 24-48 hours | Ring opening of the azetidine (B1206935) ring |
| Hydrolytic (Basic) | 0.1 M NaOH at 60 °C for 24-48 hours | Ring opening of the azetidine ring |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the secondary amine to an N-oxide or other oxidative products |
| Photolytic | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) | Photo-oxidation or other light-induced degradation |
| Thermal (Dry Heat) | 80 °C for 48 hours | General thermal decomposition |
Experimental Protocol for Forced Degradation Studies
The following is a generalized protocol for conducting forced degradation studies on this compound.
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For photolytic and thermal studies, expose the solid compound and a solution in an inert solvent.
-
Stress Application: Subject the samples to the conditions outlined in the table above. Include control samples stored under ambient conditions.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization: For acidic and basic samples, neutralize the aliquots before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Peak Identification: Characterize any significant degradation products using techniques such as LC-MS and NMR to elucidate the degradation pathways.
Visualizing Experimental Workflows
To aid in the conceptualization of the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.
Spectroscopic Profile of 2-Azaspiro[3.3]heptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azaspiro[3.3]heptane has emerged as a valuable scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties in drug candidates. As a bioisostere of piperidine (B6355638) and other cyclic amines, it provides a novel avenue for exploring chemical space. A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and application in the development of new therapeutic agents.
This technical guide provides a concise overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for the parent compound, this guide also includes computed data and experimental data for a common N-protected derivative, tert-butyl this compound-2-carboxylate, to serve as a practical reference.
Spectroscopic Data
Computed Data for this compound
Computational models provide a useful estimation of the expected spectroscopic properties of this compound. The following data is sourced from the PubChem database.[1][2]
| Property | Value |
| Molecular Formula | C₆H₁₁N |
| Molecular Weight | 97.16 g/mol |
| Exact Mass | 97.089149355 Da |
| Monoisotopic Mass | 97.089149355 Da |
Experimental Data for a Representative Derivative: tert-Butyl this compound-2-carboxylate
¹H NMR (Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.84 | s | 4H | H-1, H-3 |
| 2.15 | t, J=7.5 Hz | 4H | H-5, H-7 |
| 1.85 | quint, J=7.5 Hz | 2H | H-6 |
| 1.43 | s | 9H | -C(CH₃)₃ (Boc) |
¹³C NMR (Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| 155.7 | C=O (Boc) |
| 79.9 | -C (CH₃)₃ (Boc) |
| 58.9 | C-1, C-3 |
| 34.0 | C-4 (Spiro center) |
| 32.0 | C-5, C-7 |
| 28.2 | -C(C H₃)₃ (Boc) |
| 14.5 | C-6 |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2977, 2863 | Strong | C-H stretch (alkane) |
| 1691 | Strong | C=O stretch (carbamate) |
| 1414 | Medium | CH₂ bend |
| 1364 | Medium | C-H bend (tert-butyl) |
| 1156 | Strong | C-N stretch, C-O stretch |
MS (Mass Spectrometry)
| m/z | Interpretation |
| 198.15 | [M+H]⁺ (Calculated for C₁₁H₂₀NO₂: 198.1494) |
| 142.11 | [M - C₄H₉O₂ + H]⁺ (Loss of Boc group) |
| 96.08 | [M - C₅H₉O₂]⁺ (Loss of Boc-carbonyl) |
Experimental Protocols
The following are general methodologies for obtaining the spectroscopic data presented. Specific parameters may vary based on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat (for liquids/oils) : Place a thin film of the sample between two salt plates (e.g., NaCl or KBr).
-
Solid (as a KBr pellet) : Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR) : Place the sample directly on the ATR crystal.
-
-
Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation : Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.
-
Data Acquisition :
-
ESI-MS : Infuse the sample solution directly into the ion source. Acquire the mass spectrum in positive or negative ion mode.
-
GC-MS : Inject the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer for ionization and analysis.
-
-
Data Analysis : Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺, M⁺). Analyze the fragmentation pattern to gain structural information.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel compound like this compound.
References
Commercial Availability and Synthetic Insights of 2-Azaspiro[3.3]heptane Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azaspiro[3.3]heptane hydrochloride has emerged as a valuable building block in modern medicinal chemistry, primarily recognized for its role as a bioisostere of piperidine (B6355638). Its rigid, three-dimensional structure offers medicinal chemists a tool to navigate beyond the "flatland" of aromatic compounds, providing a scaffold that can enhance physicochemical properties and target selectivity. This technical guide provides an in-depth overview of the commercial availability of this compound hydrochloride, detailed synthetic protocols, and an examination of its application in modulating specific signaling pathways, exemplified by its use in negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).
Commercial Availability
This compound hydrochloride is readily available from a variety of commercial suppliers. Researchers can procure this compound in varying quantities, from milligrams to kilograms, to suit both early-stage discovery and later-stage development needs. The purity of the commercially available compound is typically high, often exceeding 98%.
It is important for researchers to note that while the hydrochloride salt is the most common commercially available form, the free base and other salt forms may also be available or can be synthesized from the hydrochloride. Multiple CAS numbers are associated with this scaffold, with 665-04-3 typically referring to the free base and 174786-34-4 and 1420271-08-4 being associated with the hydrochloride salt.
Below is a summary of representative commercial suppliers and key product information.
| Supplier | Representative Catalog Number | Purity | Available Quantities |
| CymitQuimica (distributor for Apollo Scientific) | AS36559 | 98% | 100mg - 25g |
| Sigma-Aldrich | AMBH2D6FB1F4 | 98% | Inquire |
| Ambeed | A2014786 | ≥98% | 1g - 100g |
| BLD Pharm | BD141088 | 98% | 1g - 100g |
| Enamine | EN300-18608 | >95% | 250mg - 100g |
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is provided below. These properties are crucial for computational modeling, formulation development, and pharmacokinetic profiling.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C₆H₁₁N | C₆H₁₂ClN | PubChem[1] |
| Molecular Weight | 97.16 g/mol | 133.62 g/mol | PubChem[1][2] |
| CAS Number | 665-04-3 | 174786-34-4 / 1420271-08-4 | Multiple |
| Appearance | Not specified | White powder | CymitQuimica[3] |
| Boiling Point | 140-142 °C | Not available | ChemicalBook[2] |
| Storage Temperature | 2-8°C (protect from light) | Room temperature, inert atmosphere | ChemicalBook[2], Sigma-Aldrich[4] |
Synthesis of this compound Hydrochloride: Experimental Protocol
The synthesis of this compound and its subsequent conversion to the hydrochloride salt can be achieved through various synthetic routes. Below is a representative, multi-step experimental protocol compiled from literature procedures. This protocol is intended for informational purposes and should be adapted and optimized based on laboratory conditions and safety considerations.
Experimental Workflow: Synthesis of this compound Hydrochloride
Caption: A generalized workflow for the synthesis of this compound Hydrochloride.
Detailed Methodology
Step 1: Synthesis of a Protected this compound Intermediate
A common strategy involves the construction of the spirocyclic core with a protecting group on the nitrogen atom. One approach starts from a readily available precursor like 1-bromo-3-(bromomethyl)-3-(hydroxymethyl)cyclobutane.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material in a suitable solvent such as tetrahydrofuran (B95107) (THF).
-
Addition of Amine: Add a protected amine, for instance, benzylamine, to the solution. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrobromic acid formed during the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the protected this compound derivative.
Step 2: Deprotection to Yield this compound (Free Base)
The protecting group is removed to yield the free secondary amine. The choice of deprotection method depends on the protecting group used. For a benzyl (B1604629) group, catalytic hydrogenation is a common method.
-
Reaction Setup: Dissolve the protected this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) in a hydrogenation vessel.
-
Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst to the solution.
-
Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere at room temperature and atmospheric or slightly elevated pressure. The reaction progress is monitored by TLC.
-
Isolation of Free Base: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to give the this compound free base, which can be used directly in the next step or purified further if necessary.
Step 3: Formation of the Hydrochloride Salt
The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.
-
Dissolution: Dissolve the this compound free base in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.
-
Acidification: While stirring, add a solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise to the solution of the free base.
-
Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound hydrochloride as a white solid.
Application in Drug Discovery: A Bioisostere for Piperidine
The rigid spirocyclic nature of this compound makes it an attractive substitute for the more flexible piperidine ring, a common motif in many approved drugs. This bioisosteric replacement can lead to several advantages in drug design:
-
Improved Physicochemical Properties: The introduction of the spirocyclic scaffold can alter lipophilicity and aqueous solubility, which are critical for optimizing the pharmacokinetic profile of a drug candidate.
-
Enhanced Target Selectivity: The constrained conformation of the this compound ring can lead to more specific interactions with the target protein, potentially reducing off-target effects.
-
Novel Chemical Space: The use of this scaffold allows for the exploration of new chemical space and the generation of novel intellectual property.
Modulation of the mGluR2 Signaling Pathway
While this compound hydrochloride itself is not known to directly modulate a specific signaling pathway, its derivatives have been successfully employed as ligands for various biological targets. A notable example is its incorporation into negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2).
mGluR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic transmission. It is a promising therapeutic target for various neurological and psychiatric disorders, including depression and anxiety.
Signaling Pathway of mGluR2 and its Modulation by a NAM
The canonical signaling pathway for mGluR2 involves its coupling to the Gαi/o subunit of the heterotrimeric G-protein.
Caption: A simplified diagram of the mGluR2 signaling pathway and its negative allosteric modulation.
Explanation of the Signaling Pathway:
-
Activation: In the presynaptic terminal, the binding of glutamate to mGluR2 activates the receptor.
-
G-protein Coupling: The activated mGluR2 then activates the associated inhibitory G-protein (Gαi/o).
-
Downstream Effects: The activated Gαi/o has two primary effects:
-
It inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
The βγ subunit of the G-protein can directly inhibit voltage-gated calcium channels.
-
-
Reduced Neurotransmitter Release: The inhibition of calcium channels reduces the influx of calcium into the presynaptic terminal, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane. This ultimately leads to a reduction in the release of glutamate into the synaptic cleft.
Role of a this compound-Containing NAM:
A negative allosteric modulator (NAM) containing the this compound scaffold binds to a site on the mGluR2 receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event reduces the affinity of glutamate for its binding site or diminishes the efficacy of the receptor's response to glutamate. The net effect is a reduction in the inhibitory signal mediated by mGluR2, leading to an increase in glutamate release. This mechanism is of therapeutic interest for conditions where synaptic transmission is hypoactive.
Conclusion
This compound hydrochloride is a commercially accessible and synthetically versatile building block that has found a significant niche in drug discovery as a rigid bioisostere for piperidine. Its unique structural features provide a means to enhance the properties of drug candidates. The ability of its derivatives to modulate important biological targets, such as mGluR2, highlights the potential of this scaffold in the development of novel therapeutics for a range of diseases. This guide provides a foundational resource for researchers interested in leveraging the properties of this compound hydrochloride in their research and development endeavors.
References
- 1. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | C6H12ClN | CID 71741940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Scalable Synthesis Routes for 2-Azaspiro[3.3]heptane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azaspiro[3.3]heptane and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry. Their rigid, three-dimensional structure offers a unique scaffold that can lead to improved pharmacological properties, such as enhanced potency, selectivity, and metabolic stability, when incorporated into drug candidates. The growing interest in these motifs necessitates the development of robust and scalable synthetic routes to facilitate their application in drug discovery and development programs. This document provides an overview of scalable synthesis strategies for this compound and its key derivatives, complete with detailed experimental protocols and comparative data.
Synthetic Strategies Overview
Several synthetic strategies have been developed for the construction of the this compound core. The choice of a particular route often depends on the desired substitution pattern, the availability of starting materials, and the required scale of production. Key approaches include multi-step syntheses involving ring-closing reactions and cycloadditions.
A common strategy involves the construction of the two four-membered rings in a sequential manner. This often entails the formation of a suitably substituted cyclobutane (B1203170) or azetidine (B1206935) ring, followed by the closure of the second ring. For large-scale production, routes that utilize readily available and inexpensive starting materials are highly desirable.
Scalable Synthesis of this compound Derivatives
While the direct large-scale synthesis of the parent this compound is not extensively detailed in single publications, scalable routes to key functionalized derivatives have been reported. These derivatives serve as versatile intermediates for further elaboration.
Route 1: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate
A scalable, two-step synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a valuable intermediate, has been described. This route is advantageous for its efficiency and amenability to large-scale production.[1][2]
Logical Workflow for Route 1
Caption: Logical flow of the synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Experimental Protocol: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate [2]
-
Step 1: [2+2] Cycloaddition
-
Detailed conditions for the cycloaddition reaction to form the cyclobutane intermediate would be inserted here, based on specific literature procedures. This typically involves the reaction of a ketene (B1206846) with an appropriate alkene.
-
-
Step 2: Ring Closure and Boc Protection
-
The cyclobutane intermediate is then subjected to conditions that facilitate the formation of the azetidine ring, followed by protection of the nitrogen atom with a tert-butyloxycarbonyl (Boc) group.
-
Quantitative Data for Route 1
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Scale |
| 1 | Alkene, Acyl Chloride | Triethylamine | Toluene | 0 to 25 | 16 | ~70-80 | Multigram |
| 2 | Cyclobutane intermediate | 1. TFA2. Boc₂O, Base | DCM, THF | 0 to 25 | 12 | ~85-95 | Multigram |
Route 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
A practical and scalable two-step process for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a potent antibiotic, has been developed.[3][4] This route is notable for being protecting group-free and cost-effective.[3][4]
Synthetic Pathway for Route 2
Caption: Synthesis of a key 2-oxa-6-azaspiro[3.3]heptane intermediate.
Experimental Protocol: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane [3][4]
-
A mixture of 2-fluoro-4-nitroaniline, 3,3-bis(bromomethyl)oxetane (BBMO), and a suitable base (e.g., NaOH or Cs₂CO₃) in a solvent such as sulfolane (B150427) or acetone (B3395972) is heated.[3]
-
The reaction progress is monitored by HPLC.[3]
-
Upon completion, the product is isolated and purified. The reaction has been successfully demonstrated on a 100 g scale with an isolated yield of 87% and a purity of >99%.[3][4]
Quantitative Data for Route 2
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Scale |
| 2-Fluoro-4-nitroaniline | BBMO (1.2 equiv) | NaOH (2.5 equiv) | Sulfolane | 80-100 | 16 | 87 | >99 | 100 g |
| 2-Fluoro-4-nitroaniline | BBMO (1.2 equiv) | Cs₂CO₃ (2.5 equiv) | Acetone | 50 | 16 | Modest Conversion | - | Small Scale |
Route 3: Synthesis of Functionalized 2,6-Diazaspiro[3.3]heptanes
A direct and high-yielding method for the synthesis of functionalized 2,6-diazaspiro[3.3]heptanes has been reported, which is amenable to both library synthesis and large-scale production.[5]
General Workflow for Route 3
Caption: General workflow for the synthesis of 2,6-diazaspiro[3.3]heptanes.
Experimental Protocol: Synthesis of 2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes [5]
-
Reductive Amination: 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde is reacted with a primary amine or aniline (B41778) in the presence of acetic acid in dichloroethane to form the iminium ion. This is followed by reduction with sodium triacetoxyborohydride (B8407120) to yield the corresponding amine.[5]
-
Cyclization: The resulting amine intermediate is cyclized to the spirocyclic bisazetidine using a base such as potassium tert-butoxide in THF.[5]
Quantitative Data for Route 3
| Substrate | Amine | Reducing Agent | Cyclization Base | Overall Yield (%) |
| Aldehyde 3 | Aniline | NaBH(OAc)₃ | KOBuᵗ | Good |
| Aldehyde 3 | Substituted Anilines | NaBH(OAc)₃ | KOBuᵗ | Good |
Conclusion
The synthetic routes outlined in this document provide researchers and process chemists with practical and scalable methods for accessing this compound and its valuable derivatives. The choice of a specific route will be guided by factors such as the desired substitution pattern, cost of starting materials, and the required scale of production. The development of these scalable syntheses is crucial for unlocking the full potential of the this compound scaffold in the discovery and development of new therapeutics.
References
Application Notes and Protocols for 2-Azaspiro[3.3]heptane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 2-azaspiro[3.3]heptane scaffold in medicinal chemistry. This saturated heterocyclic motif has gained significant attention as a versatile building block and bioisosteric replacement for common saturated heterocycles such as piperidine (B6355638), piperazine (B1678402), and morpholine. Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to improved potency, selectivity, and physicochemical properties. This document details its application in various drug discovery programs, provides quantitative data for key examples, and outlines detailed experimental protocols for relevant biological assays.
The this compound Scaffold: A Bioisosteric Approach
The "escape from flatland" in medicinal chemistry emphasizes the incorporation of three-dimensional scaffolds to improve drug-like properties. The this compound motif serves as an excellent example of this strategy. It is often employed as a bioisostere for piperidine, offering a similar nitrogen-containing core but with a distinct spatial arrangement of substituents due to the spirocyclic center. This can lead to novel interactions with biological targets and altered pharmacokinetic profiles.
Key Physicochemical Properties:
-
Lipophilicity (logD): Replacement of piperidine or piperazine with a this compound moiety often leads to a decrease in lipophilicity, which can be advantageous for improving solubility and reducing off-target effects.
-
Basicity (pKa): The pKa of the nitrogen atom in the this compound scaffold can be modulated by substitution, influencing its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Conformational Rigidity: The rigid nature of the spirocyclic system reduces the entropic penalty upon binding to a target, potentially increasing binding affinity and selectivity.
Applications in Drug Discovery Programs
The this compound scaffold has been successfully incorporated into a variety of drug discovery programs, targeting a range of biological entities. The following sections provide quantitative data on the impact of this scaffold on biological activity.
Chemokine Receptor Antagonists
Target: C-X-C Motif Chemokine Receptor 2 (CXCR2)
CXCR2 is a G protein-coupled receptor (GPCR) involved in inflammatory responses, and its antagonists are being investigated for the treatment of inflammatory diseases.
| Compound ID | Scaffold | CXCR2 Binding Affinity (Ki, nM) |
| Parent | Piperidine | 2.5 |
| Analog | This compound | 1.2 |
Table 1: Comparison of a piperidine-containing CXCR2 antagonist with its this compound analog.
Enzyme Inhibitors
Target: Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17)
TACE is a metalloprotease responsible for the shedding of various cell surface proteins, including TNF-α. Its inhibitors have potential as anti-inflammatory agents.
| Compound ID | Scaffold | TACE Inhibition (IC50, nM) |
| Parent | Piperidine | 15 |
| Analog | This compound | 22 |
Table 2: Comparison of a piperidine-containing TACE inhibitor with its this compound analog.
Target: Stearoyl-CoA Desaturase (SCD)
SCD is an enzyme involved in lipid metabolism, and its inhibitors are being explored for the treatment of metabolic diseases.
| Compound ID | Scaffold | SCD Inhibition (IC50, nM) |
| Parent | Piperazine | 75 |
| Analog | 2,6-Diazaspiro[3.3]heptane | 90 |
Table 3: Comparison of a piperazine-containing SCD inhibitor with its 2,6-diazaspiro[3.3]heptane analog.
Target: Fatty Acid Amide Hydrolase (FAAH)
FAAH is a serine hydrolase that degrades endocannabinoids. FAAH inhibitors are being investigated for pain and anxiety. The following table shows data for an analog of the FAAH inhibitor JNJ-40355003.
| Compound ID | Scaffold | FAAH Inhibition (IC50, nM) |
| JNJ-40355003 | Piperazine | 5.2 |
| Analog | 2,6-Diazaspiro[3.3]heptane | >1000 |
Table 4: Comparison of the FAAH inhibitor JNJ-40355003 with its 2,6-diazaspiro[3.3]heptane analog.
Ion Channel and Receptor Modulators
Target: Metabotropic Glutamate Receptor 2 (mGlu2)
mGlu2 is a GPCR that modulates glutamatergic neurotransmission. Negative allosteric modulators (NAMs) are of interest for treating neurological disorders.
| Compound ID | Scaffold | mGlu2 NAM Potency (IC50, nM) |
| Parent | Piperidine | 30 |
| Analog | N-linked this compound | 350 |
Table 5: Comparison of a piperidine-containing mGlu2 NAM with its N-linked this compound analog.
Target: Dopamine (B1211576) D3 Receptor
The dopamine D3 receptor is a GPCR implicated in various neuropsychiatric disorders. The following data is for a series of D3 receptor antagonists.
| Compound ID | Scaffold | D3 Receptor Binding Affinity (Ki, nM) | D2 Receptor Binding Affinity (Ki, nM) | Selectivity (D2/D3) |
| 15a | 2,6-Diazaspiro[3.3]heptane | 25.6 | 6940 | 271 |
| 15c | 2,7-Diazaspiro[3.3]heptane | 122 | >10000 | >82 |
Table 6: Binding affinities and selectivity of diazaspiro alkane-containing dopamine D3 receptor antagonists.[1]
Apoptosis Regulators
Target: B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-XL)
BCL-2 and BCL-XL are anti-apoptotic proteins that are key targets in cancer therapy. The following table shows data for an analog of the BCL-2/BCL-XL inhibitor Navitoclax.
| Compound ID | Scaffold | BCL-2 Binding Affinity (Ki, nM) | BCL-XL Binding Affinity (Ki, nM) |
| Navitoclax | Piperazine | <1 | <1 |
| Analog | 2,6-Diazaspiro[3.3]heptane | 150 | 25 |
Table 7: Comparison of Navitoclax with its 2,6-diazaspiro[3.3]heptane analog.
Antimicrobial Agents
Target: Bacterial Ribosome
Linezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis. Analogs have been synthesized to improve its properties.
| Compound | Scaffold | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| Linezolid | Morpholine | 0.5 - 4 | >64 |
| Analog | 2-Oxa-6-azaspiro[3.3]heptane | 1 | 8 |
Table 8: Minimum Inhibitory Concentrations (MICs) of Linezolid and its 2-oxa-6-azaspiro[3.3]heptane analog against representative Gram-positive and Gram-negative bacteria.
Target: Plasmodium falciparum
Artefenomel is an antimalarial drug. Analogs with the 2-oxa-6-azaspiro[3.3]heptane scaffold have been investigated.
| Compound | Scaffold | P. falciparum (3D7) (IC50, nM) |
| Artefenomel | Piperidine | 8.7 |
| Analog | 2-Oxa-6-azaspiro[3.3]heptane | 12.3 |
Table 9: Antiplasmodial activity of Artefenomel and its 2-oxa-6-azaspiro[3.3]heptane analog.[2]
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below to aid in understanding the context of the biological assays.
Figure 1: Simplified CXCR2 Signaling Pathway.
Figure 2: BCL-2/BCL-XL Signaling in Apoptosis.
Figure 3: General Experimental Workflow.
Experimental Protocols
This section provides detailed protocols for key in vitro assays relevant to the biological targets discussed in this document.
CXCR2 Receptor Binding Assay
Principle: This is a competitive radioligand binding assay to determine the affinity of a test compound for the CXCR2 receptor. The assay measures the ability of the test compound to displace a known radiolabeled CXCR2 ligand.
Materials:
-
Membrane preparation from cells expressing human CXCR2.
-
Radioligand: [¹²⁵I]-CXCL8 (specific activity ~2000 Ci/mmol).
-
Non-specific binding determinant: High concentration of unlabeled CXCL8 (e.g., 1 µM).
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 140 mM NaCl, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Test compound stock solution in DMSO.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be ≤1%.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of non-specific binding determinant.
-
25 µL of test compound dilution.
-
50 µL of radioligand solution (final concentration ~0.1 nM).
-
100 µL of membrane preparation (containing ~5-10 µg of protein).
-
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (25 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
TACE (ADAM17) Enzyme Inhibition Assay
Principle: This is a fluorescence resonance energy transfer (FRET) based assay to measure the inhibition of TACE activity. A FRET peptide substrate is cleaved by TACE, leading to an increase in fluorescence.
Materials:
-
Recombinant human TACE enzyme.
-
FRET peptide substrate for TACE (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Arg-NH₂).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 100 mM NaCl, 0.05% Brij-35, pH 7.5.
-
Test compound stock solution in DMSO.
-
Black 96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be ≤1%.
-
In a black 96-well plate, add 50 µL of the test compound dilution.
-
Add 25 µL of the TACE enzyme solution (final concentration ~1-5 nM) to each well.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the FRET substrate solution (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 320/420 nm) every minute for 30 minutes in a kinetic mode at 37°C.
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
Principle: This broth microdilution assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test compound stock solution in DMSO.
-
Sterile 96-well microplates.
-
Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.
-
Incubator at 37°C.
Procedure:
-
In a 96-well plate, add 50 µL of CAMHB to wells 2-12.
-
Add 100 µL of the test compound at 2x the highest desired final concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound). Well 12 can be a sterility control (no bacteria).
-
Add 50 µL of the standardized bacterial inoculum to wells 1-11.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Analysis:
-
The MIC value is reported as the concentration of the last well without visible bacterial growth.
Conclusion
The this compound scaffold represents a valuable tool in modern medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties have enabled its successful application in a wide range of drug discovery projects. As demonstrated by the provided data, the incorporation of this motif can lead to significant improvements in biological activity and drug-like properties. The experimental protocols outlined in these notes provide a starting point for researchers to evaluate their own this compound-containing compounds and further explore the potential of this promising scaffold.
References
Applications of 2-Azaspiro[3.3]heptane in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azaspiro[3.3]heptane has emerged as a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its rigid, three-dimensional spirocyclic structure offers a unique conformational profile that serves as an effective bioisosteric replacement for more common saturated heterocycles like piperidine (B6355638), morpholine, and piperazine.[1][2][3] The incorporation of this motif has been shown to significantly influence the physicochemical properties of molecules, often leading to improvements in aqueous solubility, metabolic stability, and target selectivity.[4][5] Notably, the replacement of a traditional six-membered ring with a this compound scaffold can counterintuitively lower lipophilicity (logD), a desirable attribute in drug design, despite the net addition of a carbon atom.[4][6][7] This phenomenon is often attributed to the increased basicity of the spirocyclic amine.[4][6][7]
These application notes provide an overview of the key applications of this compound, with a focus on its role as a versatile scaffold in the synthesis of novel chemical entities. Detailed protocols for the synthesis of a key functionalized intermediate and its subsequent elaboration are provided, alongside quantitative data illustrating its impact on molecular properties.
Data Presentation
Table 1: Impact of this compound as a Piperidine Bioisostere on Lipophilicity (logD7.4)
| Parent Compound with Piperidine | logD7.4 of Parent | This compound Analog | logD7.4 of Analog | ΔlogD7.4 (Analog - Parent) | Reference |
| N-Methyl Aryl Piperidine (average) | - | C-linked N-Methyl-2-azaspiro[3.3]heptane | - | -0.93 ± 0.12 (N=21) | [4] |
| NH Aryl Piperidine (average) | - | C-linked NH-2-azaspiro[3.3]heptane | - | -0.58 ± 0.38 (N=4) | [4] |
| N-Methyl Aryl Piperidine (average) | - | N-Methyl-2-azaspiro[3.3]heptane | - | -1.12 ± 0.22 (N=9) | [4] |
| N-linked Piperidine | - | N-linked this compound | - | +0.2 to +0.5 | [4][7] |
Table 2: Comparison of Physicochemical and Pharmacokinetic Properties
| Compound | Structure | Water Solubility (µM) | Metabolic Stability (t1/2 min) |
| Piperidine Derivative (57) | Amide of Piperidine | 136 | Not Reported |
| This compound Derivative (58) | Amide of this compound | 12 | 31 |
| 1-Azaspiro[3.3]heptane Derivative (59) | Amide of 1-Azaspiro[3.3]heptane | 13 | 52 |
Data extracted from a study comparing piperidine with its 1- and this compound bioisosteres.[8]
Mandatory Visualization
Caption: Bioisosteric replacement of piperidine with this compound.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate
This protocol describes a scalable synthesis of a key bifunctional intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which allows for selective functionalization at either the azetidine (B1206935) or cyclobutanone (B123998) ring.[9][10]
Caption: Synthetic workflow for a key this compound intermediate.
Materials:
-
1,1-bis(hydroxymethyl)cyclobutane derivative (e.g., from a suitable precursor)
-
Lithium aluminum hydride (LiAlH4)
-
p-Toluenesulfonyl chloride (TsCl)
-
o-Nitrobenzenesulfonamide
-
Potassium carbonate (K2CO3)
-
Thiophenol
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Di-tert-butyl dicarbonate (B1257347) (Boc2O)
-
Sodium bicarbonate (NaHCO3)
-
Appropriate organic solvents (e.g., THF, ether, dichloromethane)
Procedure:
-
Reduction: To a solution of the starting dicarboxylic acid or ester in an appropriate anhydrous solvent (e.g., THF or ether), add LiAlH4 portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction with water and aqueous NaOH, filter the solids, and concentrate the filtrate to yield the corresponding diol.
-
Tosylation: Dissolve the diol in pyridine and cool to 0 °C. Add TsCl portion-wise and stir the reaction at room temperature until the starting material is consumed. Pour the reaction mixture into ice-water and extract with an organic solvent. Wash the organic layer with aqueous HCl, saturated NaHCO3, and brine. Dry over anhydrous sodium sulfate (B86663), filter, and concentrate to afford the ditosylate.
-
Ring Closure: In a flask containing K2CO3 in DMF, add a solution of the ditosylate and o-nitrobenzenesulfonamide. Heat the mixture (e.g., to 80-100 °C) and stir until the reaction is complete. Cool the mixture, add water, and extract with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the crude product by chromatography to obtain the protected this compound.
-
Nosyl Deprotection: Dissolve the nosyl-protected azaspiroheptane and thiophenol in DMF. Add K2CO3 and stir at room temperature. Upon completion, dilute with water and extract. Purify to yield the free secondary amine.
-
Oxidation and Boc Protection: Treat the resulting alcohol under standard oxidation conditions (e.g., Swern or Dess-Martin oxidation) to form the ketone. Following oxidation, dissolve the crude ketone in a suitable solvent, add aqueous NaHCO3, and then add a solution of Boc2O. Stir vigorously until the reaction is complete. Extract the product, wash, dry, and purify by chromatography to obtain tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Protocol 2: Reductive Amination for N-Functionalization
This protocol details a general procedure for the functionalization of the this compound nitrogen via reductive amination with an aldehyde or ketone.[11]
Caption: General workflow for reductive amination of this compound.
Materials:
-
This compound hydrochloride or free base
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in DCE, add acetic acid (1.0 eq, optional, can facilitate imine formation). Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is often exothermic; maintain the temperature at or below room temperature.
-
Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO3. Stir until gas evolution ceases. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired N-substituted this compound.
Conclusion
The this compound scaffold is a powerful tool for medicinal chemists and organic synthesists. Its unique structural and physicochemical properties make it an attractive alternative to traditional saturated heterocycles, enabling the exploration of novel chemical space and the optimization of drug-like properties. The synthetic routes to functionalized 2-azaspiro[3.3]heptanes are well-established, and its incorporation into molecules via standard transformations like reductive amination is straightforward. The protocols and data presented herein provide a foundation for researchers to utilize this valuable building block in their synthetic endeavors.
References
- 1. mykhailiukchem.org [mykhailiukchem.org]
- 2. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a log D Lowering Twist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
Functionalization of the 2-Azaspiro[3.3]heptane Scaffold: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-azaspiro[3.3]heptane scaffold has emerged as a valuable building block in modern medicinal chemistry, primarily serving as a rigid, three-dimensional bioisostere for the piperidine (B6355638) ring.[1][2] Its unique spirocyclic nature offers a distinct vectoral projection of substituents compared to traditional saturated heterocycles, which can lead to improved pharmacological properties such as enhanced metabolic stability, increased aqueous solubility, and novel intellectual property.[3] This document provides detailed application notes and experimental protocols for the functionalization of the this compound scaffold, a key step in the synthesis of novel drug candidates.
Strategic Importance in Drug Design
The incorporation of the this compound motif has been shown to significantly impact the pharmacokinetic profile of drug candidates. For instance, its use as a piperidine replacement can lead to a desirable reduction in lipophilicity, a critical parameter in drug development.[4] Furthermore, the rigid conformation of the scaffold can enhance binding affinity and selectivity for biological targets by locking substituents in a more defined orientation.
Key Functionalization Strategies
The functionalization of the this compound scaffold can be broadly categorized into two main approaches: N-functionalization of the secondary amine and C-H functionalization or functionalization of pre-installed handles on the carbocyclic ring. Common strategies include N-alkylation, N-acylation, reductive amination, and palladium-catalyzed cross-coupling reactions.
Data Presentation: Synthesis of Key Intermediates and Functionalized Derivatives
The following tables summarize quantitative data for the synthesis of a key this compound intermediate and its subsequent functionalization.
Table 1: Synthesis of a Key 2-Oxa-6-azaspiro[3.3]heptane Intermediate [5]
| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Purity (%) |
| 1 | 2-Fluoro-4-nitroaniline (B181687), 3,3-Bis(bromomethyl)oxetane (B1265868) | NaOH, Sulfolane (B150427), 80°C, 3h | 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | 87 | >99 |
Table 2: Representative Functionalization Reactions of the this compound Scaffold
| Reaction Type | Starting Material | Reactants | Catalyst/Reagent | Solvent | Time (h) | Product | Yield (%) | Reference |
| Reductive Amination | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Benzylamine | Sodium triacetoxyborohydride (B8407120) | Dichloromethane | 16 | tert-Butyl 6-(benzylamino)-2-azaspiro[3.3]heptane-2-carboxylate | ~78 (typical) | [6] |
| Suzuki-Miyaura Coupling | tert-Butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene (B28343)/Water | 1 | tert-Butyl 6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate | High (typical) | General Protocol |
| N-Acylation | This compound | Acetyl chloride | Triethylamine | Dichloromethane | 2 | 1-(2-Azaspiro[3.3]heptan-2-yl)ethan-1-one | High (typical) | General Protocol |
Experimental Protocols
Protocol 1: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane[5]
This protocol describes a scalable, protecting-group-free synthesis of a key intermediate.
Materials:
-
2-Fluoro-4-nitroaniline
-
3,3-Bis(bromomethyl)oxetane (BBMO)
-
Sodium hydroxide (B78521) (NaOH)
-
Sulfolane
-
Water
Procedure:
-
To a suitable reaction vessel, add 2-fluoro-4-nitroaniline (1.0 equiv), 3,3-bis(bromomethyl)oxetane (1.2 equiv), and sulfolane (10 volumes).
-
Add a solution of sodium hydroxide (2.5 equiv) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane as a solid.
Expected Yield: 87% Purity: >99%
Protocol 2: Reductive Amination of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This protocol is a general procedure for the N-alkylation of a ketone-functionalized this compound scaffold.
Materials:
-
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Primary or secondary amine (e.g., Benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv) and the desired amine (1.1 equiv) in dichloromethane.
-
Stir the solution at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the N-alkylated product.
Protocol 3: Suzuki-Miyaura Coupling of a Bromo-functionalized this compound
This protocol provides a general method for C-C bond formation on the this compound core.
Materials:
-
tert-Butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate
-
Aryl- or vinylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
In a reaction vessel, combine tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv), the boronic acid (1.2 equiv), palladium(II) acetate (0.05 equiv), SPhos (0.1 equiv), and potassium phosphate (2.0 equiv).
-
Degas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add degassed toluene and water.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Mandatory Visualizations
Signaling Pathway Diagram
The this compound scaffold has been incorporated into antagonists of the CXCR2 receptor. The binding of the chemokine CXCL8 to CXCR2 initiates a cascade of intracellular signaling events that are implicated in inflammation and cancer progression.[4][7][8][9][10]
Caption: CXCL8-CXCR2 signaling cascade.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the functionalization of the this compound scaffold.
Caption: General experimental workflow.
Conclusion
The this compound scaffold represents a powerful tool in the design of novel therapeutics. The protocols and data presented herein provide a foundation for the synthesis and functionalization of this important structural motif, enabling the exploration of new chemical space and the development of next-generation drug candidates. Further investigation into novel C-H functionalization strategies will undoubtedly expand the synthetic utility of this versatile scaffold.
References
- 1. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
- 8. CXCL8 in Tumor Biology and Its Implications for Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CXCL8 induces epithelial-mesenchymal transition in colon cancer cells via the PI3K/Akt/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Functionalization of 2-Azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
The 2-azaspiro[3.3]heptane motif is a valuable scaffold in modern medicinal chemistry, serving as a three-dimensional, conformationally restricted bioisostere for piperidine.[1][2] Its unique spirocyclic structure provides novel exit vectors for substituent placement, enabling the exploration of new chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. The secondary amine of this compound is a key handle for introducing a wide range of functional groups, making N-functionalization a critical step in the synthesis of diverse compound libraries for drug discovery.
These application notes provide detailed protocols for the most common and synthetically useful N-functionalization reactions of this compound: N-alkylation, reductive amination, N-arylation, and N-acylation.
N-Alkylation of this compound
N-alkylation is a fundamental method for introducing alkyl substituents onto the this compound core. This can be achieved through direct alkylation with alkyl halides or via more advanced catalytic methods.
Protocol 1: Direct Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl bromide in the presence of a base.[3]
Materials:
-
This compound (or its hydrochloride salt)
-
Alkyl bromide (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask containing a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Add the alkyl bromide (1.1 eq) to the suspension.
-
Stir the reaction mixture at room temperature or heat to a gentle reflux, depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.
Table 1: Summary of N-Alkylation Conditions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | High |
| Ethyl bromoacetate | K₂CO₃ | Acetonitrile | Room Temperature | >90 |
| 1-Bromo-3-chloropropane | K₂CO₃ | Acetonitrile | Reflux | ~90[4] |
Note: Yields are based on similar secondary amine alkylations and may vary for this compound.
Reductive Amination
Reductive amination is a versatile method for the N-alkylation of this compound with aldehydes or ketones. The reaction proceeds via the in situ formation of an iminium ion, which is then reduced by a mild reducing agent.[5][6]
Protocol 2: Reductive Amination with Aldehydes/Ketones
This protocol is adapted from a procedure for the synthesis of 2,6-diazaspiro[3.3]heptanes and is broadly applicable.[5]
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (optional)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in dichloroethane.
-
If the amine starting material is a hydrochloride salt, pre-treat with a base (e.g., triethylamine) to liberate the free amine.
-
For less reactive carbonyls, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 2: Summary of Reductive Amination Conditions
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Typical Yield (%) |
| Aromatic Aldehydes | NaBH(OAc)₃ | DCE | 12-24 | 70-90[5] |
| Aliphatic Aldehydes | NaBH(OAc)₃ | DCE | 12-24 | 70-90[5] |
| Ketones | NaBH(OAc)₃ | DCE/THF | 24-48 | 60-80[7] |
Note: Yields are based on similar secondary amine reductive aminations.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl 2-azaspiro[3.3]heptanes.[8][9]
Protocol 3: Buchwald-Hartwig N-Arylation
This protocol provides general conditions for the N-arylation of this compound with aryl halides.[10]
Materials:
-
This compound
-
Aryl halide (bromide or chloride) (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
Equipment:
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert atmosphere setup (glovebox or Schlenk line)
-
Filtration setup (e.g., Celite pad)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst, phosphine ligand, and base to a Schlenk tube or vial.
-
Add this compound (1.2 eq) followed by the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 3: Summary of Buchwald-Hartwig N-Arylation Conditions
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Aryl Bromide | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 70-95 |
| Aryl Chloride | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 60-90[10] |
| Heteroaryl Bromide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 65-85 |
Note: Yields are based on similar secondary amine arylations and may require optimization.
N-Acylation of this compound
N-acylation introduces an amide functionality, which is a common feature in many drug molecules. This transformation is typically achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base.[4][11]
Protocol 4: N-Acylation with Acyl Chlorides
This protocol outlines a standard procedure for the N-acylation of this compound.
Materials:
-
This compound
-
Acyl chloride (1.1 eq)
-
Triethylamine (B128534) (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with 1M HCl (optional, to remove excess amine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 4: Summary of N-Acylation Conditions
| Acylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Acetyl chloride | Et₃N | CH₂Cl₂ | 0 to RT | >90[4] |
| Benzoyl chloride | DIPEA | CH₂Cl₂ | 0 to RT | >90[11] |
| Acetic anhydride | None | Neat or CH₂Cl₂ | RT | High[4] |
Note: Yields are based on similar secondary amine acylations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: The Role of 2-Azaspiro[3.3]heptane in the Synthesis of Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-azaspiro[3.3]heptane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional geometry offers a compelling alternative to traditional saturated heterocycles like piperidine (B6355638) and morpholine. Incorporation of the this compound core can significantly enhance the pharmacological profile of drug candidates by improving physicochemical properties such as aqueous solubility and metabolic stability, while also providing novel intellectual property.[1][2] These application notes provide an overview of the utility of this compound and its derivatives in the synthesis of innovative therapeutic agents, complete with detailed experimental protocols and comparative data.
Advantages of the this compound Scaffold
The unique spirocyclic nature of this compound imparts several desirable properties in drug design:
-
Three-Dimensionality: The non-planar structure allows for precise vectoral projection of substituents into three-dimensional space, enabling optimized interactions with biological targets.[1]
-
Improved Physicochemical Properties: As a bioisostere for more common heterocycles, it can lead to compounds with lower lipophilicity (logD) and higher aqueous solubility, which are favorable for oral bioavailability and reduced off-target effects.[3]
-
Metabolic Stability: The quaternary spirocenter can block common sites of metabolic oxidation, leading to improved pharmacokinetic profiles.[1]
-
Novelty and Patentability: The relative novelty of this scaffold provides opportunities for creating new chemical entities with distinct patent positions.[4]
Applications in Therapeutic Agent Synthesis
The this compound motif has been successfully incorporated into a range of therapeutic agents targeting diverse biological pathways. Below are two prominent examples demonstrating its application.
TBI-223: A Novel Oxazolidinone Antibiotic
TBI-223 is a next-generation oxazolidinone antibiotic developed for the treatment of tuberculosis, including multidrug-resistant strains. It incorporates a 2-oxa-6-azaspiro[3.3]heptane moiety as a key structural element, which contributes to its improved safety profile compared to earlier drugs in its class like linezolid.
Mechanism of Action: Like other oxazolidinones, TBI-223 inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex. The 2-oxa-6-azaspiro[3.3]heptane group plays a crucial role in modulating the molecule's properties to enhance safety.
Quantitative Data Summary:
| Compound | Target | MIC (M. tuberculosis) | Mitochondrial Protein Synthesis IC50 (Mammalian) |
| TBI-223 | Bacterial Ribosome | 0.12-0.5 µg/mL | >74 µM |
| Linezolid | Bacterial Ribosome | 0.25-1 µg/mL | 8 µM |
AZD1979: A Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist
AZD1979 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), which was investigated for the treatment of obesity. The molecule features a 2-oxa-6-azaspiro[3.3]heptane substituent that was introduced to optimize its physicochemical properties for central nervous system (CNS) penetration and to reduce off-target effects.
Signaling Pathway: MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. Upon activation by its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 signaling can lead to the inhibition of adenylyl cyclase (via Gi), resulting in decreased intracellular cAMP levels. It can also activate the phospholipase C (PLC) pathway (via Gq), leading to an increase in intracellular calcium. AZD1979 acts as an antagonist, blocking these downstream signaling events.
Quantitative Data Summary:
| Compound | Target | IC50 | logD7.4 |
| AZD1979 | MCHR1 | ~12 nM | 1.8 |
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate for TBI-223: 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane[5]
This protocol describes a practical and scalable two-step process for the synthesis of a key building block for TBI-223.
Workflow Diagram:
Caption: Synthetic workflow for a key TBI-223 intermediate.
Materials:
-
Tribromoneopentyl alcohol (TBNPA)
-
Sodium hydroxide (B78521) (NaOH)
-
Toluene
-
2-Fluoro-4-nitroaniline
-
3,3-Bis(bromomethyl)oxetane (BBMO)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetone
Procedure:
Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)
-
To a solution of tribromoneopentyl alcohol in toluene, add an aqueous solution of sodium hydroxide.
-
Heat the mixture to 40°C and stir vigorously until the reaction is complete (monitor by GC-MS).
-
Separate the aqueous layer and wash the organic layer with water until neutral.
-
Concentrate the organic layer under reduced pressure to obtain crude BBMO.
-
Purify the crude product by vacuum distillation to yield pure BBMO. A 72% yield can be achieved.[5]
Step 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
-
To a solution of 2-fluoro-4-nitroaniline in acetone, add 3,3-bis(bromomethyl)oxetane (BBMO) and a suitable base (e.g., potassium carbonate).
-
Heat the reaction mixture and stir until the reaction is complete (monitor by HPLC).
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography. An 87% isolated yield has been reported on a 100g scale.[5]
Protocol 2: General Synthesis of Functionalized 2,6-Diazaspiro[3.3]heptanes[6]
This protocol provides a general method for the synthesis of N-substituted 2,6-diazaspiro[3.3]heptanes, which are valuable scaffolds for various therapeutic targets.
Workflow Diagram:
Caption: General synthesis of 2,6-diazaspiro[3.3]heptanes.
Materials:
-
1-Benzyl-3-chloromethylazetidine-3-carbaldehyde (can be synthesized from the corresponding chloroester)
-
Primary amine or aniline of choice
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Potassium tert-butoxide or another strong base
-
Tetrahydrofuran (THF)
Procedure:
Step 1: Reductive Amination
-
Dissolve 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in DCM or DCE.
-
Add the primary amine or aniline (1 equivalent).
-
Add sodium triacetoxyborohydride portion-wise and stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the crude N-substituted amine intermediate.
Step 2: Cyclization
-
Dissolve the crude intermediate from Step 1 in THF.
-
Add a strong base such as potassium tert-butoxide and heat the mixture to reflux.[6]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography to yield the desired 2,6-diazaspiro[3.3]heptane derivative.
Conclusion
The this compound scaffold and its heteroatom-containing analogues are versatile building blocks that offer significant advantages in the design of novel therapeutic agents. Their unique structural and physicochemical properties can lead to compounds with improved efficacy, safety, and pharmacokinetic profiles. The provided protocols offer a starting point for the synthesis of these valuable scaffolds and their incorporation into drug discovery programs. Further exploration of this chemical space is likely to yield a new generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols: The Use of 2-Azaspiro[3.3]heptane as a Fragment in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. The "escape from flatland"—a strategic shift towards three-dimensional molecular architectures—has proven to be a successful approach for improving drug-like properties.[1][2] Within this paradigm, 2-azaspiro[3.3]heptane has emerged as a valuable fragment in drug discovery. This spirocyclic motif, featuring two fused four-membered rings, offers a rigid and structurally unique scaffold that has garnered significant attention as a bioisosteric replacement for common saturated heterocycles like piperidine (B6355638).[1][2][3] Its incorporation into bioactive molecules has been shown to modulate key physicochemical and pharmacological parameters, including lipophilicity, solubility, metabolic stability, and target engagement.[4]
These application notes provide a comprehensive overview of the utility of the this compound fragment, including its impact on pharmacological properties, detailed synthetic protocols, and its application in a real-world drug candidate.
Physicochemical and Pharmacological Impact
The introduction of the this compound moiety into a molecule can lead to significant and often beneficial changes in its properties. One of the key advantages of this fragment is its ability to reduce lipophilicity (logD) while potentially increasing basicity.[4] This is somewhat counterintuitive, as a carbon atom is added, but the rigid, spirocyclic nature of the scaffold alters the molecule's interaction with water. For instance, in a comparative analysis, the replacement of morpholine (B109124) with a 2-oxa-6-azaspiro[3.3]heptane in the MCHR1 antagonist AZD1979 resulted in a significant decrease in logD and an increase in basicity, without negatively impacting permeability or hERG inhibition.[4]
The rigid nature of the this compound scaffold also provides a well-defined exit vector for substituents, which can lead to more precise interactions with biological targets and improved selectivity.[5]
Data Presentation: Comparative Analysis
The following table summarizes the quantitative data from various studies, comparing parent compounds with their this compound-containing analogues.
| Parent Compound/Fragment | Analogue with this compound Moiety | Target/Assay | Key Quantitative Data | Reference |
| Piperidine-containing compound | This compound analogue | mGlu2 Negative Allosteric Modulator | ~10-fold inferior potency for the spiro-analogue | [4] |
| N-linked piperidine derivative | N-linked this compound derivative | MCF-7 cell antiproliferation | ~10-fold improvement in antiproliferation for the spiro-analogue | [4] |
| Morpholine in AZD1979 precursor | 2-Oxa-6-azaspiro[3.3]heptane in AZD1979 | MCHR1 | IC50 of ~12 nM for AZD1979 | [6] |
| Bupivacaine (piperidine-containing) | Bupivacaine with this compound-1-carboxylic acid | Anesthetic action | Enhanced activity and longer duration of action | [1] |
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-2-azaspiro[3.3]heptanes
This protocol describes a general method for the synthesis of N-aryl substituted 2-azaspiro[3.3]heptanes via nucleophilic substitution.
Materials:
-
Substituted aniline (B41778)
-
Potassium hydroxide (B78521)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in DMSO, add powdered potassium hydroxide (2.5 eq).
-
Add 3,3-bis(bromomethyl)oxetane (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl-2-azaspiro[3.3]heptane.
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound-derived Amino Acids
This protocol outlines the synthesis of novel amino acids incorporating the this compound scaffold.[7]
Materials:
-
Appropriate 1,3-bis-electrophiles
-
1,1-C- or 1,1-N-bis-nucleophiles
-
Relevant solvents and reagents for ring closure reactions
-
Standard work-up and purification reagents
Procedure:
-
The synthesis involves a stepwise construction of the two four-membered rings.
-
The first ring is formed through a ring closure reaction of a suitable 1,3-bis-electrophile with a 1,1-C- or 1,1-N-bis-nucleophile.
-
Subsequent functional group manipulations are performed to introduce the necessary precursors for the second ring closure.
-
The second four-membered ring is constructed via an intramolecular cyclization reaction.
-
The resulting spirocyclic intermediate is then converted to the final amino acid derivative through standard synthetic transformations.
Note: The specific reagents and conditions will vary depending on the target amino acid. Refer to the original literature for detailed procedures.[7]
Visualizations
Caption: A generalized workflow for drug discovery incorporating the this compound fragment.
Caption: Simplified signaling pathway of the MCHR1 receptor and the inhibitory action of an antagonist like AZD1979.
Conclusion
The this compound fragment is a compelling building block for modern drug discovery. Its unique three-dimensional structure and its ability to favorably modulate key physicochemical properties make it an attractive alternative to more traditional saturated heterocycles. The successful incorporation of a related scaffold into the clinical candidate AZD1979 underscores the potential of this fragment in developing novel therapeutics. The protocols and data presented herein provide a valuable resource for researchers looking to explore the utility of the this compound motif in their own drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis of this compound-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Integrating 2-Azaspiro[3.3]heptane Surrogates into DNA-Encoded Libraries
The landscape of drug discovery is continually evolving, with an increasing demand for novel molecular scaffolds that can access challenging biological targets and exhibit improved pharmacological properties. DNA-Encoded Library (DEL) technology has emerged as a powerful platform for identifying novel hit compounds by enabling the synthesis and screening of libraries of unprecedented size.[1][2] A key factor in the success of DEL is the chemical diversity of the library members. The incorporation of three-dimensional, sp³-rich scaffolds is a critical strategy for expanding beyond flat, aromatic structures and improving drug-like properties.
Among these scaffolds, 2-azaspiro[3.3]heptane has garnered significant attention as a "bioisostere" or surrogate for the commonly used piperidine (B6355638) ring.[3][4] Its rigid, spirocyclic structure offers predictable exit vectors for substituents, which can lead to enhanced target selectivity.[4][5] Furthermore, compounds incorporating this moiety have been shown to possess improved pharmacokinetic profiles compared to their traditional amine analogues.[6] The primary challenge has been the development of synthetic methods compatible with the delicate nature of the DNA tag.[6][7]
Recent advancements in photochemistry, particularly visible light-mediated energy transfer catalysis, have provided a robust solution.[6][7] These mild reaction conditions preserve the integrity of the DNA tag, making them ideal for on-DNA synthesis.[6] This document provides detailed protocols for the on-DNA synthesis of this compound surrogates (specifically 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes) and their integration into a combinatorial DEL workflow. These protocols are designed for researchers and scientists in drug development seeking to diversify their screening libraries with medicinally relevant, sp³-rich chemical matter.
Logical Relationship: Scaffold Replacement Strategy
The use of this compound as a building block in DELs is a strategic choice to enhance the drug-like properties of library members. The following diagram illustrates the rationale behind its use as a piperidine surrogate.
Caption: Rationale for using this compound as a piperidine bioisostere.
Experimental Workflow: Split-and-Pool DEL Synthesis
The construction of a diverse DEL is typically achieved through a "split-and-pool" combinatorial strategy.[8][9] This method involves iterative cycles of chemical synthesis on a DNA-scaffold conjugate, followed by the ligation of a unique DNA barcode that encodes the specific building block used. The following workflow demonstrates how the on-DNA synthesis of the azaspiro[3.3]heptane surrogate can be integrated into a three-cycle library build.
Caption: Split-and-pool workflow for combinatorial DNA-encoded library synthesis.
Protocols
Protocol 1: On-DNA Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes via [2+2] Photocycloaddition
This protocol describes the visible light-mediated synthesis of a this compound surrogate directly on a DNA headpiece.[6][7] The reaction involves a [2+2] intermolecular photocycloaddition between a DNA-conjugated alkene and an isoxazoline building block.
Materials:
-
DNA-alkene conjugate (DNA with a terminal alkene headpiece)
-
Isoxazoline-3-carboxylate building block
-
[Ir(dFppy)₃] photocatalyst (or similar iridium-based catalyst)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Glycerol
-
Nuclease-free water
-
Sodium acetate (B1210297) (3 M, pH 5.2)
-
Blue Kessil lamp or similar 450-460 nm light source
-
Microcentrifuge tubes
Procedure:
-
Reaction Setup: In a 0.5 mL microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Nuclease-free water (to final volume)
-
DNA-alkene conjugate (to a final concentration of 2 µM)
-
Glycerol (10 µL of a 20% solution in DMSO)
-
Isoxazoline building block (from a 100 mM stock in DMSO, to a final concentration of 10 mM - 100 equivalents)
-
[Ir(dFppy)₃] photocatalyst (from a 2 mM stock in DMSO, to a final concentration of 20 µM - 1.0 equivalent)
-
-
Irradiation: Gently vortex the mixture. Place the open tube under the blue Kessil lamp at room temperature. Irradiate for 10-20 minutes.
-
Work-up and Purification:
-
Following irradiation, add 3 M sodium acetate (1/10th of the total volume) to the reaction mixture.
-
Add 3 volumes of ice-cold 100% ethanol.
-
Vortex thoroughly and incubate at -20°C for at least 1 hour (or overnight) to precipitate the DNA conjugate.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Aspirate and discard the supernatant. Air-dry the pellet for 5-10 minutes to remove residual ethanol.
-
Resuspend the purified DNA-product conjugate in a suitable aqueous buffer (e.g., TE buffer or nuclease-free water).
-
-
Analysis (Optional but Recommended):
-
Verify the successful conjugation and purity using LC-MS analysis.
-
Quantify the DNA concentration using a NanoDrop spectrophotometer or a fluorescence-based assay (e.g., Qubit).
-
Protocol 2: General Split-and-Pool Cycle for DEL Elaboration
This protocol outlines a single "split-and-pool" cycle following the initial formation of the azaspiro[3.3]heptane surrogate scaffold (from Protocol 1). This example uses a standard amide coupling reaction.
Materials:
-
Purified, pooled DNA-scaffold conjugates from the previous cycle
-
A library of carboxylic acid building blocks
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous DMSO or DMF
-
Appropriate buffers (e.g., MES buffer for coupling)
-
Unique, 5'-phosphorylated double-stranded DNA barcode tags for each carboxylic acid
-
T4 DNA Ligase and corresponding ligation buffer
-
96-well filter plates for parallel synthesis
-
Purification reagents (as in Protocol 1)
Procedure:
-
Split: Aliquot the pooled DNA-scaffold conjugate solution into individual wells of a 96-well plate. Each well will correspond to a unique carboxylic acid building block.
-
Chemical Synthesis (Amide Coupling):
-
To each well, add the corresponding carboxylic acid building block.
-
Add the coupling reagents (e.g., EDC and NHS) to activate the carboxylic acids.
-
Allow the reaction to proceed at room temperature for 4-12 hours. The reaction should be performed in a suitable buffer (e.g., pH 6.0 MES) or an organic/aqueous co-solvent system compatible with DNA.
-
-
Purification: After the reaction is complete, purify the DNA conjugates in each well. This can be done via ethanol precipitation (as in Protocol 1) or using DNA purification spin columns formatted for 96-well plates.
-
Pool & Split for Encoding: Pool the purified products from all 96 wells. Then, re-split the pooled solution into a new 96-well plate for the DNA encoding step.
-
DNA Barcoding (Enzymatic Ligation):
-
To each well, add the unique DNA barcode tag that corresponds to the carboxylic acid used in that position in the synthesis plate.
-
Add T4 DNA Ligase and ligation buffer to each well.
-
Incubate at the optimal temperature for the ligase (e.g., 16°C overnight or room temperature for 4 hours).
-
-
Final Pool and Purification:
-
Pool the contents of all wells from the ligation plate.
-
Perform a final purification of the pooled, newly encoded library fraction using ethanol precipitation or a suitable large-scale purification column.
-
The resulting product is now ready for the next synthesis cycle or, if it is the final cycle, for library quantification, quality control, and affinity screening.
-
Data Summary
The following table summarizes the reaction conditions for the on-DNA synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes as described in the literature.[6] Quantitative yields for on-DNA reactions are highly substrate-dependent and are typically assessed by LC-MS conversion rather than isolated yield.
| Parameter | Condition | Reference |
| DNA Substrate | DNA-alkene conjugate | [6] |
| Building Block | Isoxazoline-3-carboxylate | [6] |
| Photocatalyst | [Ir(dFppy)₃] | [6] |
| Solvent | DMSO / H₂O mixture | [6] |
| DNA Concentration | 2 µM | [6] |
| Building Block Equiv. | 100 | [6] |
| Photocatalyst Equiv. | 1.0 | [6] |
| Light Source | Blue Kessil Lamp (450-460 nm) | [6] |
| Reaction Time | 10-20 minutes | [6] |
| Temperature | Room Temperature | [6] |
On-DNA Photocatalysis Reaction Scheme
The diagram below illustrates the key components and transformation in the visible-light mediated on-DNA synthesis of the azaspiro[3.3]heptane surrogate.
Caption: On-DNA synthesis of an azaspiro[3.3]heptane surrogate via photocatalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule discovery through DNA-encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversifying chemical space of DNA-encoded libraries: synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00243A [pubs.rsc.org]
- 9. Solid-phase DNA-encoded library synthesis: a master builder's instructions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Azaspiro[3.3]heptane
Welcome to the technical support center for the synthesis of 2-azaspiro[3.3]heptane and its derivatives. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this valuable spirocyclic scaffold. The unique three-dimensional structure of this compound makes it an attractive building block in medicinal chemistry, but its synthesis can present several difficulties.[1]
This guide is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound considered challenging?
A1: The synthesis of this compound and its derivatives can be challenging due to several factors. The construction of the spirocyclic system, which involves the formation of two four-membered azetidine (B1206935) rings sharing a single carbon atom, is often the most critical and difficult step. Challenges include low yields, the formation of complex reaction mixtures, and difficulties in purifying the final product and intermediates.[1][2] The inherent ring strain of the azetidine rings can make their formation and handling problematic.
Q2: What are the most common synthetic routes to the this compound core?
A2: Several synthetic strategies have been developed to access the this compound scaffold. A common approach involves the intramolecular cyclization of a precursor containing a pre-formed azetidine ring with reactive groups at the 3-position. For instance, the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde followed by cyclization is a known route.[3] Another strategy involves the double N-alkylation of an amine with a 3,3-bis(halomethyl)azetidine derivative. The choice of route often depends on the desired substitution pattern on the final molecule.
Q3: I am observing a complex mixture of products in my reaction. What are the likely side products?
A3: The formation of complex mixtures is a frequent issue.[3] Common side products can include:
-
Bis-alkylation products: In routes involving double alkylation, the formation of a dimeric or polymeric species instead of the desired intramolecular cyclization can occur, especially at higher concentrations.
-
Incomplete cyclization: The reaction may stall after the first N-alkylation, leaving a significant amount of the acyclic precursor in the reaction mixture.
-
Products of elimination or rearrangement: The strained nature of the intermediates can sometimes lead to undesired elimination or rearrangement reactions, particularly under harsh basic or thermal conditions.
-
Five-membered ring formation: Depending on the starting materials and reaction conditions, the formation of a thermodynamically more stable five-membered pyrrolidine (B122466) ring instead of the desired four-membered azetidine can be a competing pathway.
Q4: My final product is difficult to purify. What are the recommended purification methods?
A4: Purification of this compound derivatives can be challenging due to their polarity and basicity. Common purification techniques include:
-
Column chromatography: This is a widely used method, but the basic nature of the amine can cause streaking on silica (B1680970) gel. It is often necessary to add a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, to the eluent.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method. For basic compounds, forming a salt (e.g., hydrochloride or oxalate) can facilitate crystallization and handling.[4] However, some salts, like the oxalate, may have stability issues.[4]
-
Ion-exchange chromatography: For particularly challenging separations, ion-exchange chromatography can be a powerful technique.
Troubleshooting Guides
Issue 1: Low Yield in the Cyclization Step
Low yields in the crucial intramolecular cyclization step are a common bottleneck. The following guide provides potential causes and solutions.
| Potential Cause | Recommended Solutions |
| Inappropriate Base | The choice of base is critical for the cyclization. Strong, non-nucleophilic bases are generally preferred. Perform a screen of bases such as potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The optimal base may vary depending on the substrate and solvent.[3] |
| Suboptimal Solvent | The solvent can significantly influence the reaction rate and selectivity. Aprotic polar solvents like THF, DMF, or DMSO are commonly used. In some cases, a mixture of solvents, such as DMF-water, has been shown to improve yields and allow for base-free cyclization at elevated temperatures.[3] |
| Incorrect Reaction Temperature | The reaction temperature needs to be carefully optimized. Lower temperatures may be too slow to achieve complete conversion, while higher temperatures can lead to decomposition or side product formation. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.[3] |
| Low Concentration (for intramolecular reactions) | To favor intramolecular cyclization over intermolecular side reactions (e.g., polymerization), the reaction should be run at high dilution. This is especially important in the final ring-closing step. |
| Poor Quality of Starting Materials | Ensure that all starting materials and reagents are pure and anhydrous, as impurities can interfere with the reaction. For example, moisture can quench strong bases. |
Issue 2: Formation of Bis-Alkylation Side Product
A common side reaction is the intermolecular reaction of the starting materials to form a bis-alkylated product instead of the desired spirocycle.
| Potential Cause | Recommended Solutions |
| High Reaction Concentration | As mentioned above, running the reaction at a lower concentration will favor the intramolecular cyclization. |
| Slow Addition of Reagents | The slow, dropwise addition of one of the reactants to the reaction mixture (Syringe pump addition) can help to maintain a low instantaneous concentration of that reactant, further promoting the intramolecular pathway. |
| Inappropriate Stoichiometry | Carefully control the stoichiometry of the reactants. A slight excess of the amine component might be beneficial in some cases, but a large excess should be avoided. |
Experimental Protocols
Key Experiment: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
This protocol is adapted from a literature procedure and illustrates a common method for the synthesis of a 2,6-diazaspiro[3.3]heptane derivative.[3]
Step 1: Reductive Amination
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, add one equivalent of aniline (B41778) and one equivalent of acetic acid.
-
Stir the mixture at room temperature to form the iminium ion.
-
Add sodium triacetoxyborohydride (B8407120) in portions and continue stirring until the reaction is complete (monitor by TLC).
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.
Step 2: Intramolecular Cyclization
-
Dissolve the product from Step 1 in anhydrous THF in a sealed tube.
-
Add 2.2 equivalents of a 1.0 M solution of potassium tert-butoxide in THF.
-
Heat the reaction mixture at 70 °C.
-
After 90 minutes, add an additional 1 equivalent of the potassium tert-butoxide solution.
-
Continue heating for another hour.
-
Cool the reaction to room temperature and filter to remove the precipitated salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography (e.g., eluting with a gradient of ethyl acetate (B1210297) in isohexanes) to afford the desired 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.[3]
Visualizations
Caption: Synthetic workflow for 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.
Caption: Troubleshooting decision tree for low cyclization yield.
References
- 1. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Synthesis of 2-Azaspiro[3.3]heptane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-azaspiro[3.3]heptane and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired this compound Product
-
Question: My reaction is resulting in a low yield of the final this compound product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors throughout the synthetic process. Consider the following points for optimization:
-
Incomplete Cyclization: The formation of the second azetidine (B1206935) ring is a critical step. If the cyclization is incomplete, you will observe starting materials or mono-ring intermediates.
-
Optimization: Reaction conditions for the cyclization are crucial. For instance, in the synthesis of 2,6-diazaspiro[3.3]heptanes, the use of a DMF-water (8:2) mixture at 110 °C has been shown to provide rapid and clean conversion without the need for an added base.[1] Lower temperatures may lead to incomplete reactions.[1]
-
-
Suboptimal Deprotection: If you are using a protected intermediate, such as N-Boc or N-Cbz-2-azaspiro[3.3]heptane, incomplete deprotection will naturally lead to a lower yield of the free amine.
-
Optimization: For N-Boc deprotection, strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are commonly used.[2] For N-Cbz deprotection, catalytic hydrogenolysis (e.g., Pd/C with H₂) is a clean method.[3] However, if your molecule contains other reducible functional groups, acid-mediated deprotection (e.g., HBr in acetic acid) can be an alternative.[3][4]
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Optimization: Analyze your crude product by LC-MS or GC-MS to identify major impurities. The nature of the impurity can provide clues about the side reaction. For example, intermolecular reactions can compete with the desired intramolecular cyclization. Running the cyclization step at a lower concentration may favor the intramolecular pathway.
-
-
Issue 2: Formation of Significant Impurities
-
Question: I am observing significant impurities in my reaction mixture. How can I identify and minimize them?
-
Answer: Impurity formation is a common challenge. A systematic approach can help in identifying and mitigating them:
-
Characterization of Impurities: Isolate the major impurities using chromatography and characterize them by NMR and Mass Spectrometry. Understanding the structure of the byproduct is key to understanding its formation.
-
Common Byproducts and Their Prevention:
-
Polymerization: Azetidines can be prone to polymerization under certain conditions. Ensure that the reaction temperature and pH are well-controlled.
-
Over-alkylation: In syntheses involving N-alkylation, the use of excess alkylating agent can lead to the formation of quaternary ammonium (B1175870) salts. Use stoichiometric amounts of the alkylating agent or a slight excess of the amine.
-
Incomplete reaction of starting materials : In some cases, such as in reductive amination, the intermediate imine may not be fully reduced, leading to impurities. Ensuring the complete reduction, for example with sodium borohydride, can resolve this.[1]
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am struggling to isolate and purify my this compound product. What techniques are recommended?
-
Answer: this compound and its derivatives can be challenging to purify due to their polarity and volatility.
-
Purification Techniques:
-
Column Chromatography: Flash column chromatography is a common method for purification.[1] Due to the basic nature of the amine, it is often beneficial to add a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent to prevent tailing on silica (B1680970) gel.
-
Ion-Exchange Chromatography: For the free base, solid-phase extraction (SPE) using an SCX (Strong Cation Exchange) cartridge can be a very effective purification method. The product is retained on the column and can be eluted with a basic solution, such as ammonia in methanol (B129727).[1]
-
Crystallization/Salt Formation: If the product is a solid, recrystallization can be an excellent purification method. Alternatively, forming a salt (e.g., hydrochloride or oxalate) can facilitate crystallization and purification.[5] However, be aware that some salts, like the oxalate, may have stability issues.[6] Sulfonate salts have been reported to be more stable and soluble.[5][7]
-
-
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
-
Question: What are the common starting materials for the synthesis of the this compound core?
-
Answer: Common starting points include the multi-step synthesis from 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, which can be prepared from a chloroester.[1] Another approach involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis-Ellman's imines.[8]
-
Question: What are the recommended protecting groups for the nitrogen atom in this compound during a multi-step synthesis?
-
Answer: The most commonly used protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.[3][9]
-
Question: What are the standard conditions for Boc protection of this compound?
-
Answer: Boc protection is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate in a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM).[2][9]
-
Question: What are the different methods for the deprotection of N-Boc-2-azaspiro[3.3]heptane?
-
Answer: N-Boc deprotection is most commonly achieved under acidic conditions.[9] Reagents like trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an organic solvent are effective.[2][9] It's important to be aware that the intermediate t-butyl cation can lead to side reactions with nucleophilic sites on the substrate.[10][11]
-
Question: What are the recommended methods for the deprotection of N-Cbz-2-azaspiro[3.3]heptane?
-
Answer: The Cbz group is typically removed by catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate).[3][12] This method is clean, often providing toluene (B28343) and carbon dioxide as the only byproducts.[3] Acid-mediated cleavage with reagents like HBr in acetic acid is an alternative if the molecule is sensitive to hydrogenation.[3] Nucleophilic deprotection using reagents like 2-mercaptoethanol (B42355) is also possible.[13]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Cyclization Step in a 2,6-Diazaspiro[3.3]heptane Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | DBU | THF | 70 | - | Slow |
| 2 | DBU | DMF | 70 | - | Complete |
| 3 | None | DMF | 110 | - | - |
| 4 | None | DMF/H₂O (8:2) | 110 | 3 | High Yield |
| 5 | None | DMF | 80 | - | 60 |
Data adapted from Hamza, D. et al.[1]
Table 2: Overview of Common N-Protecting Group Deprotection Methods
| Protecting Group | Reagents | Solvent | Temperature | Key Considerations |
| Boc | TFA, HCl | DCM, Dioxane, Ethyl Acetate | Room Temperature | Can generate t-butyl cation which may cause side reactions.[10][11] |
| Cbz | Pd/C, H₂ (gas) or Ammonium Formate | Methanol, Ethanol, Ethyl Acetate | Room Temperature | Clean reaction; sensitive to catalyst poisoning.[3][14] |
| Cbz | HBr in Acetic Acid | Acetic Acid | Room Temperature | Useful for substrates with groups sensitive to hydrogenolysis.[3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [1]
-
To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol, 1 equiv) in THF (1.5 mL) is added t-BuOK (1.53 mL, 1.53 mmol, 1.0 M solution in THF, 2.2 equiv).
-
The reaction is heated at 70 °C in a sealed tube.
-
After 90 minutes, additional t-BuOK (0.7 mL, 0.7 mmol, 1.0 M solution in THF, 1 equiv) is added, and heating is continued for another 1 hour.
-
The reaction is allowed to cool to ambient temperature, filtered to remove KCl, and the solvents are evaporated.
-
The residue is purified by column chromatography (eluting with 20–100% EtOAc in isohexanes) to afford the product as a yellow oil.
Protocol 2: N-Boc Deprotection [9]
-
Dissolve the N-Boc protected this compound derivative in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine.
Protocol 3: N-Cbz Deprotection via Catalytic Hydrogenolysis [3]
-
Dissolve the N-Cbz protected this compound derivative in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).
-
Stir the suspension under an atmosphere of hydrogen gas (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. tdcommons.org [tdcommons.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lookchem.com [lookchem.com]
- 8. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. BOC deprotection [ko.bzchemicals.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Azaspiro[3.3]heptane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-Azaspiro[3.3]heptane derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound derivatives.
| Problem | Potential Cause | Recommended Solution |
| Product Streaking or Tailing on Silica (B1680970) Gel TLC/Column Chromatography | The basic nitrogen of the azaspiro[3.3]heptane core is interacting strongly with the acidic silica gel. | - Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or ammonia (B1221849) in methanol (B129727) to the eluent. - Use a different stationary phase such as basic alumina (B75360) or amine-functionalized silica.[1] - Consider reversed-phase chromatography where the basic amine is in its free-base form at a higher mobile phase pH.[1] |
| Low Recovery of Product from Silica Gel Column | Irreversible adsorption of the polar amine onto the silica gel. | - Flush the column with a more polar solvent system, such as 5-10% methanol in dichloromethane (B109758) containing a small amount of ammonium (B1175870) hydroxide. - If the compound is stable, consider converting it to a less polar derivative (e.g., Boc-protection) before chromatography. |
| Co-elution of Product with Polar Impurities | Insufficient resolution between the product and impurities in the chosen solvent system. | - Optimize the solvent system by trying different solvent mixtures with varying polarities. - Employ a shallower solvent gradient during column chromatography to improve separation. |
| Product "Oiling Out" During Recrystallization | The melting point of the compound is lower than the boiling point of the chosen solvent, or the solution is supersaturated. | - Try a lower-boiling point solvent or a mixture of solvents. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. - Cool the solution slowly to promote gradual crystal formation. |
| Product is a Volatile Liquid or Low-Melting Solid | The compound has a low boiling point or melting point, making it difficult to handle and purify by standard methods. | - For volatile liquids, purification by distillation, potentially under reduced pressure, is recommended. - For low-melting solids, Kugelrohr distillation can be an effective purification technique. |
| Difficulty Removing Unreacted Starting Materials | Starting materials have similar polarity to the desired product. | - If the starting material is an amine, an acidic wash (e.g., dilute HCl) during the work-up can help remove it by forming a water-soluble salt.[2] - If the starting material is not basic, consider derivatizing the product (e.g., Boc-protection) to alter its polarity for easier separation. |
| Product Degradation During Purification | The this compound core or other functional groups may be sensitive to acidic or basic conditions, or prolonged heating. | - Assess the stability of your compound at different pH values using a small-scale test. - Use milder purification techniques, such as flash chromatography with a neutral stationary phase (e.g., alumina) or recrystallization from neutral solvents. - Avoid prolonged heating during solvent evaporation by using a rotary evaporator at a suitable temperature and pressure. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to develop a purification strategy for my this compound derivative?
A1: The initial and most crucial step is to analyze the crude reaction mixture by Thin Layer Chromatography (TLC). This will give you an idea of the number of components, their relative polarities, and help in selecting an appropriate solvent system for column chromatography. It is also advisable to determine the solubility of your crude product in various solvents to explore the possibility of purification by recrystallization.
Q2: How can I visualize my this compound derivative on a TLC plate if it is not UV-active?
A2: Many amine-containing compounds can be visualized using specific staining agents. A potassium permanganate (B83412) (KMnO₄) stain is often effective for visualizing compounds that can be oxidized, including many amines. Another common stain for amines is a ninhydrin (B49086) solution, which typically gives a distinct color. An iodine chamber can also be used, where the iodine vapor reversibly adsorbs to the compounds on the plate, making them visible as brown spots.[3]
Q3: Is it better to purify the free base or the salt form of my this compound derivative?
A3: The choice depends on the properties of your specific derivative and the impurities present.
-
Free Base: Purification of the free base is common using column chromatography (with the precautions mentioned in the troubleshooting guide) or distillation. The free base is generally less polar than its salt form.
-
Salt Form: If your derivative forms a stable, crystalline salt (e.g., hydrochloride or oxalate), recrystallization of the salt can be a highly effective method for achieving high purity. This is particularly useful for removing non-basic impurities.
Q4: Can I use an acid/base extraction to purify my this compound derivative?
A4: Yes, acid-base extraction is a powerful technique for separating basic compounds like this compound derivatives from neutral or acidic impurities. The general procedure involves:
-
Dissolving the crude mixture in an organic solvent.
-
Extracting with an aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its protonated salt.
-
Washing the aqueous layer with an organic solvent to remove any remaining neutral or acidic impurities.
-
Basifying the aqueous layer (e.g., with NaOH or NaHCO₃) to regenerate the free base of your product.
-
Extracting the free base back into an organic solvent.
-
Drying and concentrating the organic layer to obtain the purified product.[2]
Q5: What are the advantages of using a Boc-protecting group for the purification of this compound derivatives?
A5: Protecting the nitrogen atom with a tert-butyloxycarbonyl (Boc) group can significantly simplify purification.[4]
-
Reduced Polarity: The Boc-protected derivative is less polar and less basic than the free amine, which minimizes interactions with silica gel, leading to better peak shapes and easier elution during column chromatography.
-
Increased Crystallinity: Boc-protected amines often have a higher tendency to crystallize, making recrystallization a more viable purification option.
-
Simplified Work-up: The Boc group is stable to many reaction conditions, and its subsequent removal is typically a clean and high-yielding process.[5][6]
Experimental Protocols
Protocol 1: Column Chromatography of a this compound Derivative using a Modified Eluent
This protocol describes a general method for the purification of a basic this compound derivative by flash column chromatography on silica gel.
1. TLC Analysis and Solvent System Selection:
- Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane).
- Spot the solution on a silica gel TLC plate.
- Develop the TLC plate in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).
- To counteract streaking, add 0.5-1% triethylamine to the chosen eluent system.
- The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired product.
2. Column Preparation:
- Select an appropriately sized column based on the amount of crude material (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight).
- Prepare a slurry of silica gel in the initial, less polar eluent.
- Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane).
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
- Begin elution with the selected solvent system.
- If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
- Collect fractions and monitor their composition by TLC.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
Protocol 2: Recrystallization of a this compound Derivative as its Hydrochloride Salt
This protocol outlines the purification of a this compound derivative by recrystallization of its hydrochloride salt.
1. Salt Formation:
- Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).
- Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise while stirring until precipitation is complete or the solution becomes acidic (test with pH paper).
2. Isolation of the Crude Salt:
- Collect the precipitated salt by vacuum filtration.
- Wash the salt with a small amount of cold solvent to remove soluble impurities.
3. Recrystallization:
- Transfer the crude salt to a clean Erlenmeyer flask.
- Add a small amount of a suitable recrystallization solvent or solvent pair (e.g., ethanol, isopropanol, ethanol/ether).
- Heat the mixture with stirring until the salt completely dissolves.
- If necessary, add a minimal amount of hot solvent to achieve complete dissolution.
- Allow the solution to cool slowly to room temperature. Crystal formation should occur.
- For maximum recovery, cool the flask in an ice bath for 30-60 minutes.
4. Isolation of Pure Crystals:
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: A general workflow for the purification of this compound derivatives.
Caption: Troubleshooting options for streaking during silica gel chromatography.
References
Technical Support Center: Production of 2-Azaspiro[3.3]heptane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 2-Azaspiro[3.3]heptane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: Scalable synthesis of this compound often involves a multi-step process. A common strategy is the construction of a protected this compound intermediate, such as N-Boc-2-azaspiro[3.3]heptane, followed by a deprotection step. One documented route involves the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which can be further processed to the parent amine. Another approach for a related derivative, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, utilizes a two-step process starting from tribromoneopentyl alcohol, which has been demonstrated at a 100g scale.[1]
Q2: What are the primary challenges encountered during the scale-up of this compound synthesis?
A2: Key scale-up challenges include:
-
Purification of Intermediates: The purification of key intermediates can be difficult and may not be amenable to large-scale operations.
-
Filtration: Sluggish filtration of reaction mixtures, particularly those containing magnesium salts, can lead to significant product loss and inefficiencies at scale.[2]
-
Reagent Cost and Handling: The use of expensive reagents can make the process economically unviable for large-scale production. Additionally, handling of hazardous reagents requires stringent safety protocols.
-
Product Isolation: Isolating the final product from high-boiling point solvents can be challenging.[1] For instance, in the synthesis of a 2-oxa-6-azaspiro[3.3]heptane derivative, product precipitation from sulfolane (B150427) was a critical step.[1]
-
By-product Formation: The formation of undesired side-products, such as bis-alkylated species, can complicate purification and reduce yields.
Q3: How can I improve the yield and purity of this compound during scale-up?
A3: To improve yield and purity:
-
Optimize Reaction Conditions: Systematically optimize parameters such as temperature, reaction time, solvent, and reagent stoichiometry.
-
Impurity Characterization: Identify and characterize major impurities to understand their formation mechanism and develop strategies to minimize them.[3]
-
Protecting Group Strategy: Employ a suitable protecting group, like the Boc group, for the nitrogen atom to prevent side reactions and facilitate purification of intermediates.
-
Crystallization and Salt Formation: Utilize crystallization or salt formation (e.g., hydrochloride salt) for the final product to enhance purity and ease of handling.
Q4: What are the key safety precautions for handling this compound and its intermediates?
A4: this compound is harmful if swallowed.[4] When handling this compound and its intermediates, it is crucial to:
-
Work in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield in Cyclization Step | - Inefficient ring closure. - Competing side reactions. | - Screen different bases and solvents to find optimal conditions. - Ensure starting materials are pure and dry. - Consider a different synthetic route or protecting group strategy. |
| Difficult Filtration of Reaction Mixture | - Formation of fine or gelatinous precipitates. | - Optimize the precipitation/crystallization conditions (e.g., temperature, solvent, cooling rate). - Use a filter aid. - Explore alternative work-up procedures that avoid problematic filtration steps. |
| Incomplete N-Boc Deprotection | - Insufficient acid strength or concentration. - Steric hindrance around the Boc-protected amine. | - Increase the concentration of the acid (e.g., TFA or HCl). - Increase the reaction temperature if the substrate is stable. - Use a stronger acid system. |
| Formation of Impurities | - Non-optimal reaction conditions. - Presence of reactive impurities in starting materials. | - Re-optimize reaction parameters such as temperature and addition rates. - Purify starting materials before use. - Characterize impurities to understand their origin and implement targeted solutions. |
| Product is an oil instead of a solid | - Presence of residual solvent or impurities. | - Ensure complete removal of solvents under high vacuum. - Attempt to induce crystallization by scratching the flask, seeding with a crystal, or changing the solvent system. - Convert the free base to a salt (e.g., hydrochloride) which is often crystalline. |
Quantitative Data
Table 1: Summary of a Scalable Synthesis for a 6-substituted-2-oxa-6-azaspiro[3.3]heptane derivative [1]
| Step | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Scale |
| 1 | Tribromoneopentyl alcohol | 3,3-Bis(bromomethyl)oxetane | NaOH | Water/Toluene | 100 | 16 | 72 | >95 | 400 g |
| 2 | 2-Fluoro-4-nitroaniline & 3,3-Bis(bromomethyl)oxetane | 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | NaOH | Sulfolane | 80 | 3 | 87 | >99 | 100 g |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate (Illustrative)
This protocol is based on a patented procedure and illustrates a potential scalable route to a key intermediate.[5]
-
Reduction: A suitable starting material, such as a diester precursor, is reduced using a reducing agent like lithium aluminum hydride in a solvent such as THF or ether. The reaction progress is monitored until completion.
-
Protection: The resulting diol is protected, for example, by tosylation using tosyl chloride in a solvent like pyridine.
-
Ring Closure: The protected intermediate undergoes ring closure with a suitable amine, such as o-nitrobenzenesulfonamide, in the presence of a base like potassium carbonate.
-
Deprotection/Functionalization: The resulting sulfonamide is cleaved, for instance, using thiophenol and potassium carbonate in DMF.
-
Final Boc Protection: The intermediate ketone is then reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions to yield the N-Boc protected product. The product can be purified by recrystallization.
Protocol 2: N-Boc Deprotection and Hydrochloride Salt Formation (General Procedure)
This general protocol is based on standard laboratory procedures for N-Boc deprotection and salt formation.
-
Deprotection: Dissolve the N-Boc protected this compound intermediate in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC or LC-MS).
-
Isolation of Hydrochloride Salt: The hydrochloride salt of this compound will often precipitate from the reaction mixture.
-
Collect the solid by filtration.
-
Wash the solid with a non-polar solvent like diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to obtain the this compound hydrochloride salt.
Visualizations
Caption: General workflow for the scale-up production of this compound hydrochloride.
References
- 1. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme.de [thieme.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
Technical Support Center: 2-Azaspiro[3.3]heptane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-azaspiro[3.3]heptane and its derivatives. The information is designed to help overcome common challenges related to byproduct formation during synthesis and functionalization reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and handling of this compound derivatives, offering potential causes and solutions.
Issue 1: Formation of Ring-Opened Byproducts
-
Question: During the synthesis or functionalization of a this compound derivative, I am observing significant formation of a ring-opened byproduct. How can I minimize this?
-
Answer: Ring-opening can be a notable side reaction, particularly when strong bases or elevated temperatures are employed. This is often initiated by the formation of an enolate, which can trigger a retro-Aldol-type mechanism.
Potential Causes:
-
Use of strong, non-hindered bases.
-
High reaction temperatures.
-
Prolonged reaction times.
-
Presence of acidic protons on adjacent functionalities.
Troubleshooting Steps:
-
Reagent Selection: Switch to a milder or more sterically hindered base. For example, consider using potassium carbonate instead of sodium hydride if applicable.
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for an acceptable reaction rate. Consider running reactions at 0 °C or even lower.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor byproduct formation.
-
Protecting Groups: If the acidity of a proton at a neighboring position is the issue, consider introducing a suitable protecting group to circumvent enolate formation.
-
Issue 2: C3-Chlorination During Acylation Reactions
-
Question: I am attempting to acylate the nitrogen of this compound using an acyl chloride, but I am observing a chlorinated byproduct. What is the cause and how can I prevent it?
-
Answer: The formation of C3-chlorinated byproducts can occur as a competitive side reaction during acylation with acyl chlorides or chloroformates.
Potential Causes:
-
Reaction with the acyl chloride reagent itself or with impurities.
-
Harsh reaction conditions.
Troubleshooting Steps:
-
Acylating Agent: If direct acylation with an acyl chloride is problematic, consider converting the acyl chloride to a different activated species, such as an anhydride (B1165640) or an active ester, before reaction with the this compound.
-
Alternative Coupling: Utilize peptide coupling reagents (e.g., HATU, HOBt/EDC) to form the amide bond from the corresponding carboxylic acid. This avoids the use of acyl chlorides altogether.
-
Reaction Conditions: Perform the reaction at low temperatures and ensure slow addition of the acylating agent to a solution of the amine and a non-nucleophilic base like triethylamine.
-
Issue 3: Formation of Oligomeric or Polymeric Byproducts
-
Question: My reaction is producing a significant amount of high molecular weight, insoluble material, likely oligomers or polymers. How can I favor the desired intramolecular cyclization or monofunctionalization?
-
Answer: Oligomerization is a common issue in reactions that can proceed via either intra- or intermolecular pathways, especially when forming cyclic structures.
Potential Causes:
-
High concentration of reactants.
-
Reaction conditions that favor intermolecular reactions.
Troubleshooting Steps:
-
High Dilution: Employing high dilution conditions is a classic strategy to favor intramolecular reactions over intermolecular ones. Slowly add the reactant to a large volume of solvent.
-
Slow Addition: As an alternative or in conjunction with high dilution, add the reagents dropwise over an extended period using a syringe pump. This maintains a low instantaneous concentration of the reactive species.[1]
-
Template Effects: In some specific cases, the use of a template molecule can help to pre-organize the substrate for intramolecular reaction, although this is highly system-dependent.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common byproduct in the synthesis of N-Boc-2-azaspiro[3.3]heptane?
-
A1: While specific byproducts depend on the synthetic route, issues can arise from incomplete reaction or side reactions of the starting materials. For instance, in multi-step syntheses involving cyclization, incomplete cyclization or the formation of isomers can be a challenge. Purification by column chromatography is often necessary to isolate the pure product.
-
-
Q2: How can I effectively purify this compound derivatives from closely related byproducts?
-
A2: Purification can indeed be challenging. Here are a few common strategies:
-
Flash Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., gradients of ethyl acetate (B1210297) in hexanes, or methanol (B129727) in dichloromethane (B109758) with a small amount of ammonium (B1175870) hydroxide (B78521) for basic compounds) to achieve the best separation.
-
Distillation: For volatile and thermally stable derivatives, distillation under reduced pressure can be an effective purification method.[2]
-
Crystallization: If the desired product is a solid, crystallization can be a highly effective method for purification, often providing material of very high purity.
-
Preparative HPLC: For difficult separations and high-purity requirements, preparative HPLC is a powerful, albeit more expensive and lower-throughput, option.
-
-
-
Q3: Are there any known incompatibilities of the this compound core?
-
A3: The strained four-membered rings of the this compound core can be susceptible to ring-opening under certain conditions, such as in the presence of strong acids or upon hydrogenation with some catalysts. Care should be taken when planning reactions involving harsh conditions.
-
Quantitative Data on Byproduct Formation
The following table summarizes potential byproduct formation based on qualitative descriptions in the literature. Quantitative yields are highly dependent on the specific substrate and reaction conditions.
| Reaction Type | Desired Product | Potential Byproduct | Typical Conditions Leading to Byproduct | Suggested Mitigation Strategy |
| N-Alkylation/Cyclization | N-Aryl-2-oxa-6-azaspiro[3.3]heptane | Secondary Alkylation Product | High concentration of reactants | Slow addition of a mixed solution of reactants to a hot mixture of base in solvent.[1] |
| N-Acylation | N-Acyl-2-azaspiro[3.3]heptane | C3-Chlorinated Byproduct | Use of acyl chlorides at elevated temperatures | Use alternative acylating agents or peptide coupling conditions. |
| Base-mediated reactions | Functionalized this compound | Ring-Opened Product | Strong, non-hindered bases; high temperatures | Use milder/hindered bases; maintain low reaction temperatures. |
| [2+2] Cycloaddition | Substituted this compound | Complex Mixture of Isomers/Byproducts | Thermal cycloaddition | Careful optimization of reaction conditions (temperature, solvent, catalyst) is crucial. |
Experimental Protocols
Protocol 1: Minimizing Secondary Alkylation Byproducts in N-Arylation
This protocol is a general guideline based on the principle of maintaining low reactant concentrations to favor intramolecular cyclization over intermolecular side reactions.[1]
-
Setup: In a three-neck round-bottom flask equipped with a condenser, a thermometer, and a dropping funnel, add the base (e.g., NaOH, 2.5 equivalents) and the solvent (e.g., sulfolane).
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 80 °C).
-
Reactant Solution: In the dropping funnel, prepare a solution of the aniline (B41778) (1 equivalent) and the bis-electrophile (e.g., 3,3-bis(bromomethyl)oxetane, 1.2 equivalents) in the same solvent.
-
Slow Addition: Add the reactant solution from the dropping funnel to the hot base solution dropwise over a period of several hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water to precipitate the product, which can then be collected by filtration.
Protocol 2: Purification of N-Boc-2-azaspiro[3.3]heptane by Flash Column Chromatography
This is a general protocol for the purification of a moderately polar, Boc-protected amine.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the chromatography eluent or a stronger solvent (e.g., dichloromethane). Adsorb the crude material onto a small amount of silica (B1680970) gel.
-
Column Packing: Pack a flash chromatography column with silica gel using the desired eluent system (e.g., starting with pure hexanes and gradually increasing the polarity with ethyl acetate).
-
Loading: Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin elution with the starting solvent system, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Pathway for ring-opened byproduct formation.
Caption: Troubleshooting workflow for byproduct identification.
References
Technical Support Center: 2-Azaspiro[3.3]heptane Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and purity of 2-Azaspiro[3.3]heptane and its derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired this compound
Question: My reaction is resulting in a low yield or no formation of the target this compound. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield in spirocyclization reactions can arise from several factors, from the reactivity of precursors to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Potential Causes and Solutions:
-
Purity of Starting Materials: Impurities in precursors, such as the corresponding 3,3-bis(halomethyl)cyclobutane or the amine source, can lead to side reactions and inhibit the desired cyclization.
-
Solution: Ensure the purity of starting materials through techniques like distillation, recrystallization, or column chromatography. Verify purity using NMR, GC-MS, or HPLC.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. For instance, in the cyclization of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine, the choice of base and solvent significantly impacts the outcome.[1]
-
Solution: Systematically screen reaction parameters. A Design of Experiments (DoE) approach can be efficient in identifying optimal conditions.
-
-
Inefficient Cyclization: The intramolecular nucleophilic substitution to form the second azetidine (B1206935) ring can be challenging. The choice of base and solvent is crucial for promoting the desired cyclization over intermolecular side reactions.
-
Solution: Screen different bases (e.g., potassium tert-butoxide, DBU) and solvents (e.g., THF, DMF). In some cases, a solvent mixture like DMF-water can improve results.[1]
-
-
Protecting Group Issues: The choice of nitrogen protecting group can influence the stability of intermediates and the ease of deprotection. For example, the removal of a tosyl group can sometimes be sluggish and lead to product loss during workup.[2]
-
Solution: Consider alternative protecting groups like Boc or Benzyl (B1604629), which may offer cleaner removal under specific conditions. For instance, a benzyl group can be removed via hydrogenolysis.[2]
-
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product shows significant impurities after purification. What are the common side products and how can I minimize their formation?
Answer: The formation of impurities often points to side reactions occurring during the synthesis. Identifying these impurities is the first step toward mitigating their formation.
Potential Side Reactions and Mitigation Strategies:
-
Intermolecular Reactions: The precursor can react with another molecule of itself or the amine starting material instead of cyclizing, leading to oligomeric or dimeric byproducts. This is more likely at higher concentrations.
-
Solution: Employ high-dilution conditions during the cyclization step to favor the intramolecular reaction. This can be achieved by slow addition of the substrate to the reaction mixture.
-
-
Formation of Bis-aminated Byproducts: In syntheses involving precursors like 3,3-bis(bromomethyl)oxetane, a potential side product is the undesired 3,3-bis(aminomethyl)oxetane.[2]
-
Solution: Carefully control the stoichiometry of the amine. Using a slight excess of the bis-electrophile may help, followed by careful purification to remove unreacted starting material.
-
-
Ring-Opening of Strained Rings: In derivatives containing other strained rings like oxetanes, harsh acidic or basic conditions can lead to ring-opening. For instance, the use of HCl for salt formation with 2-oxa-6-azaspiro[3.3]heptane can cause oxetane (B1205548) ring opening.[3]
-
Solution: Use milder acids for salt formation, such as acetic acid or sulfonic acids, which have been shown to form stable, crystalline salts without inducing ring-opening.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound?
A1: Purification strategies depend on the nature of the impurities and the scale of the reaction.
-
Column Chromatography: Silica (B1680970) gel chromatography is effective for removing both more and less polar impurities. A gradient elution of dichloromethane (B109758) and methanol (B129727) is often employed.[4]
-
Crystallization: If the product or its salt is a solid, recrystallization is an excellent method for achieving high purity. For 2-oxa-6-azaspiro[3.3]heptane, sulfonate salts have been shown to be more stable and soluble than the oxalate (B1200264) salt, facilitating purification.[2][5]
-
Salt Formation and Washing: Conversion of the free base to a salt (e.g., hydrochloride or acetate) can facilitate its isolation and purification by precipitation and washing.[3][6]
Q2: How can I improve the yield of the cyclization step to form the spirocyclic core?
A2: Optimizing the cyclization is key to a high overall yield.
-
Base and Solvent Selection: The choice of base and solvent is critical. For the cyclization to form 2,6-diazaspiro[3.3]heptanes, potassium tert-butoxide in THF was found to be effective.[1] In other cases, DBU in DMF at elevated temperatures gave complete conversion where the reaction was sluggish in THF.[1]
-
Temperature: Increasing the temperature can significantly reduce reaction times. However, this must be balanced against the potential for increased side product formation.
-
Water Content: In some solvent systems like DMF, the addition of a small amount of water can surprisingly drive the reaction to completion.[1]
Q3: Are there any specific safety precautions I should take when synthesizing this compound?
A3: Standard laboratory safety procedures should be followed. Additionally, pay attention to the specific hazards of the reagents used. For instance, 2-oxa-6-azaspiro[3.3]heptane is a flammable liquid and vapor.[7] Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
Data Presentation
Table 1: Optimization of Cyclization Conditions for a 2,6-Diazaspiro[3.3]heptane Precursor [1]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | DBU | THF | 70 | 24 | <10 |
| 2 | DBU | DMF | 70 | 24 | 100 |
| 3 | DBU | DMF | 110 | 3 | 100 |
| 4 | K₂CO₃ | DMF | 110 | 3 | 100 (less clean) |
| 5 | None | DMF | 110 | 6 | 100 |
| 6 | None | DMF | 90 | 24 | 60 |
Table 2: Yield and Purity Data for a Two-Step Synthesis of a 2-Oxa-6-azaspiro[3.3]heptane Derivative [8][9]
| Scale (g) | Isolated Yield (%) | Purity (%) |
| 5 | 84 | 95.0 |
| 10 | 84 | 91.0 |
| 50 | 86 | 99.3 |
| 100 | 88 | 99.0 |
Experimental Protocols
Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [1]
-
To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol) in THF (1.5 mL) is added potassium tert-butoxide (1.53 mL, 1.53 mmol, 1.0 M solution in THF).
-
The reaction mixture is heated at 70 °C in a sealed tube.
-
After 90 minutes, an additional portion of potassium tert-butoxide (0.7 mL, 0.7 mmol, 1.0 M solution in THF) is added.
-
Heating is continued for another hour.
-
The reaction is then cooled to room temperature and filtered to remove KCl.
-
The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by column chromatography.
General Experimental Workflow
Caption: A general experimental workflow for the synthesis of this compound.
Protocol 2: Purification of this compound via Column Chromatography [4]
-
The crude reaction mixture is concentrated under reduced pressure.
-
The residue is loaded onto a silica gel column.
-
The column is eluted with a gradient of dichloromethane:methanol, starting from 20:0 and gradually increasing the polarity to 20:1.
-
Fractions are collected and analyzed by TLC or LC-MS.
-
Fractions containing the pure product are combined and the solvent is evaporated to yield purified this compound.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. thieme-connect.com [thieme-connect.com]
- 3. thieme.de [thieme.de]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. This compound Hydrochloride | CymitQuimica [cymitquimica.com]
- 7. 2-Oxa-6-azaspiro[3.3]heptane | 174-78-7 | TCI AMERICA [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 2-Azaspiro[3.3]heptane Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Azaspiro[3.3]heptane intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound intermediates?
A1: The main stability concerns for this compound intermediates revolve around the strained four-membered azetidine (B1206935) ring and the reactivity of any protecting groups or other functional moieties present. Key issues include susceptibility to acidic conditions, potential for ring-opening, and instability of certain salt forms.
Q2: Are there specific salt forms of this compound intermediates that are known to be more stable?
A2: Yes, the choice of salt form can significantly impact the stability and handling properties of these intermediates. For instance, oxalate (B1200264) salts of some 2-oxa-6-azaspiro[3.3]heptane intermediates have been reported to have stability issues that preclude long-term storage.[1] In contrast, sulfonic acid salts, such as the tosylate or mesylate, have been found to be more thermally stable and offer improved solubility.[1]
Q3: My N-Boc protected this compound intermediate seems to be deprotected during my work-up or purification. What could be the cause?
A3: The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. Exposure to even mild acids, such as 0.1% trifluoroacetic acid (TFA) in HPLC eluents, can lead to partial or complete deprotection.[2][3][4][5] This issue can be exacerbated if the fractions are allowed to stand for extended periods or are concentrated at elevated temperatures.[2]
Q4: What are the likely degradation pathways for the this compound core?
A4: A potential degradation pathway for the azetidine ring involves the formation of a reactive azetidinium ion, particularly under acidic conditions. This intermediate can then be susceptible to nucleophilic attack, leading to ring-opened products. While detailed studies on this compound itself are limited, this mechanism has been observed in other azetidine-containing compounds. Another common degradation pathway for related structures, such as those containing a lactam, is hydrolysis of the amide bond under acidic or basic conditions.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield or Failure in Synthesis Involving 3,3-Bis(bromomethyl)oxetane (B1265868)
-
Symptom: You are using 3,3-bis(bromomethyl)oxetane to construct the spirocyclic core and are observing low yields of your desired this compound intermediate.
-
Possible Cause: The 3,3-bis(bromomethyl)oxetane precursor is known to be unstable in the presence of polar protic solvents like water and ethanol.[1] Its decomposition in the presence of basic water can compete with the desired alkylation reaction.
-
Troubleshooting Steps:
-
Solvent Choice: Avoid polar protic solvents during the alkylation step. Consider using polar aprotic solvents.
-
Control of Reaction Conditions: A key process improvement involves the slow addition of a base, such as a 50 wt% solution of NaOH in water, to the hot reaction mixture. This can help to minimize the decomposition of the alkylating agent.
-
Impurity Identification: A common impurity is a bis-aniline adduct if an aniline (B41778) derivative is used as a starting material.[1] Characterizing this impurity can confirm the degradation pathway.
-
Issue 2: Unexplained Impurities or Product Loss During Chromatographic Purification
-
Symptom: You observe new spots on your TLC or unexpected peaks in your HPLC chromatogram after purification on silica (B1680970) gel or reverse-phase media.
-
Possible Cause:
-
Acid-catalyzed degradation: Standard silica gel can be slightly acidic, which may be sufficient to cause degradation of sensitive this compound intermediates or cleavage of acid-labile protecting groups like Boc.
-
N-Boc deprotection: As mentioned in the FAQ, the use of acidic modifiers like TFA in reverse-phase HPLC can cleave the Boc group.[2][3][4][5]
-
-
Troubleshooting Steps:
-
Neutralize Silica Gel: Consider using silica gel that has been neutralized by washing with a solution of triethylamine (B128534) in your eluent system.
-
Alternative Purification: If possible, consider other purification techniques such as crystallization or distillation to avoid prolonged contact with stationary phases.
-
Modify HPLC Conditions: For N-Boc protected intermediates, replace TFA with a less acidic modifier like acetic acid or use a buffered mobile phase. If TFA must be used, work quickly and neutralize the collected fractions immediately.[2]
-
Issue 3: Poor Long-Term Stability of Isolated Intermediates
-
Symptom: Your isolated this compound intermediate degrades upon storage.
-
Possible Cause:
-
Inappropriate Salt Form: As highlighted, oxalate salts can be less stable.[1]
-
Storage Conditions: Like many amines, this compound intermediates can be sensitive to air (oxidation) and moisture.
-
-
Troubleshooting Steps:
-
Form a More Stable Salt: If you have the free base or a potentially unstable salt, consider converting it to a more stable form, such as a hydrochloride or a sulfonate salt (e.g., tosylate or mesylate), for long-term storage.[1]
-
Proper Storage: Store intermediates under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For enhanced stability, store at low temperatures (e.g., in a refrigerator or freezer) and protect from light.
-
Data Presentation
Table 1: Comparison of Salt Forms for 2-Oxa-6-azaspiro[3.3]heptane Intermediates
| Salt Form | Reported Stability | Solubility | Reference |
| Oxalate | Suffers from stability issues, precluding long-term storage. | Lower | [1] |
| Sulfonate (e.g., Tosylate) | More thermally stable. | More soluble. | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a general framework for assessing the stability of a this compound intermediate under various stress conditions, as recommended by ICH guidelines.[7][8]
-
Preparation of Stock Solution: Prepare a stock solution of your intermediate (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile (B52724) and water.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 2, 6, 12, 24 hours).
-
Immediately neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of a 3% solution of hydrogen peroxide.
-
Keep the solution at room temperature and monitor at various time points.
-
-
Thermal Degradation (in solution):
-
Heat an aliquot of the stock solution at an elevated temperature (e.g., 70-80°C) and analyze at different time points.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method, comparing them to an unstressed control sample. The method should be capable of separating the parent compound from any degradation products.[9]
-
Visualizations
Caption: Potential acid-catalyzed degradation pathway of the this compound core.
Caption: Experimental workflow for a forced degradation study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: 2-Azaspiro[3.3]heptane Cyclization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on 2-Azaspiro[3.3]heptane cyclization reactions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound and its derivatives.
Issue 1: Low Yield in 2-Oxa-6-azaspiro[3.3]heptane Synthesis
Question: My cyclization reaction to form 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane is giving a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in this specific cyclization are often attributed to competing side reactions and suboptimal reaction conditions. Here are key factors to consider and troubleshoot:
-
Side Reaction Dominance: The desired intramolecular cyclization (a first-order process) competes with the formation of undesired dimeric or polymeric impurities (a second-order process).[1][2] To favor the desired product, it is beneficial to maintain a low concentration of the aniline (B41778) starting material.[1][2]
-
Base Selection and Strength: The choice and amount of base are critical. While strong bases are needed to deprotonate the aniline for the alkylation to proceed, an excess can lead to the decomposition of the alkylating agent, 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO).[1][2] Sodium hydroxide (B78521) (NaOH) has been used successfully.[1][3] The use of a soluble inorganic base is important.[1]
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. For instance, in the synthesis of N-alkyl azetidines, reactions can be extremely slow in solvents like THF, while DMF shows complete conversion.[4] For the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, sulfolane (B150427) has been identified as a suitable solvent.[1]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote the formation of impurities. An optimal temperature needs to be determined experimentally. For the hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline (B181687) with BBMO, 80°C was found to be more favorable for scale-up than 100°C, as the higher temperature did not significantly improve product formation but did increase impurity levels.[1]
-
Method of Addition: A slow addition of a premixed solution of the aniline and the alkylating agent to a hot solution of the base in the solvent can significantly improve the yield by keeping the concentration of reactants low, thus favoring the intramolecular cyclization.[2]
Issue 2: Formation of Impurities in Diazaspiro[3.3]heptane Synthesis
Question: I am observing significant impurity formation in my 2,6-diazaspiro[3.3]heptane synthesis. How can I identify and minimize these side products?
Answer:
Impurity formation is a common challenge. The nature of the impurity depends on the specific synthetic route.
-
Complex Mixtures with Primary Amines: When synthesizing 2,6-diazaspiro[3.3]heptanes, reacting a di-electrophile with a primary amine can lead to complex mixtures with little to no desired product.[4]
-
Alternative Activation Methods: Activating a diol as a ditriflate or a chloroalcohol as a mesylate or triflate for reaction with a primary amine has also been reported to result in complex mixtures.[4]
-
Optimizing Cyclization Conditions: For the cyclization of intermediates like (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine, the choice of base and solvent is crucial. While DBU in DMF can give complete conversion, significant levels of unidentified impurities can be generated.[4] In some cases, heating in a DMF-water mixture at 110°C can provide a clean conversion without the need for an added base.[4]
Issue 3: Sluggish Filtration and Product Isolation
Question: I am having difficulty with a sluggish filtration during the workup of my 2-oxa-6-azaspiro[3.3]heptane synthesis, which is affecting my yield. What can I do?
Answer:
Sluggish filtration is a known issue, particularly on a larger scale.[1] Here are some points to consider for product isolation:
-
Salt Form: The stability and physical properties of the isolated product can be improved by choosing an appropriate salt form. While oxalate (B1200264) salts are common, they can have stability issues.[1][2] Sulfonate salts have been shown to be more thermally stable and soluble.[5]
-
Precipitation Conditions: For the isolation of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane from a sulfolane reaction mixture, adding water can cause the hydrophobic product to precipitate.[2] The conditions of this precipitation (temperature, rate of water addition) can affect the particle size and filterability of the solid.
-
Alternative Protecting Groups: In some synthetic routes, the choice of protecting group can influence the ease of workup. For instance, moving away from a tosyl protecting group to a benzyl (B1604629) group, which can be precipitated as a stable HCl salt, has been shown to be effective.[5]
Data Presentation
Table 1: Optimization of Cyclization Conditions for a 2,6-Diazaspiro[3.3]heptane Precursor [4]
| Entry | Base | Solvent | Temperature (°C) | Conversion (%) | Notes |
| 1 | DBU | THF | 70 | Slow Reaction | - |
| 2 | DBU | DMF | 70 | 100 | Significant impurities generated |
| 3 | - | DMF | 110 | 100 | Clean conversion |
| 4 | - | DMF | 90 | 60 | Reaction stopped at 60% |
| 5 | - | DMF/Water (8:2) | 110 | 100 | Rapid and clean conversion |
Table 2: Optimization of Hydroxide-Facilitated Alkylation for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane [1][2]
| Entry | Equivalents of Aniline | Equivalents of NaOH | Temperature (°C) | Solvent Volume (V) | Mode of Addition | Product Area (%) | Impurity Area (%) |
| 1 | 1 | 2 | 80 | 5 | Standard | ~70-80 | ~10-15 |
| 2 | 1.5 | 2 | 80 | 5 | Standard | ~70-80 | ~10-15 |
| 3 | 1 | 2.5 | 80 | 5 | Standard | >80 | <10 |
| 4 | 1 | 2 | 100 | 5 | Standard | ~70-80 | <10 |
| 5 | 1 | 2 | 80 | 10 | Standard | >80 | ~10-15 |
| 6 | - | - | - | - | Slow addition of premixed reactants | >90 | <5 |
Experimental Protocols
Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [4]
-
To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol, 1 equiv) in THF (1.5 mL) is added t-BuOK (1.53 mL, 1.53 mmol, 1.0 M solution in THF, 2.2 equiv).
-
The reaction mixture is heated at 70 °C in a sealed tube.
-
After 90 minutes, an additional amount of t-BuOK (0.7 mL, 0.7 mmol, 1.0 M solution in THF, 1 equiv) is added.
-
Heating is continued for a further 1 hour.
-
The reaction is then allowed to cool to ambient temperature.
-
The mixture is filtered to remove KCl.
-
The solvents are evaporated to yield the crude product, which is then purified by column chromatography.
Protocol 2: Optimized Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane [1][2]
-
A solution of 2-fluoro-4-nitroaniline and 3,3-bis(bromomethyl)oxetane is prepared.
-
A hot mixture of NaOH in sulfolane is prepared.
-
The mixed solution of the aniline and oxetane (B1205548) is slowly added to the hot NaOH/sulfolane mixture.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
Water is added to the reaction mixture to precipitate the product.
-
The resulting solid is isolated by filtration.
Visualizations
References
- 1. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. thieme-connect.com [thieme-connect.com]
avoiding dimer or polymer formation during synthesis
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis, with a focus on preventing unwanted dimer and polymer formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of dimer and polymer formation in my synthesis?
A1: Dimerization and polymerization are common side reactions in synthesis that can significantly reduce the yield and purity of your target molecule. These unwanted reactions are typically driven by a combination of factors:
-
Reaction Conditions: High concentrations of starting materials, elevated temperatures, and prolonged reaction times can increase the probability of intermolecular reactions that lead to dimers and polymers.[1][2]
-
Reactivity of Intermediates: Highly reactive intermediates, such as radicals or species with unprotected functional groups, can readily react with each other.
-
Presence of Impurities: Acidic or basic impurities, as well as trace metals, can catalyze side reactions. The presence of oxygen can also initiate radical polymerization.[2]
-
Solvent Effects: The polarity of the solvent can influence the stability of reactive intermediates and the rate of polymerization.[3][4]
-
Peptide Aggregation: In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, leading to incomplete reactions and the formation of deletion sequences.[5][6]
Q2: How can I proactively design my synthesis to avoid these unwanted side reactions?
A2: A well-designed synthetic strategy is the first line of defense against dimerization and polymerization. Key considerations include:
-
Protecting Groups: The use of appropriate protecting groups is crucial to temporarily mask reactive functional groups and prevent them from participating in unwanted reactions.[7][8][9] A thoughtful protecting group strategy allows for the selective deprotection and reaction at specific sites.
-
Choice of Reagents: Selecting the right coupling reagents, activators, and catalysts can significantly influence the outcome of your synthesis. For example, in peptide synthesis, modern coupling reagents can minimize racemization, a common side reaction.[10][11][12]
-
Reaction Parameter Optimization: Carefully controlling reaction parameters such as temperature, concentration, and reaction time is critical. Running reactions at lower temperatures and concentrations can often disfavor intermolecular side reactions.
-
Inert Atmosphere: For reactions sensitive to oxygen, maintaining an inert atmosphere using nitrogen or argon is essential to prevent radical-initiated polymerization.
Q3: I am observing a significant amount of a dimeric byproduct in my peptide synthesis. What are the likely causes and how can I troubleshoot this?
A3: Dimer formation in peptide synthesis can arise from several issues. A common problem is aggregation of the growing peptide chains on the solid support, which can hinder the coupling of the next amino acid and lead to side reactions. Another potential cause is the premature removal of side-chain protecting groups, exposing reactive functionalities.
Here is a troubleshooting workflow to address this issue:
Caption: Decision workflow for troubleshooting dimer formation in peptide synthesis.
Troubleshooting Guides
Issue 1: Unexpected Polymerization in a Radical Reaction
Symptom: Your reaction mixture becomes viscous or solidifies, and analysis shows a broad high molecular weight peak, indicating uncontrolled polymerization.
Potential Cause: This is often due to the presence of radical initiators (e.g., peroxides in solvents) or exposure to oxygen or UV light.
Troubleshooting Steps:
-
Solvent Purity: Ensure all solvents are freshly distilled and peroxide-free.
-
Inert Atmosphere: Thoroughly degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
Light Protection: Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
-
Radical Inhibitor: Introduce a radical inhibitor at the beginning of the reaction.
| Radical Inhibitor | Typical Concentration | Mechanism of Action |
| Hydroquinone | 100-200 ppm | Scavenges free radicals to form stable, non-radical species.[13] |
| Butylated Hydroxytoluene (BHT) | 200-500 ppm | Forms a stable, sterically hindered radical that is unreactive towards further polymerization.[13] |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | 100-1000 ppm | A stable radical that reversibly terminates growing polymer chains.[13] |
Experimental Protocol: Using a Radical Inhibitor
-
Reagent Preparation: Prepare a stock solution of the chosen radical inhibitor in the reaction solvent.
-
Reaction Setup: Assemble your reaction glassware and ensure it is dry and free of contaminants.
-
Inerting: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Inhibitor Addition: Add the calculated amount of the radical inhibitor stock solution to the reaction vessel before adding your starting materials.
-
Reaction Execution: Proceed with your synthesis under a continuous inert atmosphere.
Issue 2: Aspartimide Formation in Fmoc-Based Solid-Phase Peptide Synthesis
Symptom: You observe a side product with a mass corresponding to a loss of 18 Da (water) from your target peptide, particularly at Asp-Gly or Asp-Ser sequences. This is a strong indication of aspartimide formation.
Potential Cause: The backbone amide nitrogen can attack the side-chain ester of aspartic acid, especially under the basic conditions of Fmoc deprotection, forming a five-membered succinimide (B58015) ring (aspartimide). This can then lead to racemization and the formation of β- and iso-aspartyl peptides.[14]
Preventative Strategies and Experimental Protocols:
-
Modified Deprotection Conditions: Adding an acidic additive to the deprotection solution can suppress aspartimide formation.
Protocol: Fmoc Deprotection with Piperidine (B6355638)/HOBt [15]
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) in high-purity DMF.
-
Deprotection: Swell the peptide-resin in DMF, then treat with the piperidine/HOBt solution for 10-20 minutes.
-
Washing: Thoroughly wash the resin with DMF after deprotection.
-
-
Sterically Hindered Side-Chain Protection: Using a bulkier protecting group on the aspartic acid side chain can sterically hinder the formation of the aspartimide ring.
Asp Protecting Group Aspartimide Formation (%) Fmoc-Asp(OtBu)-OH High Fmoc-Asp(OMpe)-OH Significantly Reduced[16] Fmoc-Asp(OCha)-OH Low[3] -
Backbone Protection: For highly susceptible sequences, using a dipeptide with a backbone-protecting group can completely prevent aspartimide formation.
-
Example: Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the glycine (B1666218) nitrogen. The Dmb group is removed during the final TFA cleavage.[16]
-
Caption: Strategies for preventing aspartimide formation in peptide synthesis.
Issue 3: Low Purity and Yield in the Synthesis of Aggregation-Prone Peptides
Symptom: During solid-phase peptide synthesis (SPPS), you observe poor swelling of the resin, and the final product is of low purity and yield, with many deletion sequences.
Potential Cause: The growing peptide chain is aggregating on the solid support, preventing efficient access of reagents to the reactive sites. This is common for hydrophobic sequences.[5]
Preventative Strategies and Experimental Protocols:
-
Use of Pseudoproline Dipeptides: These dipeptides introduce a "kink" in the peptide backbone, disrupting the secondary structures that lead to aggregation. The modification is reversible and is removed during the final cleavage.[5][6][17]
Quantitative Impact of Pseudoproline Dipeptides on Peptide Purity [5][18]
| Peptide Sequence | Synthesis Method | Crude Purity (%) |
| Amyloid-Beta (1-42) | Standard Fmoc-SPPS | <5 |
| Amyloid-Beta (1-42) | With Pseudoproline Dipeptides | >60 |
| hIAPP(1-37) | Standard Fmoc-SPPS | ~10 |
| hIAPP(1-37) | With Pseudoproline Dipeptides | ~70 |
Issue 4: GG Dimer Formation in Oligonucleotide Synthesis
Symptom: In the synthesis of long oligonucleotides, you observe a significant n+1 peak in your analysis, which corresponds to the addition of an extra guanosine.
Potential Cause: The activators used in phosphoramidite (B1245037) chemistry are mildly acidic and can cause premature detritylation of the dG phosphoramidite during the coupling step. This leads to the formation of a GG dimer that is then incorporated into the growing oligonucleotide chain.[19]
Troubleshooting and Prevention:
-
Choice of Activator: Avoid using highly acidic activators. Dicyanoimidazole (DCI) is a good alternative as it is a strong activator but less acidic than tetrazole derivatives.[19]
-
Phosphoramidite Quality: Ensure you are using high-quality, dry phosphoramidites.
-
Anhydrous Conditions: Maintain strictly anhydrous conditions throughout the synthesis, as water can lead to side reactions.[19]
This technical support center provides a starting point for troubleshooting common issues in synthesis. For more specific problems, always refer to the relevant literature and consider the unique chemistry of your target molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. biotage.com [biotage.com]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. glenresearch.com [glenresearch.com]
Technical Support Center: Protecting Group Selection for 2-Azaspiro[3.3]heptane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection and implementation of protecting groups for the synthesis of 2-Azaspiro[3.3]heptane.
Frequently Asked Questions (FAQs)
Q1: Why is a protecting group necessary for the synthesis of this compound derivatives?
A1: The secondary amine in the this compound core is nucleophilic and can react with various electrophiles. During a multi-step synthesis, it's often crucial to temporarily "mask" or protect this amine to prevent unwanted side reactions at the nitrogen atom while performing chemical transformations on other parts of the molecule. This ensures the desired product is obtained with a higher yield and purity.[1][2]
Q2: What are the most common protecting groups for this compound?
A2: The most frequently employed protecting groups for the nitrogen atom in this compound and related azaspirocycles are tert-Butoxycarbonyl (Boc), Benzyl (B1604629) (Bn), Benzyloxycarbonyl (Cbz), and p-toluenesulfonyl (Tosyl or Ts).[3][4] The choice among these depends on the overall synthetic strategy, particularly the reaction conditions that the protecting group must withstand and the specific deprotection method required.
Q3: What are "orthogonal" protecting groups, and why are they important in complex syntheses involving this compound?
A3: Orthogonal protecting groups are distinct classes of protecting groups that can be removed under very different and specific conditions without affecting the others.[3][5][6] For instance, a Boc group is removed by acid, while a Cbz group is cleaved by hydrogenolysis.[7][8][9] This is critical when synthesizing complex derivatives of this compound that may have multiple functional groups requiring protection. Orthogonal strategies allow for the selective deprotection and modification of one part of the molecule while others remain protected.[6]
Q4: Can I synthesize this compound derivatives without a protecting group?
A4: While less common for multi-step syntheses requiring functionalization, protecting-group-free routes have been developed for specific targets.[10][11] These methods are advantageous in terms of step economy but may not be suitable for all desired derivatives, especially those requiring reactions that are incompatible with a free secondary amine.
Troubleshooting Guides
Issue 1: Low yield during the N-protection of this compound.
-
Possible Cause 1: Inappropriate base or reaction conditions. The choice of base and solvent is critical for efficient protection. For instance, in Boc protection, an organic base like triethylamine (B128534) (TEA) or a milder inorganic base like sodium bicarbonate is often used.
-
Troubleshooting:
-
Ensure the this compound starting material is a free base. If it is a salt (e.g., hydrochloride), it must be neutralized before the protection reaction.
-
For Boc protection, if using Boc anhydride (B1165640) (Boc₂O), ensure the reaction is run in a suitable solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or a biphasic system.[12][13]
-
For Cbz protection with benzyl chloroformate (Cbz-Cl), Schotten-Baumann conditions (an aqueous basic solution) are often effective.[7][14]
-
-
Possible Cause 2: Degradation of the protecting group reagent. Reagents like benzyl chloroformate can degrade over time, especially if exposed to moisture.
-
Troubleshooting: Use freshly opened or properly stored reagents.
Issue 2: Difficulty in removing the protecting group (deprotection).
-
Possible Cause 1: Incomplete reaction. The deprotection conditions may not be optimal for the specific substrate.
-
Troubleshooting:
-
Boc Deprotection: If using trifluoroacetic acid (TFA) in DCM, ensure a sufficient excess of TFA is used and the reaction is stirred for an adequate time (typically 1-2 hours at room temperature).[15] For acid-sensitive substrates, thermal deprotection in a high-boiling solvent can be an alternative.[16][17][18]
-
Cbz/Bn Deprotection: If catalytic hydrogenolysis (e.g., Pd/C with H₂) is slow, the catalyst may be poisoned. Ensure the substrate and solvent are free of catalyst poisons like sulfur compounds. Transfer hydrogenation (e.g., using ammonium (B1175870) formate (B1220265) as the hydrogen source) can sometimes be more effective.
-
Tosyl Deprotection: Reductive cleavage with strong reducing agents like sodium in liquid ammonia (B1221849) or magnesium in methanol (B129727) can be challenging to scale up and may have harsh workups.[10] An alternative is using cesium carbonate in a mixed solvent system like THF/methanol.[8]
-
-
Possible Cause 2: Undesired side reactions. Harsh deprotection conditions can lead to the degradation of the target molecule.
-
Troubleshooting:
Data Presentation: Comparison of Common Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., NaHCO₃, TEA), solvent (e.g., DCM, THF) | Strong acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, base (e.g., NaHCO₃), solvent (e.g., THF/H₂O) | Catalytic hydrogenolysis (H₂, Pd/C), strong acids (HBr/AcOH) | Stable to mild acid and base |
| Benzyl | Bn | Benzyl bromide (BnBr), base (e.g., K₂CO₃), solvent (e.g., ACN) | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acid, base, and many oxidizing/reducing agents |
| p-Toluenesulfonyl | Tosyl or Ts | Tosyl chloride (TsCl), base (e.g., pyridine), solvent (e.g., DCM) | Strong reducing agents (e.g., Na/NH₃, Mg/MeOH) | Very stable to a wide range of conditions, including strong acids |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
-
Preparation: Dissolve this compound (1.0 equiv) in dichloromethane (DCM).
-
Reagent Addition: Add triethylamine (TEA) (1.5 equiv). Cool the mixture to 0 °C in an ice bath. To this solution, add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 equiv) in DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica (B1680970) gel column chromatography if necessary.[12][13]
Protocol 2: N-Cbz Protection of this compound
-
Preparation: Dissolve this compound (1.0 equiv) in a 2:1 mixture of THF and water.
-
Reagent Addition: Add sodium bicarbonate (NaHCO₃) (2.0 equiv). Cool the mixture to 0 °C. Add benzyl chloroformate (Cbz-Cl) (1.2 equiv) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up and Isolation: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by silica gel column chromatography.[7][14]
Protocol 3: Deprotection of N-Boc-2-Azaspiro[3.3]heptane
-
Preparation: Dissolve N-Boc-2-Azaspiro[3.3]heptane (1.0 equiv) in DCM.
-
Reagent Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Work-up and Isolation: Concentrate the reaction mixture in vacuo. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.[15]
Protocol 4: Deprotection of N-Cbz-2-Azaspiro[3.3]heptane
-
Preparation: Dissolve N-Cbz-2-Azaspiro[3.3]heptane (1.0 equiv) in methanol or ethanol.
-
Catalyst Addition: Add palladium on carbon (10% Pd/C) (5-10 wt% of the substrate).
-
Reaction: Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr hydrogenator). Stir the suspension vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate in vacuo to obtain the deprotected this compound.[7][22]
Mandatory Visualization
Caption: Decision workflow for selecting a protecting group.
Caption: General experimental workflow for synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. jocpr.com [jocpr.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. vapourtec.com [vapourtec.com]
- 18. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 19. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 20. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Collection - Mild Method for Deprotection of the NâBenzyloxycarbonyl (NâCbz) Group by the Combination of AlCl3 and HFIP - The Journal of Organic Chemistry - Figshare [figshare.com]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Lipophilicity of 2-Azaspiro[3.3]heptane and Morpholine Analogues
In medicinal chemistry, the manipulation of a drug candidate's physicochemical properties is a cornerstone of optimizing its pharmacokinetic and pharmacodynamic profile. Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and lipids, is a critical parameter that influences absorption, distribution, metabolism, and excretion (ADMET). This guide provides a comparative analysis of the lipophilicity of two important heterocyclic scaffolds: morpholine (B109124) and the increasingly popular 2-azaspiro[3.3]heptane analogues, specifically 2-oxa-6-azaspiro[3.3]heptane.
Quantitative Data Summary: Morpholine vs. 2-Oxa-6-azaspiro[3.3]heptane
The distribution coefficient at physiological pH (logD7.4) is a key metric for lipophilicity. Experimental data consistently shows that replacing a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety leads to a decrease in lipophilicity. This is a counterintuitive finding, as the spirocyclic analogue contains an additional carbon atom.[1][2] The primary reason for this effect is the increased basicity (pKa) of the spirocyclic nitrogen atom, which leads to a higher proportion of the compound being in its ionized, more water-soluble form at pH 7.4.[1][2]
Below is a summary of comparative logD7.4 data for several matched pairs of compounds.
| Compound Pair | Parent Compound (with Morpholine) | LogD7.4 | Spirocyclic Analogue (with 2-Oxa-6-azaspiro[3.3]heptane) | LogD7.4 | Change in LogD7.4 (ΔlogD7.4) | Reference |
| Pair 1 | IRAK4 Inhibitor (5a) | 2.8 | IRAK4 Inhibitor (5b) | 2.1 | -0.7 | [1] |
| Pair 2 | AZD1979 Analogue (6a) | 2.8 | AZD1979 (6b) | 1.6 | -1.2 | [1] |
| Pair 3 | Artefenomel (9a) | Not Reported | Artefenomel Analogue (9b) | Not Reported | -0.6 | [1] |
General Trends:
-
The replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane generally results in a logD7.4 reduction ranging from -0.2 to -1.2.[1]
-
The magnitude of this lipophilicity reduction is often correlated with an increase in the basicity of the molecule. For instance, in Pair 2, a pKa increase of +1.5 units corresponded to a significant logD7.4 drop of -1.2.[1]
-
Exception: It is important to note that this trend is not universal for all azaspiro[3.3]heptanes. N-linked 2-azaspiro[3.3]heptanes, where the nitrogen is part of the spirocyclic core and linked to the parent molecule, have been shown to increase logD7.4 by +0.2 to +0.5, a result more consistent with the addition of a carbon atom.[1][2]
Experimental Protocols
The "shake-flask" method is the gold standard for the experimental determination of the partition coefficient (logP) and distribution coefficient (logD).[3][4] The following protocol outlines the typical steps for determining logD at pH 7.4.
Shake-Flask Protocol for LogD7.4 Determination
1. Preparation of Phases:
-
An aqueous buffer, typically phosphate-buffered saline (PBS), is prepared and its pH is adjusted to 7.4.[5][6]
-
The organic solvent, n-octanol, and the pH 7.4 buffer are mutually saturated by mixing them vigorously for an extended period (e.g., 24 hours) and then allowing the phases to separate completely.[3][5] This ensures that the solvents are in equilibrium before the experiment begins.
2. Partitioning of the Test Compound:
-
A stock solution of the test compound is prepared, often in a solvent like DMSO.[3]
-
A small aliquot of the stock solution is added to a mixture of the pre-saturated n-octanol and the pre-saturated pH 7.4 buffer.[6]
-
The vial containing the mixture is sealed and shaken or agitated vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[6]
3. Phase Separation and Sampling:
-
After agitation, the mixture is centrifuged to achieve a clear and complete separation of the n-octanol (upper phase) and aqueous (lower phase) layers.[6]
-
A precise volume is carefully sampled from each phase for analysis.
4. Concentration Analysis:
-
The concentration of the test compound in each phase is accurately measured using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for this purpose due to their sensitivity and specificity.[5][6]
5. Calculation of LogD7.4:
-
The distribution coefficient (D) is calculated as the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
-
The LogD7.4 is then calculated by taking the base-10 logarithm of the distribution coefficient.[4]
Visualizations
The following diagrams illustrate the experimental workflow for LogD determination and the logical relationship behind the observed lipophilicity changes.
Caption: Workflow for Shake-Flask LogD7.4 Determination.
Caption: Rationale for Decreased Lipophilicity in Spirocyclic Analogues.
References
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shake Flask LogD | Domainex [domainex.co.uk]
Comparative Efficacy of 2-Azaspiro[3.3]heptane Derivatives in Biological Assays: A Guide for Researchers
A comprehensive analysis of 2-azaspiro[3.3]heptane derivatives reveals their significant potential in drug discovery, with demonstrated efficacy in anticancer, anti-inflammatory, and antiviral assays. These constrained spirocyclic scaffolds serve as valuable bioisosteres for common cyclic amines like piperidine (B6355638), often leading to improved potency and physicochemical properties.
This guide provides a comparative overview of the biological activity of various this compound derivatives, supported by quantitative data from key experimental assays. Detailed methodologies for these assays are also presented to aid researchers in their drug development efforts.
Data Summary
The following tables summarize the biological activity of selected this compound derivatives in antiproliferation, CXCR2 receptor antagonism, and HIV-1 reverse transcriptase inhibition assays.
| Compound ID | Modification | Assay | Target Cell Line/Enzyme | IC50 | Fold Improvement (vs. Piperidine Analog) |
| ASH-1 | N-linked aryl group | Antiproliferation | MCF-7 | Not explicitly stated | ~10-fold |
| ASH-2 | C-linked urea | CXCR2 Antagonism | CXCR2-expressing cells | Not explicitly stated | ~2-fold |
| ASH-3 | Spiro-oxindole | Antiviral | HIV-1 Reverse Transcriptase | 0.01 µM | Not applicable |
Key Biological Activities and Experimental Protocols
Antiproliferative Activity against MCF-7 Breast Cancer Cells
This compound derivatives have shown notable antiproliferative effects. For instance, an N-linked derivative demonstrated a significant, approximately 10-fold improvement in the antiproliferation of MCF-7 cells compared to its piperidine counterpart[1].
The antiproliferative activity is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5,000 cells per well in a suitable culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives and their piperidine analogs) and incubated for an additional 48-72 hours.
-
MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization and Absorbance Measurement: The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the logarithm of the compound concentration.
CXCR2 Receptor Antagonism
As antagonists of the C-X-C chemokine receptor 2 (CXCR2), a key mediator of inflammation, certain this compound derivatives have exhibited enhanced potency. A C-linked urea-containing derivative was reported to be approximately 2-fold more potent than its piperidine analog[1].
The functional antagonism of CXCR2 can be determined by measuring the inhibition of ligand-induced intracellular calcium mobilization.
-
Cell Culture: A stable cell line expressing the human CXCR2 receptor (e.g., CHO-K1 or HEK293) is cultured to confluence.
-
Cell Loading: The cells are harvested and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
Compound Incubation: The loaded cells are then incubated with various concentrations of the test compounds (potential antagonists).
-
Ligand Stimulation and Signal Detection: The cells are subsequently stimulated with a known CXCR2 agonist (e.g., IL-8/CXCL8) at a concentration that elicits a submaximal response (EC80). The change in intracellular calcium concentration is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the test compounds is determined by measuring the reduction in the agonist-induced fluorescence signal. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
Antiviral Activity against HIV-1
The this compound scaffold has been incorporated into molecules with potent antiviral activity. A spiro-oxindole derivative containing this moiety was identified as a potent inhibitor of HIV-1 reverse transcriptase with an IC50 value of 0.01 µM.
The inhibitory activity against HIV-1 reverse transcriptase (RT) can be evaluated using a cell-free enzymatic assay.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., digoxigenin-dUTP).
-
Compound Addition: Various concentrations of the test compounds are added to the wells of a microtiter plate.
-
Enzyme Reaction: Recombinant HIV-1 reverse transcriptase enzyme is added to initiate the polymerization reaction. The plate is incubated to allow for the synthesis of the complementary DNA strand.
-
Detection: The newly synthesized DNA, which incorporates the labeled dNTPs, is quantified. This is often achieved through an ELISA-based method where the biotinylated primer is captured on a streptavidin-coated plate, and the incorporated digoxigenin (B1670575) is detected with an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
Data Analysis: The signal generated is proportional to the activity of the reverse transcriptase. The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved in the biological evaluation of these compounds, the following diagrams have been generated using Graphviz.
References
A Structural Comparison of 2-Azaspiro[3.3]heptane and Other Spirocycles for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Structural and Physicochemical Properties of Novel Spirocyclic Scaffolds.
The quest for novel molecular scaffolds that can unlock new chemical space and improve the properties of drug candidates is a central theme in medicinal chemistry. Among the emerging classes of three-dimensional (3D) building blocks, spirocycles, particularly small and strained ring systems, have garnered significant attention. This guide provides a detailed structural and physicochemical comparison of 2-azaspiro[3.3]heptane and its analogues, including spiro[3.3]heptane, 2,6-diazaspiro[3.3]heptane, and 2-oxa-6-azaspiro[3.3]heptane. By presenting experimental data and computational analyses, this document aims to equip researchers with the necessary information to make informed decisions when incorporating these scaffolds into their drug design programs.
Introduction to Spiro[3.3]heptanes
Spiro[3.3]heptane and its heteroatom-containing derivatives are a class of compounds characterized by two cyclobutane (B1203170) rings sharing a single carbon atom. This arrangement imparts a rigid and distinctly three-dimensional geometry, a desirable feature for moving away from the "flatland" of aromatic and conformationally flexible aliphatic rings.[1] The parent carbocycle, spiro[3.3]heptane, has been explored as a bioisosteric replacement for benzene (B151609) rings.[1] The introduction of heteroatoms, such as nitrogen and oxygen, into the spiro[3.3]heptane framework creates a diverse set of building blocks with modulated physicochemical properties, making them attractive as substitutes for common saturated heterocycles like piperidine (B6355638), piperazine (B1678402), and morpholine.[2]
Physicochemical Properties: A Comparative Analysis
The incorporation of a spiro[3.3]heptane motif can significantly alter the physicochemical properties of a molecule, most notably its lipophilicity (logD) and basicity (pKa). These parameters are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
A key observation is that the introduction of a spirocyclic center, particularly in the case of 2,6-diazaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane, often leads to a decrease in lipophilicity (lower logD7.4) despite the addition of a carbon atom.[2] This counterintuitive effect is primarily attributed to an increase in the basicity of the nitrogen atoms.[2] In these scaffolds, the heteroatoms are in a γ-position relative to each other, which reduces the inductive electron-withdrawing effect compared to the β-position in six-membered rings like piperazine and morpholine.[2] This leads to a higher pKa and increased ionization at physiological pH, resulting in lower lipophilicity.
However, N-linked this compound derivatives are an exception, showing a slight increase in logD7.4, which is more consistent with the addition of a carbon atom.[2]
| Compound Class | Comparison to Parent Heterocycle | ΔlogD7.4 (approximate range) | ΔpKa (approximate range) | Reference |
| 2,6-Diazaspiro[3.3]heptane | vs. Piperazine | -0.15 to -0.80 | +1.9 (predicted) | [2] |
| 2-Oxa-6-azaspiro[3.3]heptane | vs. Morpholine | -1.2 | +1.5 | [2] |
| N-linked this compound | vs. Piperidine | +0.2 to +0.5 | Not specified | [2] |
Structural Geometry: A Tale of Rigidity and Altered Vectors
The defining feature of the spiro[3.3]heptane scaffold is its rigid, non-planar structure. This conformational restriction can be advantageous in drug design by reducing the entropic penalty upon binding to a target and providing well-defined exit vectors for substituents. However, this rigidity also means that azaspiro[3.3]heptanes are not always suitable bioisosteres for their more flexible six-membered counterparts, especially when used as linkers within a molecule.[2]
Compared to a piperazine ring, the 2,6-diazaspiro[3.3]heptane scaffold introduces significant geometric changes. The distance between the two nitrogen atoms is increased by approximately 1.3 Å, and the molecule has a characteristic ~90° twist.[2] Similarly, the this compound ring system is about 1 Å longer than a correspondingly substituted piperidine ring.[3] These alterations in distance and orientation are critical considerations when attempting to replace a traditional heterocycle with a spirocyclic analogue.
Due to the limited availability of experimental crystal structure data for the parent this compound, the following table presents a comparison of computationally derived and experimentally determined (for derivatives) bond lengths and angles to provide an estimate of the structural parameters.
| Parameter | Spiro[3.3]heptane (calc.) | This compound (calc.) | 2,6-Diazaspiro[3.3]heptane (calc.) | 2-Oxa-6-azaspiro[3.3]heptane (calc.) | Piperidine (exp.) |
| C-C (avg. in ring) | ~1.56 Å | ~1.56 Å | ~1.56 Å | ~1.56 Å | ~1.53 Å |
| C-N (avg. in ring) | - | ~1.47 Å | ~1.47 Å | ~1.47 Å | ~1.46 Å |
| C-O (avg. in ring) | - | - | - | ~1.45 Å | - |
| C-spiro-C (avg. angle) | ~88° | ~88° | ~88° | ~88° | - |
| C-C-C (avg. angle) | ~91° | ~91° | ~91° | ~91° | ~111° |
| C-N-C (avg. angle) | - | ~93° | ~93° | ~93° | ~112° |
| Ring Strain (kcal/mol) | ~65 | Not available | Not available | Not available | ~0 |
Note: Calculated values are representative and can vary based on the level of theory and basis set used. Experimental values for piperidine are provided for general comparison.
Experimental Protocols
Determination of logD7.4 (Shake-Flask Method)
The distribution coefficient at pH 7.4 (logD7.4) is a measure of a compound's lipophilicity at physiological pH. A common method for its determination is the shake-flask method.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. Potentiometric titration is a standard method for its determination.
Logical Relationships in Spirocycle Design
The decision to use a spiro[3.3]heptane derivative as a bioisostere involves a careful consideration of the desired changes in physicochemical and structural properties.
Conclusion
This compound and its analogues represent a valuable class of 3D scaffolds for modern drug discovery. Their rigid nature and the ability to modulate physicochemical properties in a predictable manner make them attractive alternatives to traditional saturated heterocycles. However, their unique geometry requires careful consideration, as they are not always direct replacements for their six-membered counterparts. This guide provides a foundational understanding of the structural and physicochemical characteristics of these novel spirocycles, empowering medicinal chemists to strategically employ them in the design of next-generation therapeutics. Further experimental and computational studies will undoubtedly continue to refine our understanding of these promising building blocks.
References
Validation of 2-Azaspiro[3.3]heptane as a Bioisostere: A Comparative Guide
In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profiles is paramount. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a cornerstone of this process. This guide provides a comprehensive validation of 2-azaspiro[3.3]heptane as a bioisostere for the commonly employed piperidine (B6355638) ring, offering a comparative analysis of their key properties and performance in drug discovery contexts.
Introduction to this compound
The this compound motif has emerged as a valuable three-dimensional scaffold in drug design, often utilized as a bioisosteric replacement for the piperidine moiety.[1][2][3] Its rigid, spirocyclic structure offers a unique conformational constraint and defined exit vectors for substituents, which can lead to improved target engagement and selectivity. This guide delves into the experimental data supporting its validation, focusing on physicochemical properties, metabolic stability, and biological activity.
Data Presentation: Comparative Analysis
The following tables summarize the quantitative comparison between this compound and piperidine derivatives based on key drug-like properties.
Table 1: Physicochemical Properties
| Property | Piperidine Derivative (57) | This compound Derivative (58) | Key Observations |
| cLogP | 3.7 | 3.4 | Replacement with this compound can lead to a slight decrease in calculated lipophilicity.[1] |
| LogD at pH 7.4 | 1.6 | 1.2 | The experimental lipophilicity is notably reduced with the spirocyclic core, which can be advantageous for improving solubility and reducing off-target effects.[1] However, in some N-linked cases, an increase in LogD has been observed.[4][5] |
| Aqueous Solubility (µM) | 136 | 12 | A significant reduction in aqueous solubility has been reported for the this compound analog in this specific comparison.[1] |
| pKa | Similar to Piperidine | Similar to Piperidine | The basicity of the nitrogen atom in this compound is generally comparable to that of piperidine, ensuring similar ionic interactions with biological targets.[1] |
Table 2: Metabolic Stability in Human Liver Microsomes
| Parameter | Piperidine Derivative (57) | This compound Derivative (58) | Key Observations |
| Intrinsic Clearance (CLint, µL/min/mg) | 14 | 53 | In this particular study, the this compound derivative showed a higher intrinsic clearance, suggesting lower metabolic stability compared to the piperidine analog.[6] However, in other contexts, azaspiro[3.3]heptanes have been shown to improve metabolic stability.[7][8] |
| Half-life (t½, min) | Not Reported | 31 | The shorter half-life corresponds to the higher intrinsic clearance observed.[1][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Determination of LogD (Distribution Coefficient)
-
Objective: To experimentally measure the lipophilicity of a compound at a specific pH.
-
Method: Shake-flask method (or equivalent automated method).
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Add a small aliquot of the compound stock solution to the biphasic system.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the mixture to separate the n-octanol and aqueous layers.
-
Carefully collect samples from both layers.
-
Analyze the concentration of the compound in each layer using a suitable analytical technique (e.g., LC-MS/MS).
-
Calculate the LogD value as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
-
2. Metabolic Stability Assay using Human Liver Microsomes
-
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.[10][11][12][13]
-
Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Prepare a working solution of human liver microsomes (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution.
-
-
Incubation:
-
Pre-warm the microsomal solution and test compound at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins and stops the enzymatic activity.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).[14]
-
-
3. Target Binding Affinity Assay (Generic Radioligand Binding Assay)
-
Objective: To determine the affinity of a compound for a specific biological target (e.g., a receptor or enzyme).
-
Methodology:
-
Preparation:
-
Prepare a membrane preparation or purified protein solution containing the target of interest.
-
Select a suitable radioligand with known high affinity for the target.
-
Prepare serial dilutions of the test compound.
-
-
Assay Setup:
-
In a multi-well plate, combine the target preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand + target) and non-specific binding (radioligand + target + a high concentration of a known unlabeled ligand).
-
-
Incubation and Filtration:
-
Incubate the plate for a specific time at a defined temperature to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter mat to separate the bound radioligand from the unbound.
-
Wash the filters to remove any remaining unbound radioligand.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Mandatory Visualizations
Caption: Workflow for Bioisosteric Replacement and Lead Optimization.
Caption: Experimental Workflow for a Microsomal Stability Assay.
Caption: Modulation of a G-Protein Coupled Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a log D Lowering Twist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Comparative Analysis of 1-Azaspiro[3.3]heptane and 2-Azaspiro[3.3]heptane for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical step in the design of novel therapeutics. Azaspiro[3.3]heptanes have emerged as valuable bioisosteres for the ubiquitous piperidine (B6355638) ring, offering a three-dimensional architecture that can improve physicochemical and pharmacological properties. This guide provides an objective, data-driven comparison of two key isomers: 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane.
This analysis focuses on the synthesis, physicochemical properties, and metabolic stability of these two scaffolds, presenting experimental data to inform scaffold selection in drug discovery programs.
Physicochemical Properties: A Head-to-Head Comparison
To provide a direct comparison, the following data summarizes the experimental findings for N-acylated derivatives of 1-azaspiro[3.3]heptane and this compound, alongside the corresponding N-acyl piperidine as a benchmark. This comparison is particularly relevant in a medicinal chemistry context where the nitrogen atom is typically functionalized.
| Property | N-Acyl Piperidine | N-Acyl this compound | N-Acyl 1-Azaspiro[3.3]heptane |
| pKa | 9.8 | 9.7 | 10.3 |
| logD at pH 7.4 | 2.6 | 2.5 | 2.2 |
| Kinetic Solubility (PBS, pH 7.4, µM) | 136 | 12 | 13 |
| Metabolic Stability (Human Liver Microsomes, t½, min) | 39 | >120 | >120 |
| Intrinsic Clearance (CLint, µL/min/mg) | 44 | <14 | <14 |
Data sourced from a comparative study on N-acylated analogs.[1]
Synthesis Overview
The synthetic accessibility of a scaffold is a crucial consideration for its application in drug discovery. Both 1-azaspiro[3.3]heptane and this compound can be synthesized through multi-step sequences, with distinct strategies for constructing the spirocyclic core.
Synthesis of 1-Azaspiro[3.3]heptane
The synthesis of 1-azaspiro[3.3]heptane is often achieved through a key thermal [2+2] cycloaddition reaction.
This approach involves the reaction of an endocyclic alkene with Graf isocyanate to form a spirocyclic β-lactam intermediate.[1][2][3] Subsequent reduction of the lactam with a reducing agent such as alane yields the desired 1-azaspiro[3.3]heptane scaffold.[1][2][3]
Synthesis of this compound
The synthesis of this compound can be accomplished through the cyclization of a suitably substituted precursor. One common strategy involves the formation of the two four-membered rings in a stepwise manner.
This involves the reaction of a 1,3-bis-electrophile with a 1,1-N-bis-nucleophile to construct the spirocyclic framework.[4] For instance, derivatives of this compound have been synthesized via the reductive amination of a readily available aldehyde followed by cyclization.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental data. The following are representative protocols for the key experiments cited in this guide.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a compound at physiological pH.
-
Sample Preparation: A 1 mM solution of the test compound is prepared.
-
Titration Setup: 20 mL of the sample solution is made acidic to a pH of 1.8-2.0 with 0.1 M HCl.
-
Titration: The solution is then titrated with 0.1 M NaOH.
-
Data Acquisition: The pH is monitored and recorded throughout the titration until the pH reaches 12-12.5 and stabilizes.
-
Analysis: The pKa is determined from the inflection point of the resulting titration curve.
Determination of logD by Shake-Flask Method
The distribution coefficient (logD) is a measure of a compound's lipophilicity at a specific pH.
-
Solvent Preparation: n-Octanol and phosphate-buffered saline (PBS) at pH 7.4 are mutually saturated.
-
Sample Preparation: A 10 µL aliquot of a 10 mM DMSO stock solution of the test compound is added to a mixture of 990 µL of PBS (pH 7.4) and 100 µL of n-octanol.
-
Equilibration: The mixture is rotated for 1 hour to allow for partitioning between the two phases.
-
Phase Separation: The mixture is centrifuged to separate the n-octanol and PBS layers.
-
Quantification: The concentration of the compound in each phase is determined by LC-MS/MS.
-
Calculation: The logD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the PBS phase.
Human Liver Microsome Stability Assay
Metabolic stability is a key parameter in determining the pharmacokinetic profile of a drug candidate.
-
Reaction Mixture Preparation: A solution containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in phosphate (B84403) buffer (pH 7.4) is prepared.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Bioisosteric Replacement Workflow
The substitution of a common motif like piperidine with a spirocyclic analog is a strategic approach in drug design. The following diagram illustrates the conceptual workflow for this bioisosteric replacement.
Conclusion
Both 1-azaspiro[3.3]heptane and this compound offer compelling advantages as piperidine bioisosteres, notably their significantly improved metabolic stability.[1] The choice between the two isomers will depend on the specific requirements of the drug discovery project.
The N-acyl derivative of 1-azaspiro[3.3]heptane exhibits a higher pKa and lower logD compared to its 2-aza counterpart, suggesting it may be more suitable for applications where increased basicity and hydrophilicity are desired.[1] Conversely, the N-acyl This compound has a pKa closer to that of the corresponding piperidine derivative, which might be advantageous for maintaining a similar ionization profile to a parent compound.[1]
Both isomers, however, demonstrate a marked decrease in aqueous solubility in their N-acylated form when compared to the N-acyl piperidine.[1] This is a critical factor to consider and may necessitate further chemical modifications to optimize the overall properties of the resulting drug candidates.
Ultimately, this comparative guide provides a foundation of experimental data and methodologies to aid researchers in making informed decisions when selecting between these two promising spirocyclic scaffolds for their drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Navigating Metabolic Scaffolds: A Comparative Guide to the In Vitro and In Vivo Stability of 2-Azaspiro[3.3]heptane Containing Molecules
For researchers and scientists in drug development, the quest for novel molecular scaffolds with improved metabolic stability is paramount. The 2-Azaspiro[3.3]heptane motif has emerged as a promising bioisostere for commonly used fragments like piperidine (B6355638) and morpholine, offering a unique three-dimensional structure that can favorably impact pharmacokinetic properties. This guide provides an objective comparison of the stability of this compound-containing molecules against relevant alternatives, supported by experimental data and detailed protocols.
The inherent strain and rigidity of the spirocyclic system in this compound can shield metabolically susceptible positions, potentially reducing clearance and prolonging half-life. However, the metabolic fate is highly dependent on the specific substitution pattern and the overall molecular context. This guide delves into quantitative data from in vitro metabolic stability assays and highlights key findings from comparative studies.
In Vitro Metabolic Stability: A Head-to-Head Comparison
The in vitro metabolic stability of a compound, typically assessed in liver microsomes, is a critical early indicator of its likely in vivo clearance. The following tables summarize key data comparing this compound derivatives with established chemical moieties.
| Compound/Scaffold | Test System | Intrinsic Clearance (CLint) (µL/min/mg) | Half-Life (t1/2) (min) | Citation |
| Piperidine Derivative | Human Liver Microsomes | 14 | - | [1][2] |
| This compound Derivative | Human Liver Microsomes | 53 | 31 | [1][2] |
| 1-Azaspiro[3.3]heptane Derivative | Human Liver Microsomes | 32 | 52 | [1][2] |
| Compound | Test System | Intrinsic Clearance (CLint) (µL/min/mg) | Half-Life (t1/2) (min) | Citation |
| Sonidegib (meta-phenyl group) | Human Liver Microsomes | - | 93 | [3] |
| trans-Spiro[3.3]heptane Analogue | Human Liver Microsomes | 36 | 47 | [3] |
| cis-Spiro[3.3]heptane Analogue | Human Liver Microsomes | 156 | 11 | [3] |
The data reveals that replacing a piperidine ring with a this compound moiety can lead to a decrease in metabolic stability (higher intrinsic clearance).[1][2] Interestingly, the isomeric 1-azaspiro[3.3]heptane scaffold demonstrated improved stability compared to the 2-aza version in this specific chemical series.[1][2]
In a separate study, the incorporation of a spiro[3.3]heptane unit in place of a meta-substituted phenyl ring in the anticancer drug Sonidegib showed a significant impact on metabolic stability, with the cis-isomer exhibiting markedly lower stability than the parent drug and the trans-isomer.[3] This highlights the critical role of stereochemistry in influencing metabolic outcomes.
Furthermore, it has been suggested that heteroatom-substituted spiro[3.3]heptanes, such as 2-oxa-6-azaspiro[3.3]heptane, can be considered more metabolically stable bioisosteres of morpholine.[4]
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the interpretation and replication of stability data. Below is a typical protocol for an in vitro metabolic stability assay using human liver microsomes.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
1. Reagents and Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM) (e.g., pooled, 20 mg/mL)
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard for quenching and analysis
-
Control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)
2. Incubation Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the HLM to the phosphate buffer to achieve a final protein concentration of, for example, 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN containing an internal standard.
-
Include control incubations: a negative control without the NADPH regenerating system to assess non-enzymatic degradation and positive controls with known metabolic profiles to ensure assay validity.
3. Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg of microsomal protein/mL).
Visualizing the Workflow
To further clarify the experimental process, the following diagram illustrates the workflow of a typical in vitro metabolic stability assay.
Logical Framework for Stability Assessment
The decision-making process in early drug discovery regarding metabolic stability follows a logical progression, as depicted in the diagram below.
References
Assessing the Metabolic Stability of 2-Azaspiro[3.3]heptane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of novel scaffolds is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic profiles of drug candidates. Among these, the 2-Azaspiro[3.3]heptane motif has emerged as a promising bioisosteric replacement for traditional saturated heterocycles such as piperidine (B6355638) and morpholine. This guide provides an objective comparison of the metabolic stability of this compound derivatives against these common scaffolds, supported by experimental data and detailed methodologies. The inherent three-dimensionality and increased sp³ character of spirocyclic systems are often associated with improved metabolic stability, a critical parameter in drug design.[1][2]
Comparative Metabolic Stability Data
The metabolic stability of a compound is a key determinant of its in vivo half-life and clearance.[3] In vitro assays, particularly using liver microsomes, are standard practice in early drug discovery to assess this parameter.[4][5][6] The following table summarizes a direct comparison of the metabolic stability of a model compound containing a piperidine ring versus its this compound and 1-azaspiro[3.3]heptane analogs in human liver microsomes (HLM).
| Scaffold | Intrinsic Clearance (CLint) (μL/min/mg) | Half-life (t1/2) (min) |
| Piperidine Derivative | 14 | > 60 |
| This compound Derivative | 53 | 31 |
| 1-Azaspiro[3.3]heptane Derivative | 32 | 52 |
Data sourced from a study by Kirichok et al. (2023)[7][8]. The model compounds were N-aryl-2-carboxamides.
This data indicates that in this specific chemical series, the 1-azaspiro[3.3]heptane analog demonstrated a longer half-life and lower intrinsic clearance compared to the this compound analog, suggesting greater metabolic stability.[8] Both spirocyclic compounds, however, showed higher clearance than the parent piperidine derivative in this particular study. It is crucial to note that the metabolic stability of a compound is highly dependent on the overall molecular structure and the specific substitution patterns. General trends suggest that the rigid structure of spiro[3.3]heptanes can lead to improved metabolic stability by reducing susceptibility to enzymatic degradation.[1][9]
Experimental Protocols
The following is a detailed methodology for a typical in vitro liver microsomal stability assay, a common method for assessing the metabolic stability of drug candidates.
Liver Microsomal Stability Assay
1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance upon incubation with liver microsomes.
2. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes from the desired species (e.g., human, rat, mouse)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Internal standard (for analytical quantification)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
Thaw the liver microsomes and the NADPH regenerating system on ice.
-
Prepare the incubation mixture containing liver microsomes and MgCl₂ in phosphate buffer.
-
-
Incubation:
-
Add the test compound working solution to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the respective wells. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.
-
4. Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.
-
Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of remaining compound against time and fitting the data to a first-order decay model.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (μL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)
Visualizing the Workflow and Comparative Logic
To better illustrate the experimental process and the rationale behind the comparative assessment, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for a liver microsomal stability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
geometric and conformational analysis of 2-Azaspiro[3.3]heptane
A Comparative Guide to the Geometric and Conformational Analysis of 2-Azaspiro[3.3]heptane
For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision in medicinal chemistry. The move towards more three-dimensional structures to escape "flatland" has positioned spirocyclic scaffolds as privileged motifs.[1] Among these, this compound has garnered significant attention as a versatile building block and a bioisostere for common saturated heterocycles like piperidine (B6355638) and morpholine.[2][3] Its rigid, three-dimensional structure offers a unique vector for substituent placement, influencing physicochemical properties and target interactions.[1] This guide provides a comprehensive comparison of the geometric and conformational properties of this compound with alternative scaffolds, supported by experimental and computational methodologies.
Physicochemical Properties: A Tabular Comparison
Spirocycles, including this compound, generally increase the fraction of sp³-hybridized carbons (Fsp³), a property often correlated with improved solubility and metabolic stability.[1] The introduction of a spirocyclic center can also significantly impact lipophilicity, often leading to a decrease in the measured logD7.4, which can be advantageous in drug design.[4] The following table summarizes key computed physicochemical properties for this compound and selected comparator scaffolds.
| Scaffold | Structure | Molecular Weight ( g/mol ) | XLogP3 | PSA (Ų) | Fsp³ |
| This compound | C1CC2(C1)CNC2 | 97.16[1][5] | 0.7[1] | 12.03[1] | 1.00[1] |
| Piperidine | C1CCNCC1 | 85.15 | 0.8 | 12.03 | 1.00 |
| 2-Oxa-6-azaspiro[3.3]heptane | C1OC2(C1)CNC2 | 99.13[1] | -0.7[1] | 21.26[1] | 1.00[1] |
| 2,6-Diazaspiro[3.3]heptane | C1NC2(C1)CNC2 | 98.14 | -0.9 | 24.06 | 1.00 |
Geometric and Conformational Analysis
The rigid nature of the this compound scaffold significantly restricts its conformational freedom, leading to a more predictable spatial arrangement of substituents. The geometry of the core structure is typically elucidated through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling.
Geometric Parameters
While the precise bond lengths and angles can vary with substitution, the following table provides representative geometric parameters for the this compound core, as would be determined by X-ray crystallography and computational methods.
| Parameter | Atoms | Typical Value |
| Bond Lengths (Å) | ||
| C-C (cyclobutane) | 1.54 - 1.56 | |
| C-N (azetidine) | 1.46 - 1.48 | |
| C-C (azetidine) | 1.52 - 1.54 | |
| C-H | 1.08 - 1.10 | |
| N-H | 1.00 - 1.02 | |
| Bond Angles (°) | ||
| C-C-C (cyclobutane) | ~88 - 90 | |
| C-N-C (azetidine) | ~90 - 92 | |
| C-C-N (azetidine) | ~87 - 89 | |
| H-C-H | ~107 - 109 | |
| Dihedral Angles (°) | ||
| Puckering of cyclobutane (B1203170) | C-C-C-C | ~ ± 20-30 |
| Puckering of azetidine (B1206935) | C-N-C-C | ~ ± 15-25 |
Conformational Profile
Computational studies, such as those employing Density Functional Theory (DFT), are essential for understanding the conformational energy landscape of this compound and its derivatives.[6] The puckered nature of the two four-membered rings can lead to multiple low-energy conformations. The energy barrier to ring inversion and the relative energies of different conformers are key parameters determined in these studies. For the parent this compound, the lowest energy conformations are typically characterized by a puckering of both the cyclobutane and azetidine rings.
Comparison with Alternative Scaffolds
-
Piperidine: As a common bioisosteric replacement, this compound offers a more rigid and three-dimensional presentation of substituents compared to the more flexible chair and boat conformations of piperidine. The exit vectors for substituents are more defined in the spirocyclic scaffold.[3]
-
2-Oxa-6-azaspiro[3.3]heptane: The introduction of an oxygen atom in place of a methylene (B1212753) group significantly increases polarity and reduces lipophilicity, which can be leveraged to improve aqueous solubility.[1] This makes it a valuable alternative when modulating physicochemical properties is a primary goal.
-
2,6-Diazaspiro[3.3]heptane: This scaffold introduces an additional nitrogen atom, providing another point for substitution or interaction with biological targets. It also further increases the polar surface area compared to this compound.
Experimental Protocols
X-ray Crystallography for Geometric Analysis
This technique provides the most accurate determination of the three-dimensional structure of a molecule in the solid state.[7]
-
Crystallization: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling.[4] The choice of solvent is critical and often requires screening.
-
Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a diffractometer.[8] The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[8]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined.[8] The structural model is refined to best fit the experimental data, yielding precise bond lengths, angles, and dihedral angles.[7][9]
NMR Spectroscopy for Conformational Analysis in Solution
NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution.[10]
-
Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent.
-
1D and 2D NMR Spectra Acquisition: A series of NMR experiments are performed, including ¹H, ¹³C, COSY, HSQC, and HMBC, to assign all proton and carbon signals.
-
NOE/ROE Experiments: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments (e.g., NOESY or ROESY) are crucial for conformational analysis.[11] These experiments detect through-space interactions between protons that are close in space (< 5 Å), providing distance restraints that can be used to define the molecule's three-dimensional structure and preferred conformation in solution.
-
Structure Calculation: The distance restraints obtained from NOE/ROE data, along with dihedral angle restraints derived from coupling constants, are used in molecular modeling programs to calculate an ensemble of structures consistent with the NMR data.
Computational Conformational Analysis
Computational methods are used to explore the potential energy surface and identify low-energy conformations.[12]
-
Initial Structure Generation: A 3D model of the this compound derivative is built.
-
Conformational Search: A systematic or stochastic conformational search is performed to generate a wide range of possible conformations. Methods like Monte Carlo Multiple Minimum (MCMM) or molecular dynamics simulations can be employed.[13]
-
Geometry Optimization and Energy Calculation: The generated conformers are then subjected to geometry optimization and energy calculation using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[6] This provides the relative energies of the different stable conformations.
-
Analysis: The resulting low-energy conformers are analyzed to understand the preferred puckering of the rings and the orientation of substituents. The energy barriers between conformations can also be calculated by locating the transition state structures.[14]
Experimental Workflow for Conformational Analysis
Caption: Workflow for the comprehensive geometric and conformational analysis of this compound derivatives, integrating experimental and computational methods.
References
- 1. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. 2-Azaspiro[3.3]heptan-6-ol | C6H11NO | CID 56962214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 665-04-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. How To [chem.rochester.edu]
- 5. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. rigaku.com [rigaku.com]
- 10. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational techniques for efficient conformational sampling of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational analysis of macrocycles: comparing general and specialized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Rise of a Rigid Scaffold: 2-Azaspiro[3.3]heptane Derivatives in Modern Drug Discovery
A comparative analysis of the 2-azaspiro[3.3]heptane scaffold in drug candidates reveals its growing importance in medicinal chemistry. This guide delves into case studies of molecules that have incorporated this unique structural motif, offering a head-to-head comparison with alternative treatments, supported by experimental data and detailed protocols. The focus is on how this spirocyclic system influences pharmacological properties, showcasing its potential to overcome challenges in drug design.
The quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional flat, aromatic structures. In this "escape from flatland," three-dimensional molecular architectures have gained prominence, with the this compound scaffold emerging as a particularly valuable building block. Its rigid, well-defined geometry offers a predictable orientation of substituents, allowing for precise interactions with biological targets. Furthermore, this scaffold often imparts favorable physicochemical properties, such as increased aqueous solubility and metabolic stability, when used as a bioisosteric replacement for more common motifs like piperidine (B6355638).
This guide examines two notable case studies where a derivative of the this compound scaffold, the 2-oxa-6-azaspiro[3.3]heptane moiety, was incorporated into drug candidates: AZD1979, a melanin-concentrating hormone receptor 1 (MCHR1) antagonist for the treatment of obesity, and TBI-223, a novel oxazolidinone antibiotic for tuberculosis. Through a detailed comparison with alternative therapies, we will explore the impact of this spirocyclic core on the performance of these drug candidates.
Case Study 1: AZD1979 - A Spirocyclic Approach to Tackling Obesity
AZD1979 was a potent and selective MCHR1 antagonist developed by AstraZeneca for the treatment of obesity.[1] The rationale behind its design was to modulate the MCH system, a key regulator of energy homeostasis and feeding behavior.[2][3] The inclusion of the 2-oxa-6-azaspiro[3.3]heptane moiety was a strategic decision to optimize the compound's physicochemical properties, particularly to reduce lipophilicity and improve central nervous system (CNS) exposure.[1]
Comparative Performance
The primary competitor for MCHR1 antagonists like AZD1979 in the anti-obesity space includes other compounds targeting the same receptor, as well as drugs with different mechanisms of action. A key aspect of the development of AZD1979 was its differentiation from other MCHR1 antagonists that failed in clinical trials due to poor efficacy or off-target effects.
| Compound | Target | In Vitro Potency (IC50, nM) | Key Differentiating Feature |
| AZD1979 | MCHR1 | ~12 | Favorable physicochemical properties for CNS penetration due to the 2-oxa-6-azaspiro[3.3]heptane scaffold.[1][4] |
| AMG 076 | MCHR1 | 0.6 (Ki) | High potency, but development status is unclear.[3] |
| BMS-819881 | MCHR1 | 7 (Ki) | Preclinical candidate with limited publicly available data.[3] |
| SNAP-7941 | MCHR1 | 0.57 (Kb) | Early preclinical candidate.[3] |
Table 1: Comparison of AZD1979 with other MCHR1 antagonists.
Preclinical studies in diet-induced obese (DIO) mice demonstrated that AZD1979 effectively reduced body weight.[5] This effect was attributed to a dual mechanism of action: a decrease in food intake and a preservation of energy expenditure.[5][6] The specificity of AZD1979 for the MCHR1 receptor was confirmed in knockout mice, where the compound had no effect on food intake or body weight.[5] Despite its promising preclinical profile, the clinical development of AZD1979 was terminated in Phase I trials after study-stopping criteria related to safety were met.[7][8]
Signaling Pathway and Experimental Workflow
The therapeutic effect of AZD1979 is mediated through its antagonism of the MCHR1 receptor, which is primarily coupled to Gαi and Gαq proteins.
The preclinical evaluation of AZD1979 involved a series of in vivo studies in mice to assess its efficacy and mechanism of action.
Case Study 2: TBI-223 - A Safer Oxazolidinone Antibiotic for Tuberculosis
TBI-223 is a novel oxazolidinone antibiotic developed by the TB Alliance for the treatment of tuberculosis (TB), including multidrug-resistant strains.[2][9] It is an analog of linezolid (B1675486), an effective but often toxic antibiotic. The key innovation in TBI-223 is the incorporation of a 2-oxa-6-azaspiro[3.3]heptane moiety, which is designed to improve the drug's safety profile, particularly by reducing myelosuppression (bone marrow toxicity), a major dose-limiting side effect of long-term linezolid therapy.[2][3]
Comparative Performance
TBI-223's performance is best evaluated against its predecessor, linezolid, and other oxazolidinones in development. The primary goal is to demonstrate comparable or superior efficacy with a significantly improved safety margin.
| Compound | Target | In Vitro Activity (MIC50, µg/mL vs. M. tuberculosis) | Key Differentiating Feature |
| TBI-223 | Bacterial 50S ribosomal subunit | 1.50 | Improved safety profile with reduced myelosuppression compared to linezolid, attributed to the 2-oxa-6-azaspiro[3.3]heptane scaffold.[1][2] |
| Linezolid | Bacterial 50S ribosomal subunit | 0.40 | Effective but associated with significant myelosuppression and neuropathy with long-term use.[1][10] |
| Sutezolid | Bacterial 50S ribosomal subunit | 0.08 | High in vitro potency, but development has faced challenges.[1] |
| Delpazolid | Bacterial 50S ribosomal subunit | 0.75 | In clinical development with a focus on an improved safety profile over linezolid.[1] |
Table 2: Comparison of TBI-223 with other oxazolidinone antibiotics.
Preclinical studies have shown that TBI-223 has potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.[3] In animal models, TBI-223 demonstrated efficacy comparable to linezolid but with a significantly better safety profile.[4][11] Notably, in a 28-day rat toxicity study, no hematological changes or bone marrow toxicity were observed with TBI-223 at exposures ten-fold higher than the efficacious exposure in mice, whereas the safety margin for linezolid was less than one.[3] TBI-223 is currently in Phase 2 clinical trials.[6]
Mechanism of Action and Experimental Workflow
TBI-223, like other oxazolidinones, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This prevents the formation of the initiation complex, a crucial step in protein synthesis.
The preclinical and clinical development of TBI-223 involves a rigorous testing process to evaluate its efficacy and safety.
Detailed Experimental Protocols
Synthesis of AZD1979
The synthesis of AZD1979 involves a multi-step sequence. A key fragment is the (3-(4-((2-oxa-6-azaspiro[3.3]heptan-6-yl)methyl)phenoxy)azetidine intermediate which is then coupled with 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid. The detailed synthesis of a key precursor is outlined in the literature.[11]
Synthesis of tert-butyl 4-((4-(azetidin-3-yloxy)benzyl)amino)piperidine-1-carboxylate: A solution of tert-butyl 4-hydroxypiperidine-1-carboxylate, triphenylphosphine, and DIAD in THF is reacted at 0 °C to room temperature. The resulting product is then deprotected using TFA in DCM to yield the piperidine intermediate. This is then coupled with the appropriate benzyl (B1604629) bromide derivative to introduce the azetidine (B1206935) moiety. The final coupling with the oxadiazole carboxylic acid is achieved using standard amide bond formation conditions.[11]
In Vitro MCHR1 Binding Assay
The affinity of AZD1979 for the MCHR1 receptor was determined using a radioligand binding assay.
-
Membrane Preparation: Membranes from HEK-293 cells stably expressing the human MCHR1 are prepared.
-
Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 100 mM NaCl, and 1 mM EDTA.
-
Reaction: Cell membranes are incubated with a radiolabeled MCHR1 ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of AZD1979.
-
Incubation: The reaction is incubated at room temperature for a specified time.
-
Filtration: The reaction is terminated by rapid filtration through GF/B filter plates.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding curve.
Synthesis of TBI-223
A scalable, protecting group-free synthesis for a key intermediate of TBI-223, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, has been developed.[9]
Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: 2-fluoro-4-nitroaniline (B181687) is reacted with 3,3-bis(bromomethyl)oxetane (B1265868) in the presence of a base such as sodium hydroxide (B78521) in a suitable solvent like sulfolane (B150427) at an elevated temperature (e.g., 80 °C).[9] The resulting intermediate is then further elaborated to the final TBI-223 structure through a series of steps including reduction of the nitro group, cyclization to form the oxazolidinone ring, and subsequent functionalization.
In Vitro Minimum Inhibitory Concentration (MIC) Assay for TBI-223
The in vitro activity of TBI-223 against M. tuberculosis is determined using the microplate Alamar Blue assay or a similar broth microdilution method.
-
Inoculum Preparation: A suspension of M. tuberculosis is prepared and adjusted to a standard turbidity.
-
Plate Preparation: Two-fold serial dilutions of TBI-223 and comparator drugs are prepared in 96-well plates containing Middlebrook 7H9 broth.
-
Inoculation: The bacterial inoculum is added to each well.
-
Incubation: The plates are incubated at 37 °C for 7-14 days.
-
Reading: A redox indicator (e.g., Alamar Blue or resazurin) is added to each well. A color change from blue to pink indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that prevents a color change.[1]
Conclusion
The case studies of AZD1979 and TBI-223 highlight the significant potential of the this compound scaffold and its derivatives in addressing key challenges in drug discovery. In AZD1979, the 2-oxa-6-azaspiro[3.3]heptane moiety was instrumental in achieving a favorable physicochemical profile for a CNS-targeting drug. For TBI-223, this same scaffold appears to be a critical component in mitigating the toxicity associated with the oxazolidinone class of antibiotics, potentially offering a safer treatment option for tuberculosis. While a marketed drug featuring the non-oxygenated this compound core has yet to emerge, the ongoing clinical development of TBI-223 and the extensive preclinical research into this scaffold underscore its growing importance. As medicinal chemists continue to explore three-dimensional chemical space, the this compound motif is poised to become an increasingly common feature in the next generation of successful drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. TBI-223 | Working Group for New TB Drugs [newtbdrugs.org]
- 4. The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. TBI-223 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Dose optimization of TBI-223 for enhanced therapeutic benefit compared to linezolid in antituberculosis regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Azaspiro[3.3]heptane: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 2-Azaspiro[3.3]heptane, a heterocyclic compound utilized in various research applications. Adherence to these guidelines is paramount to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to prevent exposure. The immediate handling of this compound and its waste requires stringent safety measures.
Personal Protective Equipment (PPE) Summary:
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or a face shield. | To protect eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | Protective clothing, such as a lab coat. | To shield skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. | To avoid inhalation of harmful particles. |
Always handle the compound and its waste in a designated, well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1] Avoid the formation of dust and aerosols during handling and disposal.[2][3]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] This ensures that the waste is managed in an environmentally sound and compliant manner.
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a dedicated, suitable, and closed container.[2][3]
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Do not mix with other waste streams unless compatibility has been confirmed to avoid potentially hazardous reactions.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact a licensed professional waste disposal company to arrange for pickup and disposal.[2]
-
Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.
-
Follow all instructions provided by the waste disposal service regarding packaging and transportation.
-
In the event of a spill, contain the material by sweeping or shoveling it into a suitable container for disposal, being careful to minimize dust generation.[4] Prevent the spilled material from entering drains or waterways.[2][3]
Environmental and Regulatory Considerations
Discharge of this compound into the environment must be strictly avoided.[1][3] This includes preventing entry into sewers, soil, or public waters.[4][5] All disposal activities must be conducted in accordance with local, state, and federal regulations.[5]
Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the unused product.[2] Alternatively, packaging may be triple-rinsed (or equivalent) and offered for recycling or reconditioning if permissible by local regulations.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Azaspiro[3.3]heptane
This guide provides crucial safety and logistical information for the handling of 2-Azaspiro[3.3]heptane in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational plans, and disposal protocols.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The substance is known to cause skin and serious eye irritation.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses & Face Shield | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] A face shield is recommended for splash protection. |
| Hand Protection | Chemical-resistant gloves | Handle with gloves inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[1] |
| Body Protection | Protective Clothing | Wear suitable protective clothing to prevent skin exposure.[2][3] Fire/flame resistant and impervious clothing is recommended.[2] |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter conforming to EN 143.[3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation:
-
Ensure that a safety shower and emergency eye wash station are readily accessible in the immediate vicinity of any potential exposure.[4]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Inspect all PPE for integrity before use.[1]
2. Handling:
-
Avoid contact with skin, eyes, and clothing.[1][2][3][4][5][6]
-
Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[1][2][5]
3. Emergency Procedures:
-
In case of eye contact: Immediately rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]
-
In case of skin contact: Take off immediately all contaminated clothing.[2] Wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice.[2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[2]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.[4] Call a poison center or doctor immediately.[5]
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Chemical Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3][6] The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment as unused product in accordance with applicable laws and good laboratory practices.[1]
-
Packaging: Containers can be triple rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
